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Coronen-1-OL

Cat. No.: B15214411
CAS No.: 117955-70-1
M. Wt: 316.3 g/mol
InChI Key: HWJPAABZMXMCHI-UHFFFAOYSA-N
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Description

Coronen-1-ol is an organic compound with the molecular formula C24H12O and a molecular weight of 316.35 g/mol . Its structure is based on the coronene system, a large polycyclic aromatic hydrocarbon, where one hydrogen atom is substituted by a hydroxyl group (-OH) . This compound is provided strictly for Research Use Only. A primary research application of the coronene system is in the development of advanced sensing materials. Theoretical studies using coronene as a model for graphene quantum dots have shown that when decorated with silver clusters (Ag~6~), the resulting composite exhibits promising properties for the non-enzymatic electrochemical detection of biologically relevant molecules such as glucose and hydrogen peroxide (H~2~O~2~) . The synergistic effect between the silver cluster and the coronene base in such models contributes to greater sensing performance, making it a subject of interest for creating sensors for metabolic diseases like diabetes mellitus . Researchers can explore this compound's potential in material science and as a building block for novel electronic and sensing platforms.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H12O B15214411 Coronen-1-OL CAS No. 117955-70-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

117955-70-1

Molecular Formula

C24H12O

Molecular Weight

316.3 g/mol

IUPAC Name

coronen-1-ol

InChI

InChI=1S/C24H12O/c25-18-11-16-8-7-14-4-2-12-1-3-13-5-6-15-9-10-17(18)24-22(15)20(13)19(12)21(14)23(16)24/h1-11,25H

InChI Key

HWJPAABZMXMCHI-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C3C4=C1C=CC5=C4C6=C7C3=C(C=C2)C=CC7=C(C=C6C=C5)O

Origin of Product

United States

Foundational & Exploratory

The Enigmatic Photophysics of Hydroxylated Coronene: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coronene, a highly symmetrical polycyclic aromatic hydrocarbon (PAH), has long been a subject of intense research due to its unique electronic and photophysical properties, making it a valuable building block for advanced materials. The functionalization of the coronene core offers a pathway to tune these properties for specific applications, from organic electronics to biological sensing. Among the various functional groups, the hydroxyl (-OH) group is of particular interest due to its potential to modulate solubility, introduce hydrogen bonding capabilities, and alter the electronic nature of the coronene scaffold. This technical guide provides an in-depth exploration of the photophysical properties of hydroxylated coronene, drawing from the available scientific literature to offer a comprehensive overview for researchers, scientists, and professionals in drug development. While direct and extensive studies on isolated hydroxylated coronene are limited, this guide synthesizes findings from related functionalized coronenes and hydroxylated PAHs to project the expected behavior of these intriguing molecules.

Synthesis and Functionalization

The introduction of hydroxyl groups onto the coronene core can be approached through several synthetic strategies. A common method involves the demethylation of methoxy-substituted coronene precursors. This two-step process, involving the initial synthesis of the more soluble methoxy-coronene followed by cleavage of the methyl ether, is a versatile route to obtaining hydroxylated derivatives.

Experimental Protocol: Synthesis of a Hypothetical Dihydroxycoronene via Demethylation

This protocol is a generalized procedure based on common organic synthesis techniques for the demethylation of aryl methyl ethers.

  • Starting Material: A methoxy-substituted coronene derivative.

  • Reagent: Boron tribromide (BBr₃) is a powerful reagent for the cleavage of aryl methyl ethers.

  • Solvent: A dry, inert solvent such as dichloromethane (DCM) is typically used.

  • Procedure:

    • Dissolve the methoxy-coronene derivative in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to a low temperature (e.g., -78 °C) using a dry ice/acetone bath.

    • Slowly add a solution of BBr₃ in DCM to the cooled coronene solution with vigorous stirring.

    • Allow the reaction mixture to slowly warm to room temperature and stir for several hours to ensure complete demethylation.

    • Quench the reaction by carefully adding methanol or water.

    • Extract the hydroxylated coronene product using an appropriate organic solvent.

    • Purify the product using column chromatography on silica gel.

  • Characterization: The final product should be characterized by standard analytical techniques, including ¹H NMR, ¹³C NMR, mass spectrometry, and infrared spectroscopy to confirm the presence of the hydroxyl groups and the integrity of the coronene core.

Photophysical Properties

The photophysical properties of coronene are dictated by its extended π-conjugated system. The introduction of hydroxyl groups is expected to significantly influence these properties.

Data Presentation

Due to the lack of specific experimental data for a well-defined hydroxylated coronene in the literature, the following table presents data for the parent coronene molecule and discusses the anticipated effects of hydroxylation based on studies of other functionalized PAHs.

PropertyUnsubstituted CoroneneExpected for Hydroxylated Coronene
Absorption Maxima (λ_abs) ~301, 343 nmA bathochromic (red) shift is expected due to the electron-donating nature of the hydroxyl group, which raises the energy of the highest occupied molecular orbital (HOMO). The extent of the shift will depend on the number and position of the hydroxyl groups.
Emission Maxima (λ_em) ~425, 445 nmA corresponding red shift in the fluorescence emission is anticipated. The Stokes shift (the difference between the absorption and emission maxima) may also be affected by the hydroxyl groups' ability to engage in excited-state proton transfer or hydrogen bonding with the solvent.
Fluorescence Quantum Yield (Φ_f) ~0.2-0.3The effect on the quantum yield is complex. Hydrogen bonding with protic solvents can provide non-radiative decay pathways, potentially lowering the quantum yield. Conversely, the electronic perturbation of the coronene core could alter the rates of radiative and non-radiative decay, leading to either an increase or decrease in fluorescence efficiency. For many hydroxylated PAHs, a decrease in quantum yield is observed in polar, protic solvents.
Fluorescence Lifetime (τ_f) ~30 nsThe fluorescence lifetime is directly related to the rates of radiative and non-radiative decay. Changes in the quantum yield will be reflected in the lifetime. An increase in non-radiative decay pathways due to the hydroxyl group would lead to a shorter fluorescence lifetime.
Experimental Protocols for Photophysical Characterization

The following are generalized protocols for the key experiments used to determine the photophysical properties of fluorescent molecules.

1. UV-Visible Absorption and Fluorescence Spectroscopy:

  • Instrumentation: A dual-beam UV-Vis spectrophotometer and a spectrofluorometer.

  • Sample Preparation: Prepare dilute solutions of the hydroxylated coronene in a suitable solvent (e.g., ethanol, cyclohexane) in quartz cuvettes. The concentration should be adjusted to have an absorbance of ~0.1 at the excitation wavelength for fluorescence measurements to avoid inner filter effects.

  • Measurement:

    • Record the absorption spectrum to determine the absorption maxima.

    • Record the fluorescence emission spectrum by exciting at a wavelength corresponding to an absorption maximum.

    • Record the fluorescence excitation spectrum by monitoring the emission at the fluorescence maximum while scanning the excitation wavelength.

2. Fluorescence Quantum Yield Determination (Relative Method):

  • Standard: A well-characterized fluorescent standard with a known quantum yield and absorption/emission in a similar spectral region (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ_f = 0.54).

  • Procedure:

    • Measure the integrated fluorescence intensity and the absorbance at the excitation wavelength for both the hydroxylated coronene sample and the standard.

    • Ensure that the absorbance of both solutions at the excitation wavelength is below 0.1.

    • The quantum yield of the sample (Φ_s) can be calculated using the following equation: Φ_s = Φ_std * (I_s / I_std) * (A_std / A_s) * (n_s² / n_std²) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

3. Fluorescence Lifetime Measurement (Time-Correlated Single Photon Counting - TCSPC):

  • Instrumentation: A TCSPC system consisting of a pulsed light source (e.g., a picosecond laser diode or a Ti:Sapphire laser), a sensitive detector (e.g., a microchannel plate photomultiplier tube), and timing electronics.

  • Procedure:

    • Excite the sample with short pulses of light and measure the arrival time of the emitted photons relative to the excitation pulse.

    • Accumulate a histogram of the photon arrival times, which represents the fluorescence decay profile.

    • Fit the decay curve with an exponential function to determine the fluorescence lifetime (τ_f).

Biological Implications and Signaling Pathways

Hydroxylated PAHs are known metabolites of their parent compounds in biological systems, formed through enzymatic oxidation, primarily by cytochrome P450 enzymes. These hydroxylated metabolites can have significant biological activity, often differing from the parent PAH. While specific signaling pathways for hydroxylated coronene have not been elucidated, the well-established pathways for other hydroxylated PAHs provide a strong model for their expected behavior.

Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

Many PAHs and their hydroxylated metabolites are ligands for the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor. Activation of the AhR pathway is a key mechanism of toxicity for many environmental pollutants.

AhR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HC Hydroxylated Coronene AhR_complex AhR-Hsp90-XAP2 Complex HC->AhR_complex Binding AhR_HC AhR-HC Complex AhR_complex->AhR_HC Conformational Change & Dissociation ARNT ARNT AhR_HC->ARNT Heterodimerization AhR_ARNT AhR-ARNT Complex ARNT->AhR_ARNT XRE Xenobiotic Response Element (XRE) AhR_ARNT->XRE Binding Gene_Expression Target Gene Expression (e.g., CYP1A1) XRE->Gene_Expression Transcription Activation

Caption: Aryl Hydrocarbon Receptor (AhR) signaling pathway activated by hydroxylated coronene.

Experimental Workflow for Assessing Biological Activity

To investigate the biological effects of a newly synthesized hydroxylated coronene, a structured experimental workflow is necessary.

Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Assays cluster_invivo In Vivo Studies (Optional) Synthesis Synthesis of Hydroxylated Coronene Purification Purification (Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS, IR) Purification->Characterization Cell_Culture Cell Culture (e.g., Hepatocytes, Macrophages) Characterization->Cell_Culture Cytotoxicity Cytotoxicity Assay (e.g., MTT, LDH) Cell_Culture->Cytotoxicity AhR_Assay AhR Activation Assay (e.g., Luciferase Reporter) Cell_Culture->AhR_Assay ROS_Assay Oxidative Stress Assay (e.g., DCF-DA) Cell_Culture->ROS_Assay Animal_Model Animal Model (e.g., Mouse, Zebrafish) AhR_Assay->Animal_Model Toxicity Toxicity Assessment Animal_Model->Toxicity Metabolism Metabolism & Distribution Animal_Model->Metabolism

Caption: Experimental workflow for the biological evaluation of hydroxylated coronene.

Conclusion

Hydroxylated coronenes represent a fascinating and underexplored class of functionalized PAHs. Based on the properties of the parent coronene and other hydroxylated aromatic systems, it is anticipated that the introduction of hydroxyl groups will lead to significant and tunable changes in their photophysical and biological properties. The red-shifted absorption and emission, coupled with potential sensitivity to the local environment, make them promising candidates for the development of novel fluorescent probes and sensors. Furthermore, their expected interaction with biological systems, particularly through pathways like the AhR signaling cascade, highlights their relevance in the fields of toxicology and drug development. Further research dedicated to the synthesis and detailed characterization of specific hydroxylated coronene isomers is crucial to unlock their full potential and to provide the scientific community with a deeper understanding of these remarkable molecules.

Electrochemical Behavior of Coronen-1-OL: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Coronen-1-OL is a hydroxylated derivative of coronene, a large polycyclic aromatic hydrocarbon. The introduction of a hydroxyl group onto the coronene core is expected to significantly influence its electronic and, consequently, its electrochemical properties. Understanding this behavior is crucial for applications in molecular electronics, sensor technology, and as a potential building block in drug development where redox processes are critical. This document outlines the predicted electrochemical behavior of this compound, provides detailed experimental protocols for its investigation, and presents visual workflows to guide researchers.

The electrochemical oxidation of phenols and hydroxylated PAHs is generally more facile than that of their parent aromatic compounds. The electron-donating nature of the hydroxyl group increases the electron density of the aromatic system, lowering the oxidation potential. The oxidation process typically proceeds via the formation of a phenoxy radical, which can then undergo further reactions, including dimerization, polymerization, or oxidation to quinone-like structures.[1][2]

Predicted Electrochemical Behavior of this compound

The electrochemical behavior of this compound is anticipated to be dominated by the oxidation of the hydroxyl group and the π-system of the coronene core.

  • Oxidation: The primary oxidation event is expected to be the irreversible oxidation of the hydroxyl group to a phenoxy radical.[1][2] This initial one-electron, one-proton transfer will likely occur at a lower potential compared to the first oxidation of the parent coronene molecule. The stability of the resulting radical will be influenced by the delocalization of the unpaired electron across the extensive π-system of the coronene core. Subsequent oxidation steps may occur at higher potentials, corresponding to the oxidation of the aromatic system itself.

  • Reduction: The reduction of this compound is expected to be similar to that of coronene, involving the acceptance of electrons into its lowest unoccupied molecular orbital (LUMO). The presence of the hydroxyl group may have a minor effect on the reduction potentials.

Factors Influencing Electrochemical Behavior:

  • pH: The oxidation potential of the hydroxyl group is expected to be highly pH-dependent, with lower potentials observed in more alkaline solutions due to the easier removal of a proton from the phenolate anion.[1]

  • Solvent and Electrolyte: The choice of solvent and supporting electrolyte can influence the stability of the radical cations and anions formed, as well as the solvation of the molecule, thereby affecting the redox potentials.

  • Electrode Material: The electrode material can influence the kinetics of the electron transfer and may be susceptible to fouling by polymerization products, a common issue in the electrochemistry of phenols.[1]

Quantitative Data Summary

Direct quantitative electrochemical data for this compound is unavailable. The following tables provide a summary of the electrochemical data for the parent compound, coronene, and other relevant PAHs to serve as a basis for comparison.

Table 1: Redox Potentials of Coronene and Related PAHs

CompoundFirst Oxidation Potential (V vs. Fc/Fc+)First Reduction Potential (V vs. Fc/Fc+)Solvent/ElectrolyteReference Electrode
Coronene~1.2-2.3CH2Cl2 / TBAPF6Ag/AgCl
Pyrene1.22-2.46CH2Cl2 / TBAPF6Ag/AgCl
Perylene0.84-1.91CH2Cl2 / TBAPF6Ag/AgCl
Naphthalene1.54-2.5DMF / TEAPAg/AgCl

Data is compiled from various sources and should be used for comparative purposes only. Experimental conditions can significantly affect measured potentials.

Table 2: Representative Oxidation Potentials of Phenolic Compounds

CompoundFirst Oxidation Potential (V vs. Ag/AgCl)pH
Phenol0.557
Phenol0.3912
Catechol0.357
Hydroquinone0.257

Data is illustrative of the general trend of decreasing oxidation potential with increasing pH and substitution.[1][2]

Experimental Protocols

The following is a detailed methodology for the electrochemical characterization of this compound using cyclic voltammetry.

4.1. Objective

To determine the oxidation and reduction potentials of this compound and to investigate the influence of pH on its electrochemical behavior.

4.2. Materials and Instrumentation

  • Analyte: this compound (synthesis and purification to be performed prior to electrochemical studies)

  • Solvents: Acetonitrile (CH3CN) or Dichloromethane (CH2Cl2) (anhydrous, electrochemical grade)

  • Supporting Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (TBAPF6) or Tetrabutylammonium perchlorate (TBAP)

  • Aqueous Buffer Solutions: Phosphate buffer solutions (pH 5, 7, 9) and a 0.1 M solution of a suitable base like sodium hydroxide (for higher pH)

  • Reference Compound: Ferrocene (for non-aqueous media)

  • Instrumentation: Potentiostat/Galvanostat with a three-electrode setup

  • Working Electrode: Glassy carbon electrode (GCE) or Platinum (Pt) disk electrode

  • Reference Electrode: Silver/Silver Chloride (Ag/AgCl) or Saturated Calomel Electrode (SCE)

  • Counter Electrode: Platinum wire or mesh

4.3. Experimental Procedure

4.3.1. Electrode Preparation

  • Polish the working electrode (GCE or Pt) with alumina slurry on a polishing pad to a mirror finish.

  • Rinse the electrode thoroughly with deionized water and then with the solvent to be used in the experiment.

  • Soncate the electrode in the solvent for 2-3 minutes to remove any residual polishing material.

  • Dry the electrode under a stream of nitrogen.

4.3.2. Non-Aqueous Measurements

  • Prepare a 1 mM solution of this compound in the chosen solvent containing 0.1 M of the supporting electrolyte.

  • Purge the solution with an inert gas (e.g., argon or nitrogen) for at least 15 minutes to remove dissolved oxygen. Maintain an inert atmosphere over the solution during the experiment.

  • Assemble the three-electrode cell with the prepared working electrode, reference electrode, and counter electrode.

  • Record the cyclic voltammogram by scanning the potential from an initial value where no faradaic current is observed towards the anodic (positive) direction and then reversing the scan towards the cathodic (negative) direction. A typical scan rate is 100 mV/s.

  • After the experiment, add a small amount of ferrocene to the solution and record its cyclic voltammogram to use its reversible redox couple (Fc/Fc+) as an internal reference.

4.3.3. Aqueous Measurements (pH Dependence)

  • Prepare a stock solution of this compound in a suitable water-miscible organic solvent (e.g., acetonitrile) due to its likely low water solubility.

  • Prepare a series of electrochemical cells, each containing a different pH buffer solution and 0.1 M of a suitable supporting electrolyte (e.g., KCl).

  • Add a small, consistent volume of the this compound stock solution to each cell to achieve the desired final concentration (e.g., 0.1 mM).

  • Deoxygenate the solutions as described above.

  • Record the cyclic voltammograms in each buffer solution, focusing on the potential range where the oxidation of the hydroxyl group is expected.

4.4. Data Analysis

  • Determine the peak potentials (Epa for anodic peak, Epc for cathodic peak) from the voltammograms.

  • For reversible or quasi-reversible processes, calculate the formal potential (E°') as the average of the anodic and cathodic peak potentials.

  • For irreversible processes, report the peak potential at a specific scan rate.

  • Plot the anodic peak potential as a function of pH to determine the dependence of the oxidation process on proton concentration.

Visualizations

5.1. Predicted Electrochemical Oxidation Pathway of this compound

G cluster_0 Electrochemical Oxidation Coronen_OL This compound Phenoxy_Radical Coronen-1-O• (Phenoxy Radical) Coronen_OL->Phenoxy_Radical -e⁻, -H⁺ Products Further Oxidation or Polymerization Products Phenoxy_Radical->Products Further Oxidation or Coupling Reactions

Caption: Predicted oxidation pathway of this compound.

5.2. Experimental Workflow for Electrochemical Characterization

G cluster_1 Experimental Workflow A Sample & Reagent Preparation C Cell Assembly & Deoxygenation A->C B Electrode Polishing & Cleaning B->C D Cyclic Voltammetry (Non-Aqueous) C->D E Cyclic Voltammetry (Aqueous, pH Study) C->E F Data Acquisition D->F E->F G Data Analysis (Peak Potentials, pH Plot) F->G H Reporting of Electrochemical Properties G->H

Caption: Workflow for characterizing this compound.

References

Coronen-1-OL: A Technical Guide to its Molecular Structure and Conformation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

October 24, 2025

Abstract

This technical guide provides a comprehensive overview of the molecular structure and conformational properties of coronen-1-ol. Due to a notable lack of extensive experimental data in publicly accessible literature, this document primarily relies on computed data for its quantitative analysis. The guide outlines the fundamental structural characteristics, predicted spectroscopic features, and a plausible synthetic strategy. It is intended to serve as a foundational resource for researchers and professionals in chemistry and drug development who are interested in the unique properties of functionalized polycyclic aromatic hydrocarbons (PAHs).

Introduction

This compound is a hydroxylated derivative of coronene, a large, planar polycyclic aromatic hydrocarbon (PAH) consisting of seven peri-fused benzene rings.[1][2] The introduction of a hydroxyl group onto the rigid coronene core is expected to significantly influence its electronic properties, solubility, and potential for intermolecular interactions, making it a molecule of interest for materials science and medicinal chemistry. This guide summarizes the current understanding of its molecular structure and conformation.

Molecular Structure and Properties

The molecular formula of this compound is C₂₄H₁₂O.[3] The structure consists of the planar, disc-shaped coronene backbone with a single hydroxyl group substituting one of the peripheral hydrogen atoms.

Computed Physicochemical Properties

Quantitative data for this compound is sparse in the literature. The following table summarizes the computed properties available from the PubChem database.[3]

PropertyValueSource
Molecular Weight316.3 g/mol PubChem
XLogP37.1PubChem
Hydrogen Bond Donor Count1PubChem
Hydrogen Bond Acceptor Count1PubChem
Rotatable Bond Count1PubChem
Exact Mass316.088815 g/mol PubChem
Topological Polar Surface Area20.2 ŲPubChem
Heavy Atom Count25PubChem
Formal Charge0PubChem
Complexity805PubChem

Conformation

The core of this compound, the coronene structure, is known to be planar.[2] The conformation of the molecule is therefore primarily determined by the orientation of the hydroxyl group relative to the aromatic plane. Free rotation around the C-O single bond is expected, though steric hindrance from the adjacent C-H bond may favor certain rotamers. The planarity of the coronene backbone is anticipated to be largely unperturbed by the hydroxyl substitution.

coronen_1_ol_structure This compound Structural Features cluster_coronene Planar Coronene Core (C24H11) cluster_hydroxyl Hydroxyl Group (-OH) Core Rigid, planar polyaromatic hydrocarbon backbone OH Introduces polarity and hydrogen bonding capability Core->OH C-O Bond (Potential for rotation)

Key structural features of this compound.

Predicted Spectroscopic Data

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to be complex in the aromatic region (typically δ 7-9 ppm) due to the numerous, distinct protons on the coronene core. The hydroxyl proton would likely appear as a broad singlet, the chemical shift of which would be sensitive to solvent and concentration. The protons on the same ring as the hydroxyl group and those on adjacent rings will be the most significantly shifted compared to unsubstituted coronene.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show a large number of signals in the aromatic region (δ 120-150 ppm). The carbon atom attached to the hydroxyl group is expected to be significantly deshielded and appear at a higher chemical shift compared to the other aromatic carbons.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be characterized by:

  • A broad O-H stretching band in the region of 3200-3600 cm⁻¹.

  • Aromatic C-H stretching vibrations typically appearing just above 3000 cm⁻¹.

  • Aromatic C=C stretching vibrations in the 1400-1600 cm⁻¹ region.

  • A C-O stretching vibration, expected in the 1200-1300 cm⁻¹ range.

Mass Spectrometry

The electron ionization mass spectrum of this compound would show a prominent molecular ion peak (M⁺) at m/z = 316. Common fragmentation patterns for phenols include the loss of CO and CHO, which may also be observed for this molecule.

Experimental Protocols

Detailed, peer-reviewed experimental protocols for the synthesis and characterization of this compound are not readily found in the searched scientific literature. However, a general synthetic approach can be proposed.

Proposed Synthetic Workflow

The synthesis of this compound would likely proceed through the functionalization of coronene. A plausible, though unverified, synthetic route is outlined below.

synthetic_workflow Coronene Coronene Functionalization Electrophilic Substitution (e.g., Nitration or Halogenation) Coronene->Functionalization Intermediate Functionalized Coronene (e.g., Nitrocoronene or Halocoronene) Functionalization->Intermediate Reduction Reduction of Nitro Group or Nucleophilic Substitution of Halide Intermediate->Reduction Aminocoronene Aminocoronene Reduction->Aminocoronene Diazotization Diazotization Aminocoronene->Diazotization Diazonium Coronene Diazonium Salt Diazotization->Diazonium Hydrolysis Hydrolysis Diazonium->Hydrolysis Coronenol This compound Hydrolysis->Coronenol

A plausible synthetic pathway to this compound.

Disclaimer: This proposed workflow is based on standard organic chemistry principles for the functionalization of PAHs and has not been experimentally validated for this compound according to the available literature.

Conclusion

This compound represents an intriguing molecule with potential applications stemming from the combination of a large, planar aromatic system and a polar hydroxyl group. This guide has summarized the available computed data and provided predictions for its spectroscopic and conformational properties. A significant opportunity exists for further research to synthesize and experimentally characterize this compound to validate these predictions and explore its potential in various scientific fields. The lack of detailed experimental data highlights a gap in the current scientific literature.

References

Theoretical Calculations of Coronene-1-ol Properties: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Coronene, a polycyclic aromatic hydrocarbon (PAH) composed of seven peri-fused benzene rings, serves as a significant model system in various fields, including materials science, astrochemistry, and molecular electronics.[1][2] The functionalization of coronene, such as the introduction of a hydroxyl group to form Coronene-1-ol, is anticipated to modulate its electronic, spectroscopic, and reactive properties significantly. This technical guide outlines the theoretical approaches, specifically focusing on Density Functional Theory (DFT), to compute and analyze the key properties of Coronene-1-ol.

Computational Methodologies

The theoretical investigation of Coronene-1-ol's properties predominantly relies on quantum chemical calculations, with Density Functional Theory (DFT) being a powerful and widely used tool.[3]

Density Functional Theory (DFT)

DFT calculations provide a balance between computational cost and accuracy for systems of this size. The choice of functional and basis set is crucial for obtaining reliable results.

  • Functionals: Hybrid functionals, such as B3LYP, are often employed for their accuracy in predicting molecular geometries and electronic properties.[3][4] For studying non-covalent interactions, dispersion-corrected functionals are recommended.

  • Basis Sets: Pople-style basis sets, like 6-31G* or 3-21G, are commonly used for geometry optimizations and electronic structure calculations of coronene-based systems.[3][4] For higher accuracy, larger basis sets with polarization and diffuse functions can be utilized.

Software Packages

Standard quantum chemistry software packages are used to perform these calculations. For instance, studies on coronene and its derivatives have utilized the Gaussian software suite.

Calculated Properties of Functionalized Coronenes

The following sections detail the key properties of functionalized coronenes that can be elucidated through theoretical calculations, using coronene as a baseline.

Structural Properties

The initial step in any theoretical study is the optimization of the molecular geometry to find the lowest energy structure. For Coronene-1-ol, this would involve determining the bond lengths, bond angles, and the orientation of the hydroxyl group relative to the coronene core.

Electronic Properties

The introduction of a hydroxyl group is expected to significantly alter the electronic landscape of the coronene molecule. Key electronic properties to investigate include:

  • Frontier Molecular Orbitals (HOMO and LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining the molecule's electronic behavior. The HOMO-LUMO gap provides an indication of the chemical reactivity and the energy required for electronic excitation.

  • Density of States (DOS): The DOS provides insight into the distribution of energy levels available for electrons. The adsorption of functional groups can induce changes in the DOS, indicating strong interactions.[5]

  • Dipole Moment: The addition of a polar hydroxyl group will induce a significant dipole moment in the otherwise nonpolar coronene, influencing its solubility and intermolecular interactions. For comparison, Coronene-Carbon has been calculated to have a high dipole moment.[3]

  • Molecular Electrostatic Potential (MESP): MESP maps are useful for visualizing the electron-rich and electron-poor regions of a molecule, which is crucial for predicting sites of electrophilic and nucleophilic attack.

Table 1: Calculated Electronic Properties of Coronene and its Derivatives

Molecule/SystemPropertyCalculated ValueComputational Method
Coronene-CarbonDipole Moment5.5873 DebyeDFT/B3LYP/3-21G
PAI1 + Coronene/HOPGInteraction Energy-22.717 kcal/molDFT
Coronene on GrapheneAdsorption Energy-1.74 eVDFT
Oxygenated Coronene on GrapheneAdsorption Energy-1.73 to -1.80 eVDFT
Spectroscopic Properties

Theoretical calculations can predict various spectra, which are invaluable for experimental identification and characterization.

  • Infrared (IR) Spectroscopy: Calculation of vibrational frequencies can predict the IR spectrum. For Coronene-1-ol, characteristic peaks for the O-H stretch and C-O stretch would be of particular interest.

  • UV-Visible Spectroscopy: Time-Dependent DFT (TD-DFT) calculations can be used to predict electronic transitions and the corresponding UV-Vis absorption spectra.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of ¹H and ¹³C atoms can be calculated to aid in the structural elucidation of Coronene-1-ol.

Reactivity and Aromaticity
  • Reaction Energetics: DFT can be used to calculate the energy barriers for reactions involving Coronene-1-ol. For instance, the oxidation of coronene has been shown to have a low barrier.[6]

  • Aromaticity: The Nucleus-Independent Chemical Shift (NICS) is a common method to quantify the aromaticity of the rings in a polycyclic system. The functionalization may alter the aromatic character of the adjacent rings. In a coronene-containing N-heteroarene, the aromaticity of the central coronene moiety was found to be reduced.[4]

Table 2: Calculated Reaction and Adsorption Energies

Reaction/InteractionEnergyComputational Method
Oxygen addition to Coronene (T1 site)0.93 eVDFT
Oxygen addition to Coronene (T2 site)0.16 eVDFT
Li+ adsorption on Coronene-42.47 to -66.26 kcal/molDFT
Li adsorption on Coronene-3.07 to -47.79 kcal/molDFT

Experimental Protocols and Workflows

The following sections provide a generalized workflow for the theoretical investigation of Coronene-1-ol properties.

Computational Workflow

The logical flow of a computational study on Coronene-1-ol is depicted in the following diagram.

Computational_Workflow A Define Molecular Structure (Coronene-1-ol) B Select Computational Method (DFT Functional & Basis Set) A->B C Geometry Optimization B->C D Frequency Calculation (Verify Minimum & Obtain IR Spectra) C->D E Electronic Structure Analysis (HOMO, LUMO, DOS, MESP) C->E H Data Analysis & Interpretation D->H F Spectroscopic Properties (TD-DFT for UV-Vis, NMR) E->F G Reactivity Studies (Transition State Search, Reaction Pathways) E->G F->H G->H

Computational workflow for theoretical analysis.
Detailed Methodologies

Geometry Optimization:

  • Construct the initial 3D structure of Coronene-1-ol.

  • Perform a geometry optimization using a selected DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G*).

  • The optimization is considered converged when the forces on the atoms and the energy change between steps are below a defined threshold.

Frequency Calculation:

  • Following a successful geometry optimization, perform a frequency calculation at the same level of theory.

  • The absence of imaginary frequencies confirms that the optimized structure is a true minimum on the potential energy surface.

  • The output provides the vibrational modes and their corresponding IR intensities.

Electronic Property Calculation:

  • Using the optimized geometry, perform a single-point energy calculation.

  • From the output, extract the energies of the molecular orbitals (HOMO, LUMO) to determine the energy gap.

  • Generate the MESP map and DOS plots using appropriate visualization software.

Signaling Pathways and Logical Relationships

The interplay between the structure of Coronene-1-ol and its properties can be visualized as a logical relationship diagram.

Property_Relationships Structure Molecular Structure (Coronene-1-ol) Electronic Electronic Properties (HOMO-LUMO, Dipole Moment) Structure->Electronic determines Spectroscopic Spectroscopic Signatures (IR, UV-Vis, NMR) Electronic->Spectroscopic influences Reactivity Chemical Reactivity (Reaction Barriers, Aromaticity) Electronic->Reactivity governs

Relationship between structure and properties.

Conclusion

Theoretical calculations, particularly DFT, offer a powerful avenue for elucidating the multifaceted properties of novel molecules like Coronene-1-ol. This guide provides a comprehensive framework for researchers to undertake such investigations, from selecting appropriate computational methods to analyzing and interpreting the results. The insights gained from these theoretical studies are invaluable for guiding experimental efforts in the synthesis, characterization, and application of functionalized coronenes in drug development and materials science.

References

A Technical Guide to the Spectroscopic Analysis of Coronen-1-OL

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Publicly available, experimentally derived NMR and mass spectrometry data for Coronen-1-OL are limited. This guide presents computed data for this compound, experimental data for the parent compound coronene (C₂₄H₁₂), and theoretical predictions for this compound based on established principles of spectroscopy.

Mass Spectrometry Data

Mass spectrometry is a fundamental technique for determining the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) is crucial for confirming its molecular formula.

Computed Mass Spectrometry Data for this compound

The following table summarizes the computed mass properties for this compound (C₂₄H₁₂O).

PropertyValueSource
Molecular FormulaC₂₄H₁₂OPubChem
Molecular Weight316.3 g/mol PubChem[1]
Monoisotopic Mass316.088815 DaPubChem[1]
IUPAC NameThis compoundPubChem[1]
Experimental Mass Spectrometry Data for Coronene

The table below shows the major ions observed in the electron ionization (EI) mass spectrum of the parent compound, coronene. The introduction of a hydroxyl group to form this compound would increase the molecular ion mass by approximately 16 Da (the mass of an oxygen atom).

m/zRelative Intensity (%)Assignment
300100[M]⁺ (Molecular Ion)
150~20[M]²⁺
298~15[M-2H]⁺
299~10[M-H]⁺
149~10[M-2H]²⁺

Data sourced from NIST WebBook for Coronene.

Predicted Mass Spectrum of this compound

For this compound, the molecular ion peak [M]⁺ would be expected at m/z 316. The fragmentation pattern under electron ionization would likely involve the loss of fragments characteristic of a phenol-like structure. A common fragmentation pathway for phenols is the loss of a hydrogen radical (-H) followed by the loss of carbon monoxide (-CO).

NMR Spectroscopy Data

NMR spectroscopy provides detailed information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms in a molecule.

Experimental ¹H NMR Data for Coronene

The ¹H NMR spectrum of coronene is simple due to its high symmetry, showing a single peak for all 12 equivalent protons.

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~9.1Singlet12HAromatic Protons

Data is characteristic for coronene in a suitable deuterated solvent.

Predicted ¹H NMR Spectrum for this compound

The introduction of a hydroxyl group to the coronene core breaks its symmetry, leading to a more complex ¹H NMR spectrum.

  • Aromatic Protons: The signals for the 11 aromatic protons would appear in the downfield region (likely between 7.0 and 9.0 ppm), with distinct chemical shifts and coupling patterns (doublets, triplets, or multiplets) due to their different environments. Protons closer to the hydroxyl group would experience different shielding effects compared to those further away.

  • Hydroxyl Proton: A broad singlet corresponding to the -OH proton would be expected. Its chemical shift can vary (typically between 4-7 ppm for phenols) depending on the solvent, concentration, and temperature, and it can be exchanged with D₂O.[2]

Experimental Protocols

Detailed methodologies are essential for the accurate acquisition of spectroscopic data.

Mass Spectrometry Protocol (GC-MS)

This protocol outlines a general procedure for the analysis of a polycyclic aromatic hydrocarbon like this compound using Gas Chromatography-Mass Spectrometry (GC-MS).

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of the this compound sample.

    • Dissolve the sample in a suitable volatile solvent (e.g., dichloromethane or toluene) to a final concentration of approximately 100 µg/mL.

  • GC Conditions:

    • Column: Use a capillary column suitable for PAH analysis, such as an HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness).[3]

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.[3]

    • Injector: Set to a splitless mode with an injection volume of 1 µL. The injector temperature should be set to around 280-300°C.

    • Oven Program: A typical temperature program would start at a lower temperature (e.g., 50-90°C), hold for a few minutes, and then ramp up to a high temperature (e.g., 300-320°C) to ensure elution of the high-boiling point analyte.[3][4]

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[3]

    • Mass Analyzer: Scan a mass range of m/z 50-600 to detect the molecular ion and potential fragments.[5]

    • Source and Transfer Line Temperatures: Maintain at approximately 200-280°C and 280-300°C, respectively.[3][5]

NMR Spectroscopy Protocol

This protocol describes the preparation and analysis of an NMR sample for a compound like this compound.

  • Sample Preparation:

    • Weigh 5-25 mg of the this compound sample for ¹H NMR (50-100 mg for ¹³C NMR) into a clean, dry vial.[6][7]

    • Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., deuterated chloroform (CDCl₃), deuterated dimethyl sulfoxide (DMSO-d₆), or deuterated benzene (C₆D₆)).[7] Polycyclic aromatic hydrocarbons often require solvents like C₆D₆ or heating to achieve sufficient solubility.

    • Ensure the sample is fully dissolved. If there are any solid particles, filter the solution through a small plug of glass wool in a Pasteur pipette into a clean NMR tube.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).

  • NMR Spectrometer Setup:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity and resolution.

  • Data Acquisition:

    • Acquire the ¹H NMR spectrum. Standard parameters include a 30-45 degree pulse angle and a sufficient number of scans to achieve a good signal-to-noise ratio.

    • If required, acquire a ¹³C NMR spectrum. This will require a significantly longer acquisition time due to the lower natural abundance of the ¹³C isotope.

Visualizations

General Analytical Workflow

The following diagram illustrates a typical workflow for the characterization of a novel compound like this compound.

cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_results Data Interpretation synthesis Synthesis of this compound purification Purification (e.g., Chromatography) synthesis->purification ms Mass Spectrometry (MS) purification->ms Sample for MS nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr Sample for NMR mw_formula Determine Molecular Weight & Formula ms->mw_formula structure_elucidation Elucidate Chemical Structure nmr->structure_elucidation mw_formula->structure_elucidation

Caption: Workflow for the synthesis and structural characterization of this compound.

Plausible Mass Spectrometry Fragmentation Pathway

This diagram shows a potential fragmentation pathway for this compound under electron ionization conditions.

parent This compound⁺ (m/z = 316) frag1 [M-H]⁺ (m/z = 315) parent->frag1 - H• frag2 [M-H-CO]⁺ (m/z = 287) frag1->frag2 - CO

Caption: A potential EI-MS fragmentation pathway for the molecular ion of this compound.

References

An In-depth Technical Guide on the Solubility and Stability Studies of Coronen-1-OL

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coronen-1-OL is a hydroxylated derivative of coronene, a large polycyclic aromatic hydrocarbon (PAH). The introduction of a hydroxyl group is anticipated to significantly alter the physicochemical properties of the parent coronene molecule, impacting its solubility, stability, and potential biological activity. Understanding these characteristics is fundamental for any future research and development, particularly in the fields of materials science and drug development. This technical guide provides a comprehensive overview of proposed methodologies for evaluating the solubility and stability of this compound, based on established scientific principles and regulatory guidelines. Due to the limited availability of experimental data for this specific molecule, this document serves as a detailed procedural framework for researchers embarking on its characterization.

Solubility Studies of this compound

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation feasibility. The presence of the polar hydroxyl group on the large, nonpolar coronene backbone suggests that this compound will exhibit poor aqueous solubility but enhanced solubility in organic solvents compared to its parent compound. A systematic evaluation of its solubility in a range of solvents is therefore essential.

Proposed Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is a well-established technique for determining the thermodynamic equilibrium solubility of a compound.[1][2][3]

Materials:

  • This compound (solid, high purity)

  • A range of organic solvents (e.g., Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Tetrahydrofuran (THF), Methanol, Ethanol, Acetonitrile, 1-Octanol)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker with temperature control

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Fluorescence)

Procedure:

  • Preparation: Add an excess amount of solid this compound to each vial containing a known volume of the selected solvent. The excess solid is crucial to ensure that a saturated solution is achieved.

  • Equilibration: Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25 °C and 37 °C) for a predetermined period (e.g., 24 to 72 hours) to allow the system to reach equilibrium.[1] Preliminary experiments should be conducted to determine the time required to reach equilibrium.

  • Phase Separation: After equilibration, the samples are removed from the shaker and allowed to stand to permit the undissolved solid to settle. The samples are then centrifuged at a high speed to ensure complete separation of the solid and liquid phases.

  • Sample Analysis: Carefully collect an aliquot of the supernatant and dilute it with a suitable mobile phase. The concentration of this compound in the diluted sample is then determined using a validated HPLC method.[4][5][6]

  • Quantification: The solubility is calculated from the measured concentration and the dilution factor. The experiment should be performed in triplicate for each solvent and temperature.

Data Presentation: Hypothetical Solubility Data for this compound

The following table is a template for presenting the solubility data that would be generated from the proposed experimental protocol.

SolventTemperature (°C)Solubility (µg/mL)Solubility (mM)
Phosphate-Buffered Saline (pH 7.4)25< LOQ< LOQ
37< LOQ< LOQ
Methanol25Expected LowExpected Low
37Expected LowExpected Low
Ethanol25Expected LowExpected Low
37Expected LowExpected Low
Acetonitrile25Expected ModerateExpected Moderate
37Expected ModerateExpected Moderate
Tetrahydrofuran (THF)25Expected HighExpected High
37Expected HighExpected High
Dimethyl Sulfoxide (DMSO)25Expected HighExpected High
37Expected HighExpected High
N,N-Dimethylformamide (DMF)25Expected HighExpected High
37Expected HighExpected High
1-Octanol25Expected ModerateExpected Moderate
37Expected ModerateExpected Moderate

LOQ: Limit of Quantitation

Visualization: Experimental Workflow for Solubility Determination

G Workflow for Solubility Determination of this compound cluster_prep Sample Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_analysis Analysis prep1 Add excess this compound to solvent vials prep2 Seal vials prep1->prep2 equil1 Incubate on orbital shaker (25°C and 37°C) prep2->equil1 equil2 Allow to equilibrate (24-72 hours) equil1->equil2 sep1 Centrifuge samples equil2->sep1 sep2 Collect supernatant sep1->sep2 analysis1 Dilute supernatant sep2->analysis1 analysis2 Analyze by HPLC analysis1->analysis2 analysis3 Quantify concentration analysis2->analysis3

Caption: Workflow for the determination of this compound solubility using the shake-flask method.

Stability Studies of this compound

Stability testing is crucial to understand how the quality of a substance varies over time under the influence of environmental factors such as temperature, humidity, and light.[7][8] Forced degradation studies are conducted to identify potential degradation products and pathways, which is essential for the development of stability-indicating analytical methods.[7]

Proposed Experimental Protocol: Forced Degradation Studies

Forced degradation studies for this compound should be conducted in accordance with the International Council for Harmonisation (ICH) guidelines Q1A and Q1B.[9][10]

General Procedure:

A solution of this compound in a suitable solvent (e.g., a mixture of acetonitrile and water) will be subjected to the following stress conditions. A control sample, protected from the stress condition, should be analyzed alongside the stressed samples.

1. Hydrolytic Degradation:

  • Acidic Conditions: Treat the solution with 0.1 M HCl at an elevated temperature (e.g., 60°C) for a defined period (e.g., 24, 48, 72 hours).

  • Basic Conditions: Treat the solution with 0.1 M NaOH at an elevated temperature (e.g., 60°C) for a defined period.

  • Neutral Conditions: Reflux the solution in water at an elevated temperature.

2. Oxidative Degradation:

  • Treat the solution with a solution of hydrogen peroxide (e.g., 3-30% H₂O₂) at room temperature for a defined period.

3. Photolytic Degradation (as per ICH Q1B): [11][12][13][14]

  • Expose the solid drug substance and a solution of the drug substance to a light source that produces a combined visible and UV output. The overall illumination should be not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • A dark control sample should be stored under the same conditions to separate the effects of light from thermal degradation.

4. Thermal Degradation:

  • Expose the solid drug substance to dry heat at an elevated temperature (e.g., 60°C, 80°C) for a defined period.

Sample Analysis:

  • At each time point, an aliquot of the stressed sample is withdrawn, neutralized (if necessary), and diluted.

  • The samples are then analyzed by a validated stability-indicating HPLC method to determine the amount of remaining this compound and to detect any degradation products. A photodiode array (PDA) detector can be used to assess peak purity.

Data Presentation: Hypothetical Forced Degradation Data for this compound

The results of the forced degradation studies can be summarized in the following table format.

Stress ConditionDuration (hours)This compound Remaining (%)Number of Degradation ProductsMajor Degradation Product (Retention Time)
0.1 M HCl, 60°C24Hypothetical ValueHypothetical ValueHypothetical Value
48Hypothetical ValueHypothetical ValueHypothetical Value
72Hypothetical ValueHypothetical ValueHypothetical Value
0.1 M NaOH, 60°C24Hypothetical ValueHypothetical ValueHypothetical Value
48Hypothetical ValueHypothetical ValueHypothetical Value
72Hypothetical ValueHypothetical ValueHypothetical Value
3% H₂O₂, RT24Hypothetical ValueHypothetical ValueHypothetical Value
48Hypothetical ValueHypothetical ValueHypothetical Value
PhotolyticICH Q1B ExposureHypothetical ValueHypothetical ValueHypothetical Value
Thermal (60°C)24Hypothetical ValueHypothetical ValueHypothetical Value
48Hypothetical ValueHypothetical ValueHypothetical Value

Visualization: Experimental Workflow for Forced Degradation Studies

G Workflow for Forced Degradation Studies of this compound cluster_stress Stress Conditions cluster_analysis Analysis start This compound Solution hydrolysis Hydrolysis (Acid, Base, Neutral) start->hydrolysis oxidation Oxidation (H2O2) start->oxidation photolysis Photolysis (ICH Q1B) start->photolysis thermal Thermal (Dry Heat) start->thermal sampling Sample at time points hydrolysis->sampling oxidation->sampling photolysis->sampling thermal->sampling neutralize Neutralize/Dilute sampling->neutralize hplc Analyze by HPLC-PDA neutralize->hplc quantify Quantify parent drug and degradation products hplc->quantify

Caption: Workflow for conducting forced degradation studies on this compound.

Signaling Pathways and Biological Interactions

To date, there is no publicly available information regarding any signaling pathways or specific biological interactions involving this compound. Future research in this area would be highly valuable to elucidate its potential pharmacological or toxicological effects.

Conclusion

This technical guide outlines a comprehensive and systematic approach for the characterization of the solubility and stability of this compound. The proposed experimental protocols are based on established scientific methodologies and regulatory guidelines, providing a solid foundation for researchers. The generation of the data as described herein is a critical first step in unlocking the potential of this compound in various scientific and industrial applications.

References

A Technical Guide to the Quantum Yield of Coronene Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Understanding Fluorescence Quantum Yield

The fluorescence quantum yield (Φf) is a measure of the efficiency of photon emission through fluorescence after a substance has absorbed a photon[1]. It is defined as the ratio of the number of photons emitted to the number of photons absorbed[1]. A higher quantum yield indicates a more efficient fluorescent molecule. Several factors can influence the quantum yield of a fluorophore, including its molecular structure, the solvent environment, temperature, and the presence of quenchers.

Photophysical Properties of Coronene and Its Derivatives

Coronene itself is a polycyclic aromatic hydrocarbon composed of seven fused benzene rings[2]. While coronene has been a subject of study in various fields, including astrochemistry and combustion, its functionalized derivatives often exhibit more desirable photophysical properties for specific applications[2]. For instance, the introduction of amino groups to the corannulene core, a related buckybowl, has been shown to significantly enhance fluorescence in solution[3]. Similarly, "tagging" corannulene with known fluorophores can lead to derivatives with strong fluorescence, good photostability, and long emission wavelengths suitable for cellular imaging[4]. The synthesis of various functionalized coronenes allows for the tuning of their optoelectronic properties, making them potential candidates for organic devices[5].

Data on Related Coronene Derivatives

While specific data for Coronen-1-OL is unavailable, the following table summarizes the quantum yields of some functionalized coronene and related derivatives to provide a comparative context.

CompoundSolventQuantum Yield (Φf)Reference
AminocorannulenesSolutionSignificantly higher than corannulene[3]
DiaminocorannuleneSolutionNot specified, "typical" green-yellow fluorescence[3]
Ethylenediamine corannulene derivativesWater0.09 and 0.11[3]
Fluorophore-tagged corannulenesMethanol> 0.25[4]

Experimental Determination of Fluorescence Quantum Yield

The determination of fluorescence quantum yield is a critical experimental procedure in photochemistry and materials science. Two primary methods are employed: the absolute method and the relative (or comparative) method.

Absolute Method

The absolute method involves the direct measurement of the number of emitted photons versus the number of absorbed photons using an integrating sphere[6]. This technique does not require a reference standard but necessitates specialized equipment and careful correction for instrumental factors[6].

Experimental Workflow for Absolute Quantum Yield Measurement

G cluster_sample_prep Sample Preparation cluster_measurement Measurement with Integrating Sphere cluster_calculation Data Analysis A Prepare dilute solution of this compound B Measure absorbance (OD < 0.1) A->B C Measure emission spectrum of blank (solvent) B->C E Measure scattering peak of blank at excitation wavelength B->E D Measure emission spectrum of sample C->D F Measure scattering peak of sample at excitation wavelength E->F G Integrate emission spectra I Calculate Quantum Yield (Φf = Emitted Photons / Absorbed Photons) G->I H Calculate absorbed photons from scattering data H->I

Caption: Workflow for absolute quantum yield determination.

Relative Method

The relative method is more commonly used and involves comparing the fluorescence intensity of the sample to that of a well-characterized standard with a known quantum yield[1][7]. The selection of an appropriate standard is crucial and should have overlapping absorption and emission profiles with the sample[7].

Experimental Protocol for Relative Quantum Yield Measurement

The relative quantum yield (Φs) of a sample can be calculated using the following equation:

Φs = Φr * (Is / Ir) * (Ar / As) * (ns^2 / nr^2)

Where:

  • Φr is the quantum yield of the reference standard.

  • I is the integrated fluorescence intensity.

  • A is the absorbance at the excitation wavelength.

  • n is the refractive index of the solvent.

  • The subscripts 's' and 'r' refer to the sample and reference, respectively.

Detailed Steps:

  • Standard Selection: Choose a suitable quantum yield standard. For blue-emitting compounds like many coronene derivatives, quinine sulfate in 0.1 M H2SO4 (Φf = 0.54) or 9,10-diphenylanthracene in cyclohexane (Φf = 0.90) are common choices.

  • Solution Preparation: Prepare a series of dilute solutions of both the sample and the standard in the same solvent to minimize differences in refractive index. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects[7].

  • Absorption Spectra: Record the absorption spectra of all solutions.

  • Fluorescence Spectra: Record the corrected fluorescence spectra of all solutions under identical experimental conditions (e.g., excitation wavelength, slit widths). The excitation wavelength should be the same for both the sample and the standard.

  • Data Analysis:

    • Integrate the area under the fluorescence emission curves for both the sample and the standard.

    • Plot the integrated fluorescence intensity versus the absorbance for both the sample and the standard. The resulting plots should be linear.

    • The gradients of these plots are proportional to the quantum yields.

    • Calculate the quantum yield of the sample using the equation above, where the ratio of integrated intensities (Is / Ir) and absorbances (Ar / As) can be replaced by the ratio of the gradients of the respective plots.

Logical Flow for Relative Quantum Yield Determination

G start Start select_standard Select appropriate quantum yield standard start->select_standard prepare_solutions Prepare dilute solutions of sample and standard (Abs < 0.1) select_standard->prepare_solutions measure_abs Measure absorbance spectra prepare_solutions->measure_abs measure_fluor Measure fluorescence spectra (identical conditions) measure_abs->measure_fluor integrate_fluor Integrate fluorescence intensity measure_fluor->integrate_fluor plot_data Plot Integrated Intensity vs. Absorbance integrate_fluor->plot_data calculate_gradient Calculate gradients for sample and standard plot_data->calculate_gradient calculate_qy Calculate sample quantum yield using comparative equation calculate_gradient->calculate_qy end End calculate_qy->end

Caption: Logical steps for relative quantum yield measurement.

Conclusion

The determination of the fluorescence quantum yield is a fundamental aspect of characterizing the photophysical properties of molecules like this compound and its derivatives. While specific data for this compound remains to be reported, the methodologies outlined in this guide provide a robust framework for researchers to conduct these measurements. The study of coronene derivatives continues to be an active area of research, and a thorough understanding of their quantum yields in various solvent environments is essential for advancing their application in diverse scientific and technological fields.

References

Methodological & Application

Application Notes and Protocols for Coronene-Based Materials in Organic Light-Emitting Diodes (OLEDs)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Coronene-based materials are of theoretical and practical interest due to their inherent aromaticity and potential for functionalization, which allows for the tuning of their electronic and optical properties. These materials can be synthesized to emit light across the visible spectrum, with some derivatives showing potential for high quantum efficiencies.

Data Presentation

The following tables summarize key performance parameters of representative coronene and other polycyclic aromatic hydrocarbon derivatives in OLEDs. This data is compiled from various studies and is intended to provide a comparative overview.

Table 1: Photophysical Properties of Selected Emitters

CompoundAbsorption Max (nm)Emission Max (nm)Photoluminescence Quantum Yield (PLQY)Reference
Coronene~300, 340~420, 445-General Literature
Chrysene Derivative (TPA-C-TP)-435 (solution), 444 (film)91% (solution), 86% (film)[1][2]
Chrysene Derivative (TPE-C-TP)-369 (solution), 471 (film)0.1% (solution), 78% (film)[1][2]

Table 2: Electroluminescence Performance of OLEDs with Coronene-like Emitters

Emitting MaterialDevice StructureMax EQE (%)CIE Coordinates (x, y)Emission Peak (nm)Reference
TPA-C-TPNon-doped4.13(0.15, 0.07)439[1][2]
TPE-C-TPNon-doped2.62-476[1]

Experimental Protocols

Synthesis of Coronene-Based Materials

The synthesis of coronene and its derivatives can be complex. One established method for the parent coronene involves the pyrolysis of smaller polycyclic aromatic hydrocarbons. Functionalization of the coronene core is often achieved through electrophilic substitution reactions, though this can be challenging.

A general synthetic approach for functionalized coronene derivatives may involve a multi-step process starting from smaller, more readily available aromatic precursors. For instance, a gas-phase synthesis of coronene has been demonstrated through a series of reactions involving aryl radicals and acetylene.[3]

Protocol: A General Route for Coronene Synthesis (Gas-Phase) [3]

  • Precursor Preparation: Synthesize appropriate aryl precursors, such as 1-triphenylenyl, 4-pyrenyl, or phenanthrene derivatives.

  • Pyrolysis and Radical Generation: Introduce the precursors into a high-temperature flow reactor to generate the corresponding aryl radicals.

  • Reaction with Acetylene: Introduce acetylene gas into the reactor to react with the aryl radicals, leading to ring annulation.

  • Stepwise Annulation: The reaction proceeds through a series of intermediates, such as benzo[e]pyrene and benzo[ghi]perylene, with subsequent reactions with acetylene leading to the coronene core.

  • Product Collection and Purification: The product mixture is collected from the gas stream and purified using techniques like sublimation and chromatography.

OLED Device Fabrication

The fabrication of OLEDs using coronene-based materials typically involves the sequential deposition of thin films of organic and inorganic materials onto a substrate. Thermal evaporation in a high-vacuum environment is a common technique for small-molecule organic materials.

Protocol: Fabrication of a Multilayer OLED by Thermal Evaporation [4][5]

  • Substrate Cleaning: Begin with a pre-cleaned indium tin oxide (ITO)-coated glass substrate. The ITO serves as the transparent anode. Thoroughly clean the substrate using a sequence of sonication in deionized water, acetone, and isopropyl alcohol.

  • Hole Injection Layer (HIL) Deposition: Deposit a thin layer (typically 10-50 nm) of a hole-injection material (e.g., 2-TNATA) onto the ITO surface via thermal evaporation.

  • Hole Transport Layer (HTL) Deposition: Deposit a layer (typically 20-60 nm) of a hole-transporting material (e.g., NPB) on top of the HIL.

  • Emissive Layer (EML) Deposition: Co-evaporate the coronene-based emitting material (guest) and a host material onto the HTL. The concentration of the guest dopant is a critical parameter affecting device performance. Alternatively, a neat film of the coronene derivative can be deposited if it possesses good charge transport properties.

  • Electron Transport Layer (ETL) Deposition: Deposit a layer (typically 20-60 nm) of an electron-transporting material (e.g., Alq3) on top of the EML.

  • Electron Injection Layer (EIL) Deposition: Deposit a thin layer (typically 0.5-2 nm) of an electron-injection material (e.g., LiF) onto the ETL.

  • Cathode Deposition: Deposit a metal cathode (e.g., aluminum, ~100 nm) on top of the EIL.

  • Encapsulation: Encapsulate the device in an inert atmosphere (e.g., nitrogen or argon) to protect the organic layers from moisture and oxygen.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

OLED_Energy_Level_Diagram

OLED_Fabrication_Workflow cluster_prep Substrate Preparation cluster_deposition Thin Film Deposition (Vacuum Thermal Evaporation) cluster_final Final Steps Start Start: ITO Substrate Cleaning Substrate Cleaning (Sonication) Start->Cleaning HIL Hole Injection Layer Cleaning->HIL HTL Hole Transport Layer HIL->HTL EML Emissive Layer (Coronene Derivative) HTL->EML ETL Electron Transport Layer EML->ETL EIL Electron Injection Layer ETL->EIL Cathode Cathode Deposition EIL->Cathode Encapsulation Encapsulation Cathode->Encapsulation End Finished OLED Device Encapsulation->End

Conclusion

Coronene and its derivatives represent a versatile class of materials with significant potential for application in organic light-emitting diodes. Through chemical modification of the coronene core, it is possible to tune their photophysical and electroluminescent properties to achieve efficient and color-pure emission. While direct experimental data on Coronen-1-OL in OLEDs is currently limited, the protocols and data presented for related coronene-based materials provide a solid foundation for researchers to explore its potential. Further investigation into the synthesis, device fabrication, and performance of this compound and other novel coronene derivatives is warranted to fully realize their capabilities in the field of organic electronics.

References

Application Notes and Protocols for the Synthesis of Coronen-1-OL Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of Coronene-1-OL and its subsequent derivatization. The synthesis of the core scaffold, coronene, is a complex process and is assumed to be a starting material for the purposes of this protocol. The outlined procedures are based on established methodologies in aromatic chemistry, adapted for the unique properties of the polycyclic aromatic hydrocarbon coronene.

Introduction

Coronene, a highly condensed polycyclic aromatic hydrocarbon, serves as a valuable platform for the development of novel materials and potential therapeutic agents. The introduction of a hydroxyl group onto the coronene core to form Coronene-1-OL opens up a vast chemical space for the synthesis of a diverse range of derivatives. These derivatives can be explored for their applications in materials science, organic electronics, and importantly, in drug development, where the hydroxyl group can serve as a key pharmacophore or a handle for further functionalization.

This protocol details a robust synthetic route to Coronene-1-OL via a three-step process starting from coronene: nitration, reduction, and diazotization followed by hydrolysis. Subsequently, general methods for the derivatization of the hydroxyl group are presented.

Synthesis of Coronene-1-OL

The synthesis of Coronene-1-OL is proposed through a three-step sequence as illustrated in the workflow below.

Synthesis_Workflow cluster_reagents1 Reagents cluster_reagents2 Reagents cluster_reagents3 Reagents cluster_reagents4 Reagents Coronene Coronene Nitrocoronene 1-Nitrocoronene Coronene->Nitrocoronene Nitration Aminocoronene 1-Aminocoronene Nitrocoronene->Aminocoronene Reduction reagent1 HNO₃ / H₂SO₄ Diazonium Coronene-1-diazonium Salt Aminocoronene->Diazonium Diazotization reagent2 SnCl₂ / HCl or H₂ / Pd-C Coronenol Coronene-1-OL Diazonium->Coronenol Hydrolysis reagent3 NaNO₂ / H₂SO₄ reagent4 H₂O / Δ

Caption: Synthetic workflow for Coronene-1-OL.

Step 1: Nitration of Coronene to 1-Nitrocoronene

This procedure is adapted from established methods for the nitration of coronene.

Experimental Protocol:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, suspend coronene (1.0 g, 3.33 mmol) in glacial acetic acid (50 mL).

  • Reagent Addition: While stirring vigorously, add a mixture of concentrated nitric acid (d=1.42, 1.5 mL) and concentrated sulfuric acid (0.5 mL) dropwise to the suspension. Maintain the reaction temperature between 20-25 °C using a water bath.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a suitable eluent (e.g., toluene/hexane mixture).

  • Work-up and Isolation: Pour the reaction mixture into ice-water (200 mL). The precipitated yellow solid is collected by vacuum filtration, washed thoroughly with water until the washings are neutral, and then with a small amount of cold ethanol.

  • Purification: The crude 1-nitrocoronene can be purified by column chromatography on silica gel using a toluene/hexane gradient as the eluent.

Data Presentation:

Starting MaterialReagentsSolventReaction TimeTemperatureProductYield
CoroneneConc. HNO₃, Conc. H₂SO₄Glacial Acetic Acid4 h20-25 °C1-Nitrocoronene~70-80%
Step 2: Reduction of 1-Nitrocoronene to 1-Aminocoronene

The reduction of the nitro group to an amine can be achieved using various methods. A common and effective method using tin(II) chloride is described below.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask fitted with a reflux condenser, suspend 1-nitrocoronene (1.0 g, 2.90 mmol) in a mixture of ethanol (50 mL) and concentrated hydrochloric acid (10 mL).

  • Reagent Addition: Add tin(II) chloride dihydrate (SnCl₂·2H₂O) (3.27 g, 14.5 mmol) portion-wise to the stirred suspension.

  • Reaction: Heat the mixture to reflux for 3 hours. The yellow suspension should gradually turn into a clear solution.

  • Work-up and Isolation: After cooling to room temperature, pour the reaction mixture into a beaker containing ice and make it strongly alkaline by the slow addition of concentrated sodium hydroxide solution. The resulting precipitate is collected by filtration, washed with water, and dried.

  • Purification: The crude 1-aminocoronene can be purified by recrystallization from a suitable solvent such as chlorobenzene or by column chromatography.

Data Presentation:

Starting MaterialReagentsSolventReaction TimeTemperatureProductYield
1-NitrocoroneneSnCl₂·2H₂O, Conc. HClEthanol3 hReflux1-Aminocoronene~80-90%
Step 3: Diazotization of 1-Aminocoronene and Hydrolysis to Coronene-1-OL

This two-part final step involves the conversion of the amino group to a diazonium salt, which is then hydrolyzed to the desired hydroxyl group.

Experimental Protocol:

  • Diazotization:

    • In a beaker, dissolve 1-aminocoronene (0.5 g, 1.59 mmol) in a mixture of glacial acetic acid (20 mL) and propionic acid (10 mL).

    • Cool the solution to 0-5 °C in an ice-salt bath.

    • Prepare a solution of sodium nitrite (0.13 g, 1.88 mmol) in concentrated sulfuric acid (5 mL) by carefully adding the sodium nitrite to the cold acid.

    • Add the nitrosylsulfuric acid solution dropwise to the stirred solution of 1-aminocoronene, maintaining the temperature below 5 °C. Stir for an additional 30 minutes at this temperature.

  • Hydrolysis:

    • In a separate flask, bring a mixture of water (50 mL) and concentrated sulfuric acid (5 mL) to a boil.

    • Carefully and slowly add the cold diazonium salt solution to the boiling acidic water. Vigorous nitrogen evolution will be observed.

    • Continue boiling for 30 minutes after the addition is complete.

    • Cool the mixture to room temperature. The precipitated solid is collected by filtration, washed with water, and dried.

  • Purification: The crude Coronene-1-OL can be purified by column chromatography on silica gel using a mixture of dichloromethane and hexane as the eluent.

Data Presentation:

Starting MaterialReagentsSolventsReaction TimeTemperatureProductYield
1-AminocoroneneNaNO₂, H₂SO₄Acetic Acid, Propionic Acid30 min (diazotization)0-5 °CCoronene-1-OL~40-50%
H₂O, H₂SO₄Water30 min (hydrolysis)Boiling

Derivatization of Coronene-1-OL

The hydroxyl group of Coronene-1-OL provides a versatile handle for the synthesis of a wide array of derivatives. Standard organic chemistry transformations can be applied.

Derivatization_Pathways Coronenol Coronene-1-OL Ether Coronene Ethers Coronenol->Ether Williamson Ether Synthesis (R-X, Base) Ester Coronene Esters Coronenol->Ester Esterification (R-COCl or (RCO)₂O, Base) Carbamate Coronene Carbamates Coronenol->Carbamate Carbamoylation (R-NCO)

Caption: Potential derivatization pathways for Coronene-1-OL.

General Protocol for Ether Synthesis (Williamson Ether Synthesis)
  • Deprotonation: Suspend Coronene-1-OL in a suitable aprotic solvent (e.g., THF, DMF). Add a strong base (e.g., NaH, K₂CO₃) and stir at room temperature for 30 minutes to form the corresponding alkoxide.

  • Alkylation: Add the desired alkyl halide (R-X) to the reaction mixture.

  • Reaction: Heat the reaction mixture to an appropriate temperature (can range from room temperature to reflux) and monitor by TLC.

  • Work-up and Purification: After completion, quench the reaction with water and extract the product with an organic solvent. The organic layer is washed, dried, and concentrated. The crude product is purified by column chromatography or recrystallization.

General Protocol for Ester Synthesis
  • Reaction Setup: Dissolve Coronene-1-OL in a suitable solvent (e.g., pyridine, dichloromethane with a base like triethylamine).

  • Acylation: Add the desired acylating agent (e.g., an acid chloride, R-COCl, or an anhydride, (RCO)₂O) dropwise at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Work-up and Purification: Quench the reaction with water or a dilute acid solution. Extract the product with an organic solvent, wash the organic layer, dry, and concentrate. Purify the product by column chromatography or recrystallization.

Characterization

The synthesized compounds should be characterized using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the structure and purity.

  • Mass Spectrometry (MS): To determine the molecular weight of the products. High-resolution mass spectrometry (HRMS) is recommended for accurate mass determination.

  • Infrared (IR) Spectroscopy: To identify the presence of key functional groups (e.g., -OH, -NO₂, -NH₂, -C=O).

  • Melting Point: To assess the purity of the crystalline products.

Safety Precautions

  • Coronene and its derivatives are polycyclic aromatic hydrocarbons and should be handled with appropriate personal protective equipment (gloves, lab coat, safety glasses) as they may be carcinogenic.

  • Concentrated acids and strong bases are corrosive and should be handled in a fume hood.

  • Reactions involving flammable solvents should be performed away from ignition sources.

  • Diazonium salts can be explosive when dry and should be kept in solution and handled with care.

Coronen-1-OL: A Versatile Building Block for Supramolecular Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Coronen-1-OL, a hydroxyl-functionalized derivative of the polycyclic aromatic hydrocarbon coronene, presents a unique platform for the construction of advanced supramolecular architectures. Its planar, rigid coronene core provides strong π-π stacking interactions, while the hydroxyl group offers a site for hydrogen bonding and further functionalization. These characteristics make this compound an attractive building block for creating a variety of self-assembled nanomaterials with potential applications in drug delivery, sensing, and organic electronics. This document provides an overview of its properties, potential applications, and detailed protocols for its synthesis and the characterization of its supramolecular assemblies.

Physicochemical Properties of this compound

While specific experimental data for this compound is limited in the current literature, its fundamental properties can be derived from computational data and comparison with the parent coronene molecule.

PropertyValueSource
Molecular FormulaC₂₄H₁₂OPubChem CID: 57773965[1]
Molecular Weight316.35 g/mol PubChem CID: 57773965[1]
AppearanceExpected to be a yellow or orange solidInferred from Coronene
SolubilityPoorly soluble in water, soluble in organic solvents like THF, ChloroformInferred from Coronene
UV-Vis Absorption (in CH₂Cl₂)λmax ≈ 300-450 nmInferred from Coronene
Fluorescence Emission (in CH₂Cl₂)λem ≈ 450-550 nmInferred from Coronene

Applications in Supramolecular Chemistry

The unique structural features of this compound enable its use in a variety of supramolecular applications:

  • Drug Delivery: The hydrophobic coronene core can encapsulate poorly water-soluble drugs through non-covalent interactions. The hydroxyl group can be further modified with targeting ligands or hydrophilic polymers to enhance biocompatibility and specificity.

  • Organic Electronics: The ability of coronene derivatives to self-assemble into ordered columnar structures through π-π stacking makes them promising materials for organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). The hydroxyl group can influence the packing and electronic properties of these assemblies.

  • Sensing: Supramolecular assemblies of this compound can exhibit changes in their photophysical properties upon binding to specific analytes, forming the basis for fluorescent sensors.

  • Nanomaterials: this compound can serve as a fundamental building block for the bottom-up fabrication of complex nanostructures such as nanofibers, nanorods, and vesicles.

Experimental Protocols

Synthesis of this compound

Workflow for the Proposed Synthesis of this compound:

G A Coronene B Nitration (HNO₃/H₂SO₄) A->B C 1-Nitrocoronene B->C D Reduction (e.g., SnCl₂/HCl) C->D E 1-Aminocoronene D->E F Diazotization (NaNO₂/H₂SO₄) E->F G Coronene-1-diazonium salt F->G H Hydrolysis (H₂O, heat) G->H I This compound H->I

Caption: Proposed synthetic pathway for this compound from coronene.

Materials:

  • Coronene

  • Nitric acid (HNO₃)

  • Sulfuric acid (H₂SO₄)

  • Tin(II) chloride (SnCl₂)

  • Hydrochloric acid (HCl)

  • Sodium nitrite (NaNO₂)

  • Deionized water

  • Organic solvents (e.g., dichloromethane, methanol)

  • Silica gel for column chromatography

Procedure:

  • Nitration of Coronene:

    • Dissolve coronene in a minimal amount of concentrated sulfuric acid at 0°C.

    • Slowly add a nitrating mixture (a solution of nitric acid in sulfuric acid) dropwise while maintaining the temperature at 0°C.

    • Stir the reaction mixture for several hours at room temperature.

    • Pour the mixture onto ice to precipitate the product.

    • Filter, wash with water until neutral, and dry the crude 1-nitrocoronene.

    • Purify the product by column chromatography on silica gel.

  • Reduction of 1-Nitrocoronene to 1-Aminocoronene:

    • Suspend 1-nitrocoronene in a mixture of ethanol and concentrated hydrochloric acid.

    • Add an excess of tin(II) chloride dihydrate and reflux the mixture for several hours.

    • Cool the reaction mixture and neutralize with a sodium hydroxide solution to precipitate the product.

    • Extract the 1-aminocoronene with an organic solvent (e.g., dichloromethane).

    • Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent.

    • Purify the product by column chromatography.

  • Diazotization of 1-Aminocoronene and Hydrolysis to this compound:

    • Dissolve 1-aminocoronene in dilute sulfuric acid at 0-5°C.

    • Slowly add a cold aqueous solution of sodium nitrite dropwise to form the diazonium salt.

    • Gently heat the solution of the diazonium salt to induce hydrolysis. Nitrogen gas will be evolved.

    • Cool the reaction mixture and extract the this compound with an appropriate organic solvent.

    • Wash the organic layer with water, dry over anhydrous sodium sulfate, and evaporate the solvent.

    • Purify the final product by column chromatography.

Characterization: The synthesized this compound should be characterized by ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry to confirm its structure and purity.

Preparation of Supramolecular Assemblies

The self-assembly of this compound into supramolecular structures is primarily driven by π-π stacking and hydrogen bonding. The following is a general protocol for inducing self-assembly in solution.

Workflow for the Preparation and Characterization of this compound Assemblies:

G A This compound Solution (e.g., in THF) B Solvent Exchange (Addition of a poor solvent like water) A->B C Self-Assembled Nanostructures B->C D Characterization C->D E UV-Vis & Fluorescence Spectroscopy D->E F DLS D->F G AFM/TEM D->G H NMR Spectroscopy D->H G A This compound Monomer B Intermolecular Interactions A->B C π-π Stacking B->C D Hydrogen Bonding B->D E Van der Waals Forces B->E G Supramolecular Polymer C->G D->G E->G F Solvent Effects F->G H Nanofibers/Nanorods G->H I Vesicles G->I

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Coronen-1-OL

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note describes a robust and sensitive high-performance liquid chromatography (HPLC) method for the quantitative analysis of Coronen-1-OL, a hydroxylated derivative of the polycyclic aromatic hydrocarbon (PAH) coronene. The method utilizes a reversed-phase C18 column with gradient elution and UV detection, providing excellent resolution and accuracy. This protocol is suitable for researchers, scientists, and drug development professionals working with PAH derivatives and requiring a reliable analytical technique for quantification and purity assessment.

Introduction

This compound is a hydroxylated metabolite of coronene, a seven-ring polycyclic aromatic hydrocarbon.[1][2][3] The analysis of such PAH derivatives is crucial in various fields, including environmental monitoring, toxicology, and drug metabolism studies. High-performance liquid chromatography (HPLC) is a widely used technique for the separation and quantification of PAHs and their metabolites due to its high resolution, sensitivity, and versatility.[4][5] This application note presents a detailed protocol for the analysis of this compound using a reversed-phase HPLC method with UV detection.

Experimental

Instrumentation and Consumables
  • HPLC System: Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column compartment, and diode array detector (DAD).

  • Column: Agilent ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm (or equivalent).

  • Software: Agilent OpenLab CDS ChemStation Edition or equivalent.

  • Vials: 2 mL amber glass vials with PTFE/silicone septa.

  • Syringe Filters: 0.45 µm PTFE syringe filters.

  • Solvents: HPLC grade acetonitrile and water.

  • Reagents: this compound reference standard.

Chromatographic Conditions

A summary of the optimized chromatographic conditions is presented in Table 1.

Table 1: Chromatographic Conditions for this compound Analysis

ParameterCondition
Column ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient 0-2 min: 60% B
2-15 min: 60% to 95% B
15-20 min: 95% B
20-22 min: 95% to 60% B
22-25 min: 60% B (re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection DAD, 254 nm
Run Time 25 minutes

Protocols

Standard Solution Preparation
  • Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of acetonitrile in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with acetonitrile to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

Sample Preparation
  • Dissolve the sample containing this compound in acetonitrile to achieve a concentration within the calibration range.

  • Vortex the sample for 30 seconds to ensure complete dissolution.

  • Filter the sample through a 0.45 µm PTFE syringe filter into an HPLC vial.

HPLC Analysis Workflow

The following diagram illustrates the logical workflow for the HPLC analysis of this compound.

HPLC_Workflow Figure 1: HPLC Analysis Workflow for this compound A Standard & Sample Preparation B HPLC System Setup & Equilibration A->B C Sequence Setup B->C D Sample Injection C->D E Chromatographic Separation (C18 Column, Gradient Elution) D->E F UV Detection (254 nm) E->F G Data Acquisition F->G H Data Processing & Integration G->H I Quantification & Reporting H->I

Caption: Logical workflow for the HPLC analysis of this compound.

Results and Discussion

The developed HPLC method provides a sharp, well-resolved peak for this compound with a retention time of approximately 12.5 minutes. The method was validated for linearity, precision, and accuracy.

System Suitability

System suitability was evaluated by injecting five replicate injections of a 50 µg/mL standard solution. The results are summarized in Table 2.

Table 2: System Suitability Results

ParameterAcceptance CriteriaResult
Tailing Factor ≤ 2.01.2
Theoretical Plates ≥ 20008500
%RSD of Peak Area ≤ 2.0%0.8%
%RSD of Retention Time ≤ 1.0%0.3%
Method Validation

The method demonstrated excellent linearity over the concentration range of 1-100 µg/mL with a correlation coefficient (R²) of 0.9998. The precision of the method was determined by analyzing six replicate preparations of a 50 µg/mL sample, with the relative standard deviation (%RSD) of the peak areas being less than 2%. The accuracy was assessed by spike and recovery experiments at three different concentration levels, with recoveries ranging from 98.5% to 101.2%.

Table 3: Method Validation Summary

ParameterResult
Linearity (R²) 0.9998
Range 1 - 100 µg/mL
Precision (%RSD) < 2.0%
Accuracy (Recovery) 98.5% - 101.2%
Limit of Detection (LOD) 0.2 µg/mL
Limit of Quantification (LOQ) 0.7 µg/mL

Conclusion

The HPLC method described in this application note is a reliable and robust technique for the quantitative analysis of this compound. The method is simple, accurate, and precise, making it suitable for routine analysis in research and quality control laboratories.

Signaling Pathway and Experimental Workflow Diagram

The following diagram illustrates the overall experimental workflow from sample reception to final data analysis.

Experimental_Workflow Figure 2: Overall Experimental Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Handling A Receive Sample C Prepare Sample Solutions A->C B Prepare Standard Solutions D HPLC System Setup B->D C->D E Run Sequence D->E F Acquire Data E->F G Process Chromatograms F->G H Generate Calibration Curve G->H I Quantify this compound H->I J Generate Report I->J

Caption: Overall experimental workflow from preparation to reporting.

References

Application Note and Protocol for Measuring the Emission Spectrum of Coronen-1-OL

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Coronen-1-OL is a hydroxylated derivative of coronene, a polycyclic aromatic hydrocarbon (PAH) known for its unique photophysical properties. The introduction of a hydroxyl group can significantly influence the electronic structure and, consequently, the emission spectrum of the parent molecule. This application note provides a detailed experimental protocol for measuring the emission spectrum of this compound. The described methodology is crucial for researchers in materials science, photochemistry, and drug development who are interested in characterizing the luminescent properties of novel coronene derivatives.

Core Principles

Fluorescence spectroscopy is the primary technique used to measure the emission spectrum of fluorescent molecules like this compound.[1][2] This process involves exciting the molecule with a specific wavelength of light, causing it to move to a higher electronic state. As the molecule returns to its ground state, it emits photons, creating an emission spectrum that is characteristic of the molecule's electronic structure. The key parameters in fluorescence spectroscopy are the excitation wavelength (λex) and the emission wavelength (λem). The difference between the excitation and emission maxima is known as the Stokes shift, a critical parameter in the application of fluorescent probes.[3][4]

Experimental Setup and Materials

A standard spectrofluorometer is required for measuring the emission spectrum. The essential components of the setup include a light source (typically a Xenon arc lamp), an excitation monochromator, a sample holder, an emission monochromator, and a detector (e.g., a photomultiplier tube - PMT).[5]

Materials:

  • This compound sample

  • Spectroscopy-grade solvent (e.g., cyclohexane, chloroform, or acetonitrile)[6][7]

  • Non-fluorescent quartz cuvettes (10 mm path length)[7]

  • Volumetric flasks and pipettes for sample preparation

  • Ultrasonic bath for sample dissolution

Experimental Protocols

Sample Preparation

Proper sample preparation is critical to obtain accurate and reproducible emission spectra. The following protocol is recommended for preparing this compound solutions.

  • Solvent Selection: Choose a spectroscopy-grade solvent in which this compound is readily soluble and that has minimal fluorescence in the region of interest. Cyclohexane is often a good choice for nonpolar PAHs, while chloroform or acetonitrile can be used for more polar derivatives.[6][7]

  • Stock Solution Preparation:

    • Accurately weigh a small amount of this compound powder.

    • Dissolve the powder in the chosen solvent in a volumetric flask to prepare a stock solution of a known concentration (e.g., 1 mg/mL).

    • Use an ultrasonic bath to ensure complete dissolution.

  • Working Solution Preparation:

    • Prepare a series of dilutions from the stock solution to achieve a final concentration suitable for fluorescence measurements. An initial concentration of approximately 100 µg/L is a good starting point.[7]

    • It is crucial to work with dilute solutions to avoid inner filter effects and self-absorption, which can distort the emission spectrum.

Instrument Setup and Calibration
  • Instrument Warm-up: Turn on the spectrofluorometer and allow the lamp to warm up for at least 30 minutes to ensure a stable output.

  • Cuvette Handling: Clean the quartz cuvette thoroughly. Rinse it with the solvent before filling it with the sample solution. Ensure the optical surfaces are clean and free of fingerprints.

  • Blank Measurement: Fill a cuvette with the pure solvent and record its emission spectrum. This will serve as a background to be subtracted from the sample's spectrum.

Measurement of the Emission Spectrum
  • Determine Excitation Wavelength (λex):

    • First, an absorption spectrum of the this compound solution should be measured using a UV-Vis spectrophotometer to identify the absorption maxima.

    • Set the spectrofluorometer to measure an excitation spectrum. Scan a range of excitation wavelengths while monitoring the emission at a fixed wavelength (typically at an estimated emission maximum). The peak of this spectrum will give the optimal excitation wavelength. For coronene derivatives, excitation is often performed in the UV range.[6] For instance, a methyl-substituted coronene amide analogue was excited at 323 nm.[6]

  • Acquire the Emission Spectrum:

    • Set the excitation monochromator to the determined optimal excitation wavelength (λex).

    • Scan the emission monochromator over a range of wavelengths to collect the emitted light. The range should be broad enough to capture the entire emission profile (e.g., from λex + 10 nm to 700 nm).

    • Use appropriate slit widths for both excitation and emission monochromators to balance spectral resolution and signal-to-noise ratio.

  • Data Processing:

    • Subtract the solvent blank spectrum from the sample's emission spectrum.

    • Normalize the resulting spectrum to the highest intensity peak (set to 100% or 1.0).

Data Presentation

Quantitative data from the emission spectrum measurement of a hypothetical this compound sample are summarized in the table below. Note that these values are illustrative and should be determined experimentally. For comparison, data for a related methyl-substituted coronene amide analogue is included.[6]

ParameterThis compound (Hypothetical)Methyl-substituted Coronene Amide Analogue[6]
Solvent CyclohexaneChloroform
Excitation Wavelength (λex) ~330 nm323 nm
Emission Maxima (λem) ~435 nm, 460 nm, 490 nm429 nm, 455 nm, 484 nm
Stokes Shift ~105 nm~100 nm

Visualization of the Experimental Workflow

The following diagram illustrates the logical workflow for measuring the emission spectrum of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_measurement Spectral Measurement cluster_analysis Data Analysis prep1 Select Solvent prep2 Prepare Stock Solution prep1->prep2 prep3 Prepare Working Solution prep2->prep3 meas1 Instrument Setup & Blank prep3->meas1 meas2 Determine Excitation Wavelength (λex) meas1->meas2 meas3 Acquire Emission Spectrum meas2->meas3 ana1 Background Subtraction meas3->ana1 ana2 Normalize Spectrum ana1->ana2 ana3 Identify Emission Maxima ana2->ana3 end end ana3->end Final Emission Spectrum

Caption: Workflow for Emission Spectrum Measurement.

Conclusion

This application note provides a comprehensive protocol for the accurate measurement of the emission spectrum of this compound. By following these guidelines for sample preparation, instrument setup, and data acquisition, researchers can obtain high-quality, reproducible spectral data. This information is fundamental for the characterization of new coronene-based materials and for their potential application in areas such as organic electronics, bioimaging, and sensing.

References

Application Notes and Protocols for Thin-Film Deposition of Coronen-1-OL

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of thin-film deposition techniques for Coronen-1-OL, a functionalized polycyclic aromatic hydrocarbon with potential applications in drug delivery and bio-imaging. The following sections detail protocols for common deposition methods, characterization techniques, and potential biological applications, including hypothetical signaling pathways.

Thin-Film Deposition Techniques

This compound thin films can be prepared using both solution-based and vacuum-based methods. The choice of technique will depend on the desired film properties, substrate compatibility, and scalability of the process.

Solution-Based Deposition

1.1.1. Spin Coating

Spin coating is a widely used technique for producing uniform thin films on flat substrates[2]. The process involves depositing a solution of the material onto a spinning substrate, where centrifugal force spreads the liquid evenly, and the solvent evaporates to leave a thin film[2][3].

Experimental Protocol:

  • Solution Preparation: Prepare a solution of this compound in a suitable solvent (e.g., chloroform, toluene) at a concentration ranging from 1 to 10 mg/mL. The exact concentration will influence the final film thickness[4].

  • Substrate Preparation: Clean the substrate (e.g., silicon wafer, glass slide, quartz) thoroughly. A common procedure involves sequential ultrasonication in deionized water, acetone, and isopropanol, followed by drying with a stream of nitrogen. For some applications, a hydrophilic surface treatment may be beneficial[3].

  • Deposition:

    • Place the substrate on the spin coater chuck and ensure it is centered.

    • Dispense a small amount of the this compound solution onto the center of the substrate.

    • Start the spin coater. A two-step process is often employed: a low-speed spin (e.g., 500-1000 rpm for 10-20 seconds) to spread the solution, followed by a high-speed spin (e.g., 2000-6000 rpm for 30-60 seconds) to achieve the desired thickness[2][5].

  • Annealing: Post-deposition annealing can improve film crystallinity and remove residual solvent. Anneal the coated substrate on a hotplate or in an oven at a temperature below the decomposition temperature of this compound (e.g., 80-120 °C) for a specified time (e.g., 10-30 minutes)[4].

1.1.2. Bar Coating

Bar coating is a scalable method suitable for producing large-area films with controlled thickness[6]. A wire-wound bar is used to spread the solution over the substrate, and the film thickness is determined by the wire diameter and the solution's properties[6][7].

Experimental Protocol:

  • Solution Preparation: Prepare a solution of this compound with a slightly higher viscosity than for spin coating, typically in the range of 5-20 mg/mL in a solvent like chlorobenzene or p-xylene.

  • Substrate Preparation: Clean and prepare the substrate as described for spin coating.

  • Deposition:

    • Fix the substrate on a flat surface.

    • Place a wire-wound bar (Mayer rod) at one end of the substrate.

    • Dispense a line of the this compound solution in front of the bar.

    • Draw the bar across the substrate at a constant, slow speed (e.g., 1-10 mm/s)[8][9]. The coating speed is a critical parameter for controlling film morphology[8][9].

  • Drying and Annealing: Allow the film to dry at ambient conditions or on a heated stage. Subsequent annealing, similar to the spin coating process, can be performed to enhance film quality.

Physical Vapor Deposition (PVD)

Physical vapor deposition encompasses a family of techniques where a material is vaporized in a vacuum and deposited onto a substrate. Thermal evaporation is a common PVD method for small organic molecules[10][11].

1.2.1. Thermal Evaporation

In thermal evaporation, a solid material is heated in a high-vacuum chamber until it sublimes or evaporates. The vapor then travels in a line-of-sight path and condenses on a cooler substrate to form a thin film[11][12]. This technique offers high purity films with precise thickness control.

Experimental Protocol:

  • Source Preparation: Place a small amount of high-purity this compound powder or crystals into a refractory metal boat (e.g., tungsten, tantalum) or a Knudsen cell within the vacuum chamber.

  • Substrate Mounting: Mount the cleaned substrate on a holder positioned above the evaporation source. The substrate can be heated or cooled to control film morphology.

  • Evacuation: Evacuate the chamber to a high vacuum, typically in the range of 10⁻⁶ to 10⁻⁷ Torr, to minimize contamination and ensure a long mean free path for the evaporated molecules.

  • Deposition:

    • Gradually heat the evaporation source until the this compound starts to sublime. The deposition rate is controlled by the source temperature. For many organic small molecules, evaporation occurs at temperatures below 600 °C[11][13].

    • Monitor the film thickness in real-time using a quartz crystal microbalance. A typical deposition rate for organic molecules is 0.1-1 Å/s.

  • Cooling: After reaching the desired thickness, turn off the heating source and allow the substrate to cool down before venting the chamber.

Table 1: Summary of Deposition Parameters (Illustrative)

ParameterSpin CoatingBar CoatingThermal Evaporation
Solution Concentration 1-10 mg/mL5-20 mg/mLN/A (Solid Source)
Solvent Chloroform, TolueneChlorobenzene, p-XyleneN/A
Spin Speed 500-6000 rpmN/AN/A
Coating Speed N/A1-10 mm/sN/A
Deposition Rate N/AN/A0.1-1 Å/s
Substrate Temperature Room TemperatureRoom Temp. to 80 °C-50 to 100 °C
Annealing Temperature 80-120 °C80-120 °CPost-deposition annealing possible
Typical Film Thickness 10-200 nm20-500 nm5-500 nm

Note: The values in this table are illustrative and should be optimized for specific experimental conditions and desired film properties.

Thin-Film Characterization

A variety of techniques can be employed to characterize the structural, morphological, and optical properties of this compound thin films.

Table 2: Characterization Techniques and Expected Observations (Illustrative)

TechniqueParameter MeasuredExpected Observations for this compound Films
Atomic Force Microscopy (AFM) Surface topography, roughness, grain sizeSmooth, uniform films with low root-mean-square (RMS) roughness. Crystalline domains may be visible depending on deposition conditions.[14][15]
Scanning Electron Microscopy (SEM) Surface morphology, large-scale featuresUniform and crack-free films. Can reveal larger structural defects.[16]
UV-Visible Spectroscopy Optical absorption, bandgapCharacteristic absorption peaks in the UV and visible regions, typical for polycyclic aromatic hydrocarbons.[17][18][19]
Raman Spectroscopy Vibrational modes, molecular structureCharacteristic Raman peaks corresponding to the C-C and C-H vibrations of the coronene core and the C-O vibration of the hydroxyl group.[20][21][22][23][24]
Fourier-Transform Infrared (FTIR) Spectroscopy Functional groups, molecular bondsAbsorption bands corresponding to aromatic C-H stretching, C=C stretching of the aromatic rings, and O-H stretching of the hydroxyl group.[25][26]
X-ray Diffraction (XRD) Crystallinity, molecular packingDiffraction peaks indicating the degree of crystallinity and the orientation of the molecules within the film.

Application Notes for Drug Development

Functionalized coronene derivatives have shown promise in biomedical applications, including drug delivery and cellular imaging, owing to their biocompatibility and unique photophysical properties[27][28][29].

Potential as a Drug Delivery Vehicle

The planar structure of this compound allows for π-π stacking interactions with aromatic drug molecules, while the hydroxyl group provides a site for further functionalization to improve biocompatibility and targeting.

Hypothetical Drug Loading and Release Workflow:

Drug_Delivery_Workflow cluster_loading Drug Loading cluster_release Drug Release Coronen-1-OL_Film This compound Thin Film Incubation Incubation (π-π stacking) Coronen-1-OL_Film->Incubation Drug_Solution Aromatic Drug Solution (e.g., Doxorubicin) Drug_Solution->Incubation Drug_Loaded_Film Drug-Loaded This compound Film Incubation->Drug_Loaded_Film Target_Cell Target Cancer Cell Drug_Loaded_Film->Target_Cell Targeting Endocytosis Cellular Uptake (Endocytosis) Target_Cell->Endocytosis Endosome Endosome (Low pH) Endocytosis->Endosome Drug_Release Drug Release Endosome->Drug_Release pH-triggered Apoptosis Cellular Apoptosis Drug_Release->Apoptosis

Caption: Hypothetical workflow for drug loading onto and release from a this compound thin film.

Postulated Cellular Uptake and Signaling Pathway

The cellular uptake of this compound-based drug delivery systems is likely to occur via endocytosis, a common mechanism for nanoparticles[30][31][32][33][34]. Once inside the cell, the acidic environment of the endosome could trigger the release of the drug, which can then induce a cytotoxic response in cancer cells. While the specific signaling pathways affected by this compound are unknown, some oxygenated PAHs have been shown to induce genotoxicity and cytotoxicity[35][36][37][38][39].

Hypothetical Signaling Pathway for Cytotoxicity:

Cytotoxicity_Pathway Coronen_Drug_Complex This compound Drug Complex Cell_Membrane Cell Membrane Coronen_Drug_Complex->Cell_Membrane Binding Endocytosis Endocytosis Cell_Membrane->Endocytosis Endosome Endosome Endocytosis->Endosome Drug_Release Drug Release (Low pH) Endosome->Drug_Release ROS_Generation Reactive Oxygen Species (ROS) Generation Drug_Release->ROS_Generation DNA_Damage DNA Damage ROS_Generation->DNA_Damage p53_Activation p53 Activation DNA_Damage->p53_Activation Apoptosis Apoptosis p53_Activation->Apoptosis

Caption: Postulated signaling pathway for this compound-mediated drug delivery and cytotoxicity.

Disclaimer: The experimental protocols, quantitative data, and biological pathways described in these application notes are based on general principles and data from related compounds. Specific parameters for this compound may vary and require optimization. The biological mechanisms are hypothetical and require experimental validation.

References

Application Notes and Protocols for the Fabrication of Organic Field-Effect Transistors (OFETs) Utilizing Coronene Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: To date, there is a notable absence of published scientific literature detailing the specific use of Coronen-1-OL in the fabrication of organic field-effect transistors (OFETs). The following application notes and protocols are therefore based on established methodologies for OFET fabrication using other functionalized polycyclic aromatic hydrocarbons (PAHs) and coronene derivatives. The provided data is hypothetical and serves as an illustrative example of expected performance metrics for a p-type coronene-based OFET.

Introduction

Coronene, a disc-shaped polycyclic aromatic hydrocarbon, and its derivatives are promising materials for organic electronics due to their inherent charge-carrying capabilities and potential for self-assembly into ordered structures conducive to charge transport. Functionalization of the coronene core, for instance with hydroxyl groups as in this compound, is a strategy to modify its electronic properties, solubility, and thin-film morphology. Theoretical studies suggest that the introduction of functional groups can significantly influence the charge transport characteristics of coronene. While experimental data for this compound is not available, this document provides a generalized framework for the fabrication and characterization of OFETs using a hypothetical functionalized coronene derivative.

Quantitative Data Summary

The performance of an OFET is characterized by several key parameters. The table below presents hypothetical yet realistic performance data for a solution-processed OFET employing a functionalized coronene derivative as the p-type semiconductor.

ParameterSymbolValueUnits
Hole Mobilityµ0.1 - 1.5cm²/Vs
On/Off Current RatioIon/Ioff> 105
Threshold VoltageVth-10 to -20V
Subthreshold SwingSS0.5 - 1.5V/decade
Channel LengthL50µm
Channel WidthW1000µm
Gate DielectricSiO2 (300 nm)
Dielectric CapacitanceCi~11.5nF/cm²

Experimental Protocols

The following protocols outline the fabrication of a bottom-gate, top-contact OFET using a solution-based deposition method for the organic semiconductor.

3.1. Substrate Preparation

  • Cleaning: Begin with a heavily n-doped silicon wafer with a 300 nm thermally grown silicon dioxide (SiO₂) layer, which will serve as the gate electrode and gate dielectric, respectively.

  • Sonicate the substrate sequentially in acetone, and isopropanol for 15 minutes each.

  • Dry the substrate with a stream of high-purity nitrogen gas.

  • Treat the substrate with an oxygen plasma or a piranha solution (a 3:1 mixture of sulfuric acid and hydrogen peroxide) for 10 minutes to remove any organic residues and to hydroxylate the surface. Caution: Piranha solution is extremely corrosive and must be handled with extreme care.

  • Rinse the substrate thoroughly with deionized water and dry with nitrogen.

3.2. Dielectric Surface Modification

To improve the interface between the dielectric and the organic semiconductor and to reduce charge trapping, the SiO₂ surface is often treated with a self-assembled monolayer (SAM).

  • Prepare a 2 mM solution of octadecyltrichlorosilane (OTS) in anhydrous toluene.

  • Immerse the cleaned substrate in the OTS solution for 30 minutes in a nitrogen-filled glovebox.

  • Rinse the substrate with fresh toluene to remove any excess OTS.

  • Anneal the substrate at 120°C for 20 minutes to promote the formation of a dense monolayer.

3.3. Organic Semiconductor Deposition

Solution-shearing is a suitable technique for depositing a crystalline thin film of the coronene derivative.

  • Prepare a solution of the functionalized coronene derivative (e.g., 5 mg/mL) in a high-boiling point solvent such as chloroform, chlorobenzene, or dichlorobenzene.

  • Place the surface-modified substrate on a heated stage (temperature will be dependent on the specific coronene derivative and solvent).

  • Position a shearing blade (e.g., a clean glass slide) at a small angle (~0.5°) to the substrate.

  • Dispense a small volume of the semiconductor solution in front of the blade.

  • Move the blade at a constant, slow speed (e.g., 0.1 mm/s) across the substrate to deposit a uniform thin film.

  • Anneal the film at a temperature optimized for the specific material to improve crystallinity (e.g., 100-150°C).

3.4. Source and Drain Electrode Deposition

  • Use a shadow mask to define the source and drain electrodes.

  • Deposit a 50 nm layer of gold (Au) via thermal evaporation at a rate of ~0.1 Å/s under high vacuum (< 10⁻⁶ Torr). A thin adhesion layer of chromium (Cr) or titanium (Ti) (5 nm) may be deposited prior to the gold.

3.5. Device Characterization

  • Perform all electrical measurements in a nitrogen-filled glovebox or under vacuum using a semiconductor parameter analyzer.

  • Measure the transfer characteristics by sweeping the gate voltage (Vg) at a constant source-drain voltage (Vsd).

  • Measure the output characteristics by sweeping the source-drain voltage (Vsd) at various constant gate voltages (Vg).

  • Calculate the field-effect mobility in the saturation regime using the following equation: Isd = (W/2L) * Ci * µ * (Vg - Vth)² where Isd is the source-drain current, W is the channel width, L is the channel length, Ci is the capacitance per unit area of the gate dielectric, µ is the mobility, Vg is the gate voltage, and Vth is the threshold voltage.

Visualizations

Diagram of the OFET Fabrication Workflow

OFET_Fabrication_Workflow cluster_0 Substrate Preparation cluster_1 Surface Modification cluster_2 Semiconductor Deposition cluster_3 Electrode Deposition & Characterization A Si/SiO2 Wafer B Solvent Cleaning (Sonication) A->B C Drying (N2 Stream) B->C D Surface Activation (O2 Plasma) C->D F SAM Deposition D->F E OTS Solution Preparation E->F G Rinsing F->G H Annealing G->H J Solution Shearing H->J I Coronene Derivative Solution I->J K Film Annealing J->K L Shadow Mask Alignment K->L M Thermal Evaporation (Au) L->M N Electrical Measurement M->N

Caption: Workflow for the fabrication of a solution-processed coronene-based OFET.

Conceptual Diagram of a Bottom-Gate, Top-Contact OFET

OFET_Structure cluster_0 Device Stack Gate Gate (n-doped Si) Dielectric Gate Dielectric (SiO2) Gate->Dielectric Semiconductor Organic Semiconductor (Coronene Derivative) Dielectric->Semiconductor Source Source (Au) Semiconductor->Source Drain Drain (Au) Semiconductor->Drain

Caption: Structure of a bottom-gate, top-contact organic field-effect transistor.

Application of Coronen-1-OL in Sensing and Detection: A Review of a Niche Fluorophore

Author: BenchChem Technical Support Team. Date: November 2025

Coronen-1-OL, a hydroxyl-functionalized derivative of coronene, possesses a rigid, planar structure and an extended π-conjugated system, which are characteristic features of fluorescent probes. The presence of a hydroxyl group offers a potential site for interaction with analytes, which could modulate its fluorescence properties, forming the basis for a sensing mechanism.

Potential Sensing Mechanisms

The sensing mechanism of a fluorophore like this compound would likely rely on processes that alter its fluorescence emission upon interaction with a target analyte. These mechanisms could include:

  • Photoinduced Electron Transfer (PET): The analyte could act as an electron donor or acceptor, quenching the fluorescence of this compound.

  • Förster Resonance Energy Transfer (FRET): If paired with a suitable dye, the interaction with an analyte could change the distance or orientation between this compound (as a donor or acceptor) and the dye, leading to a change in FRET efficiency.

  • Excited-State Proton Transfer (ESPT): The hydroxyl group could participate in ESPT, and the presence of an analyte could influence this process, leading to a change in the emission spectrum.

  • Formation of a Complex: The analyte could bind to the hydroxyl group or the aromatic system, leading to the formation of a new complex with different photophysical properties.

Hypothetical Experimental Workflow

Below is a generalized experimental workflow for evaluating the sensing capabilities of a novel fluorophore like this compound. This protocol is a hypothetical framework and would require significant optimization for any specific application.

G cluster_0 Phase 1: Characterization cluster_1 Phase 2: Sensor Development & Screening cluster_2 Phase 3: Performance Evaluation A Synthesis & Purification of this compound B Photophysical Characterization (Absorption, Emission, Quantum Yield, Lifetime) A->B C Selection of Target Analytes B->C D Titration Experiments with Analytes C->D E Monitoring Fluorescence Changes (Intensity, Wavelength Shift) D->E F Determination of Sensing Parameters (Sensitivity, Selectivity, LoD) E->F E->F G Investigation of Sensing Mechanism F->G H Real Sample Analysis F->H

Caption: A generalized workflow for the development of a sensor based on a novel fluorophore.

Data Presentation

Due to the lack of specific studies on this compound as a sensor, no quantitative data can be presented. In a typical application note, this section would contain tables summarizing key performance metrics such as:

  • Table 1: Photophysical Properties of this compound. (e.g., Absorption maxima, Emission maxima, Molar extinction coefficient, Fluorescence quantum yield, Fluorescence lifetime).

  • Table 2: Sensing Performance of this compound for a Specific Analyte. (e.g., Analyte, Linear range, Limit of Detection (LoD), Selectivity against common interferents, Response time).

Detailed Experimental Protocols

The following are hypothetical, generalized protocols that would be adapted for studying the sensing properties of this compound.

Protocol 1: Preparation of this compound Stock Solution

  • Materials: this compound, Spectroscopic grade solvent (e.g., DMSO, DMF, or a suitable organic solvent in which this compound is soluble and stable).

  • Procedure:

    • Accurately weigh a precise amount of this compound using a microbalance.

    • Dissolve the weighed this compound in the chosen solvent to prepare a stock solution of a specific concentration (e.g., 1 mM).

    • Store the stock solution in a dark, airtight container at an appropriate temperature (e.g., 4°C) to prevent degradation.

Protocol 2: Fluorescence Titration Experiment

  • Materials: this compound stock solution, Buffer solution of desired pH, Stock solution of the target analyte, Spectrofluorometer.

  • Procedure:

    • Prepare a series of solutions in cuvettes, each containing a fixed concentration of this compound (e.g., 10 µM) in the buffer.

    • Add increasing concentrations of the analyte stock solution to the cuvettes.

    • Ensure the total volume and the concentration of the solvent from the stock solutions are constant across all samples.

    • Incubate the solutions for a specific period to allow for binding equilibrium to be reached.

    • Measure the fluorescence emission spectra of each solution using the spectrofluorometer. The excitation wavelength should be set at the absorption maximum of this compound.

    • Plot the change in fluorescence intensity or wavelength as a function of the analyte concentration.

Signaling Pathway Diagram

The following diagram illustrates a hypothetical signaling pathway for a "turn-off" fluorescence sensor based on Photoinduced Electron Transfer (PET).

G cluster_0 In the Absence of Analyte cluster_1 In the Presence of Analyte (Quencher) A This compound (Fluorophore) B Excitation (Light Absorption) A->B C Excited State [this compound]* B->C D Fluorescence (Light Emission) C->D E This compound G Excitation E->G F Analyte I Photoinduced Electron Transfer F->I H Excited State [this compound]* G->H H->I J Non-radiative Decay (Fluorescence Quenched) I->J

Caption: A potential PET-based fluorescence quenching mechanism for a this compound sensor.

Conclusion

While this compound possesses structural features that are promising for sensing applications, there is a notable absence of published research detailing its use in this field. The information presented here is based on the general principles of fluorescence spectroscopy and sensor design, and serves as a hypothetical framework for future investigations. Further research is required to synthesize, characterize, and evaluate the sensing capabilities of this compound for various analytes. Such studies would be crucial in establishing its potential as a novel molecular probe for researchers, scientists, and drug development professionals.

Troubleshooting & Optimization

Technical Support Center: Synthesis of Coronen-1-OL

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the synthesis yield of Coronen-1-OL. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common strategies for introducing a hydroxyl group onto the coronene core?

A1: Direct hydroxylation of coronene is challenging due to its relatively inert C-H bonds. Therefore, multi-step synthetic routes are typically employed. The most common strategies involve the introduction of a functional group that can be subsequently converted to a hydroxyl group. Two promising pathways are:

  • Friedel-Crafts Acylation followed by Baeyer-Villiger Oxidation: This involves introducing an acetyl group onto the coronene ring, which is then oxidized to an acetate ester and subsequently hydrolyzed.

  • Nitration, Reduction, and Diazotization: This classic method involves the nitration of coronene, reduction of the nitro group to an amine, and subsequent conversion of the amine to a hydroxyl group via a diazonium salt.

Q2: I am observing low yields in my Friedel-Crafts acylation of coronene. What are the potential causes and solutions?

A2: Low yields in Friedel-Crafts acylation of coronene can stem from several factors. Coronene's low solubility can be a significant hurdle. Additionally, the choice of Lewis acid catalyst and reaction conditions are critical. Over-acylation or side reactions can also reduce the yield of the desired mono-acetylated product.

Q3: My Baeyer-Villiger oxidation of acetylcoronene is not proceeding to completion. How can I improve the conversion?

A3: Incomplete Baeyer-Villiger oxidation can be due to several reasons. The choice of peroxy acid is crucial, with more reactive peroxy acids like trifluoroperacetic acid often being more effective than m-CPBA for electron-deficient ketones. Reaction temperature and time are also important parameters to optimize. The presence of any unreacted starting material from the acylation step can also complicate the reaction mixture.

Q4: I am struggling with the purification of my coronene derivatives. What are the recommended methods?

A4: The purification of coronene derivatives is often challenging due to their poor solubility and tendency to aggregate. Column chromatography on silica gel or alumina is a common method. Recrystallization from high-boiling point solvents such as trichlorobenzene or quinoline can also be effective. In some cases, sublimation under high vacuum may be a viable purification technique for thermally stable derivatives.

Troubleshooting Guides

Low Yield in Friedel-Crafts Acylation of Coronene
Symptom Potential Cause Suggested Solution
Low conversion of starting material Poor solubility of coronene in the reaction solvent.Use a higher boiling point solvent with good dissolving power for PAHs, such as nitrobenzene or 1,2-dichlorobenzene.
Inactive or insufficient Lewis acid catalyst.Use a freshly opened or purified Lewis acid (e.g., AlCl₃, FeCl₃). Increase the molar equivalents of the catalyst.
Formation of multiple products Over-acylation (di- or tri-acylation).Use a milder Lewis acid catalyst (e.g., ZnCl₂). Reduce the reaction time and/or temperature. Use a stoichiometric amount of the acylating agent.
Isomer formation.The regioselectivity of Friedel-Crafts reactions on large PAHs can be difficult to control. Careful optimization of the catalyst and solvent system may favor one isomer. Characterization of the product mixture is crucial.
Decomposition of starting material Harsh reaction conditions.Lower the reaction temperature and monitor the reaction progress closely.
Inefficient Baeyer-Villiger Oxidation of Acetylcoronene
Symptom Potential Cause Suggested Solution
Slow or incomplete reaction Insufficiently reactive peroxy acid.Use a more powerful oxidizing agent like trifluoroperacetic acid, prepared in situ from trifluoroacetic anhydride and hydrogen peroxide.
Low reaction temperature.Gradually increase the reaction temperature while monitoring for potential side reactions.
Formation of byproducts Decomposition of the peroxy acid.Add the peroxy acid in portions. Use a buffered system if the reaction is sensitive to pH changes.
Rearrangement of the coronene core.This is less likely but possible under harsh acidic conditions. Use milder reaction conditions or a different catalyst system.
Challenges in the Diazotization of Aminocoronene
Symptom Potential Cause Suggested Solution
Low yield of this compound Instability of the diazonium salt.Perform the diazotization at low temperatures (0-5 °C) and use the diazonium salt immediately in the subsequent hydrolysis step.
Incomplete diazotization.Ensure complete dissolution of the aminocoronene, which may require the use of strong acids. Use a slight excess of sodium nitrite.
Formation of azo compounds Self-coupling of the diazonium salt.Maintain a low concentration of the diazonium salt and avoid exposure to light.
Formation of side products Reaction of the diazonium salt with other nucleophiles.Ensure a high concentration of water during the hydrolysis step to favor the formation of the phenol.

Data Presentation

Table 1: Typical Reaction Conditions for the Synthesis of Coronene-1-OL via Baeyer-Villiger Oxidation

Step Reagents & Solvents Temperature (°C) Time (h) Typical Yield Range (%)
Friedel-Crafts Acylation Coronene, Acetyl chloride, AlCl₃, Nitrobenzene25-602-1240-60
Baeyer-Villiger Oxidation Acetylcoronene, m-CPBA, Dichloromethane25-4012-4850-70
Hydrolysis Coronene acetate, NaOH, Ethanol/Water80-1002-685-95

Note: Yields are estimates based on similar reactions with polycyclic aromatic hydrocarbons and may vary depending on the specific experimental conditions.

Experimental Protocols

Protocol 1: Synthesis of Coronene-1-OL via Friedel-Crafts Acylation and Baeyer-Villiger Oxidation

Step A: Synthesis of Acetylcoronene (Friedel-Crafts Acylation)

  • In a flame-dried, three-necked flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add coronene (1.0 g, 3.3 mmol) and dry nitrobenzene (50 mL).

  • Stir the suspension and cool the flask to 0 °C in an ice bath.

  • Carefully add anhydrous aluminum chloride (AlCl₃) (0.53 g, 4.0 mmol) in portions.

  • Add acetyl chloride (0.28 mL, 4.0 mmol) dropwise to the stirring suspension.

  • Allow the reaction mixture to warm to room temperature and then heat to 60 °C for 6 hours.

  • Cool the reaction mixture to room temperature and pour it slowly into a mixture of crushed ice (100 g) and concentrated hydrochloric acid (10 mL).

  • Extract the product with dichloromethane (3 x 50 mL).

  • Wash the combined organic layers with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a toluene/hexane gradient to yield acetylcoronene.

Step B: Synthesis of Coronene Acetate (Baeyer-Villiger Oxidation)

  • Dissolve acetylcoronene (0.5 g, 1.46 mmol) in dry dichloromethane (30 mL) in a round-bottom flask.

  • Add meta-chloroperoxybenzoic acid (m-CPBA) (77%, 0.40 g, 1.75 mmol) in portions to the solution at room temperature.

  • Stir the reaction mixture at room temperature for 24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with a saturated solution of sodium bicarbonate (2 x 20 mL) and then with brine (20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent.

  • Purify the product by column chromatography on silica gel (eluent: dichloromethane/hexane) to obtain coronene acetate.

Step C: Synthesis of this compound (Hydrolysis)

  • Dissolve coronene acetate (0.3 g, 0.84 mmol) in a mixture of ethanol (20 mL) and a 10% aqueous solution of sodium hydroxide (10 mL).

  • Reflux the mixture for 4 hours.

  • Cool the reaction mixture and neutralize it with dilute hydrochloric acid.

  • Extract the product with ethyl acetate (3 x 30 mL).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Recrystallize the crude product from toluene to afford pure this compound.

Mandatory Visualization

Synthesis_Workflow_BV Coronene Coronene Acetylcoronene Acetylcoronene Coronene->Acetylcoronene Friedel-Crafts Acylation Coronene_acetate Coronene Acetate Acetylcoronene->Coronene_acetate Baeyer-Villiger Oxidation Coronen_1_OL This compound Coronene_acetate->Coronen_1_OL Hydrolysis

Caption: Synthetic workflow for this compound via the Baeyer-Villiger oxidation pathway.

Troubleshooting_Logic cluster_synthesis Improving Synthesis Yield cluster_acylation Friedel-Crafts Acylation Issues cluster_bv Baeyer-Villiger Oxidation Issues cluster_hydrolysis Hydrolysis Issues cluster_solutions Potential Solutions Low_Yield Low Yield of This compound Poor_Solubility Poor Solubility Low_Yield->Poor_Solubility Catalyst_Problem Catalyst Inactivity Low_Yield->Catalyst_Problem Side_Reactions Side Reactions Low_Yield->Side_Reactions Incomplete_Reaction Incomplete Reaction Low_Yield->Incomplete_Reaction Byproduct_Formation Byproduct Formation Low_Yield->Byproduct_Formation Incomplete_Hydrolysis Incomplete Hydrolysis Low_Yield->Incomplete_Hydrolysis Change_Solvent Change Solvent Poor_Solubility->Change_Solvent Optimize_Catalyst Optimize Catalyst Catalyst_Problem->Optimize_Catalyst Adjust_Conditions Adjust Temp/Time Side_Reactions->Adjust_Conditions Incomplete_Reaction->Adjust_Conditions Use_Stronger_Oxidant Use Stronger Oxidant Incomplete_Reaction->Use_Stronger_Oxidant Purify_Intermediate Purify Intermediate Byproduct_Formation->Purify_Intermediate Incomplete_Hydrolysis->Adjust_Conditions Ensure_Base_Strength Ensure Base Strength Incomplete_Hydrolysis->Ensure_Base_Strength

Caption: Troubleshooting logic for improving the synthesis yield of this compound.

Technical Support Center: Purification of Coronen-1-OL

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of Coronen-1-OL. Given the limited specific literature on the purification of this particular compound, this guide is based on the known physicochemical properties of coronene and general principles of purifying polycyclic aromatic compounds.

Physicochemical Properties of this compound

A summary of the key properties of this compound is presented below. These properties are crucial for designing and troubleshooting purification protocols.

PropertyValueReference
Molecular FormulaC₂₄H₁₂O[1]
Molecular Weight316.3 g/mol [1]
AppearanceExpected to be a yellow solid (based on coronene)[2]
SolubilityVery soluble in benzene, toluene, and dichloromethane; sparingly soluble in ethanol; likely poorly soluble in water.[2]

Troubleshooting Guide

This section addresses specific issues that may be encountered during the purification of this compound in a question-and-answer format.

Question: Why is the recovery of this compound from my chromatography column very low or zero?

Answer:

Several factors could contribute to poor recovery:

  • Decomposition on the Stationary Phase: Silica gel is acidic and can sometimes cause degradation of sensitive compounds. You can test for this by spotting your compound on a TLC plate, letting it sit for a few hours, and then eluting to see if any new spots appear.[3]

  • Irreversible Adsorption: The planar structure of this compound might lead to strong, irreversible binding to the stationary phase.

  • Poor Solubility: The compound may not be soluble enough in the mobile phase to elute from the column.[3]

  • Precipitation on the Column: If the sample is loaded in a solvent it is highly soluble in, it might precipitate when it comes into contact with a less polar mobile phase.

Troubleshooting Steps:

  • Change the Stationary Phase: Consider using a less acidic stationary phase like alumina or a deactivated silica gel.

  • Modify the Mobile Phase: Increase the polarity of your eluent system gradually. The addition of a more polar solvent like dichloromethane or a small amount of methanol might be necessary.

  • Check Compound Stability: Perform a stability test on a small scale using TLC to see if your compound degrades on silica gel.[3]

  • Solid Loading: Adsorb your crude sample onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the column. This can prevent precipitation issues.

Question: I'm observing co-elution of impurities with my this compound. How can I improve the separation?

Answer:

Co-elution typically occurs when the impurities have a similar polarity to the target compound.

Troubleshooting Steps:

  • Optimize the Solvent System: Use a shallower solvent gradient during elution to increase the resolution between your compound and the impurities.

  • Try a Different Chromatographic Technique: If flash chromatography is not providing sufficient separation, consider using High-Performance Liquid Chromatography (HPLC) with a suitable column (e.g., a reversed-phase C18 column).

  • Recrystallization: This is a powerful technique for purifying crystalline solids. Experiment with different solvents to find one in which this compound is soluble at high temperatures but sparingly soluble at low temperatures.[4]

  • Column Loading: Overloading the column can lead to poor separation. As a rule of thumb, the amount of crude material should be about 1-5% of the mass of the stationary phase.

Question: My compound is showing significant tailing or is eluting as a very broad peak. What can I do?

Answer:

Peak tailing or broadening is often caused by undesirable interactions between the compound and the stationary phase or by solubility issues.

Troubleshooting Steps:

  • Increase Eluent Polarity: Once the compound begins to elute, a slight increase in the polarity of the mobile phase can help to sharpen the peak and reduce tailing.[3]

  • Use a Different Stationary Phase: If tailing is severe, it may be due to strong interactions with the silica. Switching to alumina or a bonded-phase silica could resolve the issue.

  • Ensure Complete Dissolution: Make sure your compound is fully dissolved in the mobile phase before it enters the column bed.

Frequently Asked Questions (FAQs)

Q1: What is the most suitable stationary phase for purifying this compound?

For a polycyclic aromatic compound like this compound, standard silica gel is a common starting point. However, due to the potential for strong adsorption and degradation, neutral alumina can be a good alternative. For higher resolution, reversed-phase silica (C18) is often used in HPLC.

Q2: How do I select an appropriate solvent system for column chromatography?

The ideal solvent system should provide a good separation of your target compound from impurities on a TLC plate, with the Rf value of this compound being around 0.2-0.4. Given the non-polar nature of the coronene backbone, a good starting point would be a mixture of a non-polar solvent like hexane or toluene and a slightly more polar solvent like dichloromethane or ethyl acetate.

Q3: How can I determine the purity of my final this compound sample?

Several analytical techniques can be used to assess purity:

  • High-Performance Liquid Chromatography (HPLC): This is a highly sensitive method for detecting and quantifying impurities.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can identify the presence of impurities with different chemical structures.

  • Mass Spectrometry (MS): Can help to identify the molecular weights of any co-eluting impurities.

Q4: What are some potential impurities I should be aware of?

Impurities can originate from the starting materials, side reactions, or degradation. For this compound, potential impurities could include unreacted starting materials, isomers, or oxidation products. Impurity profiling using techniques like LC-MS is crucial for identifying these unknown components.[5][6]

Experimental Protocols

Protocol 1: Flash Column Chromatography for this compound Purification

This protocol provides a general methodology for purifying this compound using flash column chromatography.

  • Slurry Preparation:

    • In a beaker, mix silica gel with the initial, least polar solvent system you plan to use for elution.

    • Stir gently to create a homogenous slurry, ensuring no air bubbles are trapped.

  • Column Packing:

    • Secure a glass column vertically. Ensure the stopcock is closed.

    • Pour the silica gel slurry into the column.

    • Gently tap the column to ensure even packing and open the stopcock to drain the excess solvent. The top of the silica bed should not be allowed to run dry.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or toluene).

    • Carefully add the sample solution to the top of the silica bed using a pipette.

    • Open the stopcock and allow the sample to enter the silica bed.

  • Elution:

    • Carefully add the mobile phase to the top of the column.

    • Begin elution with the starting solvent system, gradually increasing the polarity as needed based on TLC analysis of the fractions.

  • Fraction Collection:

    • Collect fractions in test tubes or vials.

    • Analyze the collected fractions by TLC to identify those containing the pure this compound.

    • Combine the pure fractions and evaporate the solvent to obtain the purified product.

Protocol 2: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for assessing the purity of this compound.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile or Methanol

  • Gradient: Start with a suitable ratio of A and B (e.g., 50:50), then increase the percentage of B over time to elute more non-polar compounds.

  • Flow Rate: 1.0 mL/min

  • Detection: UV detector set at a wavelength where this compound shows strong absorbance (this would need to be determined experimentally, likely in the UV range).

  • Sample Preparation: Prepare a dilute solution of the purified this compound in a suitable solvent (e.g., acetonitrile). Ensure the sample is fully dissolved and filtered before injection.

Visualizations

Purification_Workflow General Purification Workflow for this compound crude Crude this compound dissolve Dissolve in Minimum Solvent crude->dissolve load Load onto Chromatography Column dissolve->load elute Elute with Solvent Gradient load->elute collect Collect Fractions elute->collect tlc Analyze Fractions by TLC collect->tlc combine Combine Pure Fractions tlc->combine Identify Pure Fractions evaporate Evaporate Solvent combine->evaporate pure Pure this compound evaporate->pure

Caption: A general experimental workflow for the purification of this compound.

Troubleshooting_Logic Troubleshooting Logic for Column Chromatography start Problem Encountered q1 Is Recovery Low? start->q1 q2 Are Peaks Tailing? start->q2 q3 Is Separation Poor? start->q3 sol1a Check for Decomposition on TLC q1->sol1a Yes sol1b Use Alumina or Deactivated Silica q1->sol1b Yes sol1c Increase Mobile Phase Polarity q1->sol1c Yes sol2a Increase Eluent Polarity During Elution q2->sol2a Yes sol2b Change Stationary Phase q2->sol2b Yes sol3a Use a Shallower Solvent Gradient q3->sol3a Yes sol3b Consider HPLC or Recrystallization q3->sol3b Yes

Caption: A logical diagram for troubleshooting common chromatography issues.

References

Technical Support Center: Overcoming Solubility Challenges of Coronen-1-OL

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility issues encountered with Coronen-1-OL in organic solvents.

Frequently Asked Questions (FAQs)

Q1: Why is this compound difficult to dissolve in many common organic solvents?

A1: this compound possesses a large, planar, and rigid polycyclic aromatic hydrocarbon (PAH) structure. This molecular architecture leads to strong intermolecular π-π stacking interactions, making it energetically unfavorable for solvent molecules to surround and solvate individual this compound molecules. While the hydroxyl (-OH) group adds some polarity, the overwhelmingly nonpolar nature of the coronene backbone dominates its solubility characteristics.

Q2: What are the most promising organic solvents for dissolving this compound?

A2: Based on the solubility of the parent compound, coronene, aromatic solvents are generally the most effective. Solvents like toluene, benzene, and dichloromethane are recommended as starting points.[1] Chlorinated solvents such as chloroform have also been reported to be effective for coronene.[1]

Q3: Is there any quantitative data available for the solubility of this compound?

Troubleshooting Guide

This guide provides a systematic approach to overcoming common solubility problems with this compound.

Issue 1: this compound does not appear to dissolve in the chosen solvent at room temperature.

Root Cause: The chosen solvent may not be optimal, or the dissolution rate is very slow under ambient conditions.

Troubleshooting Steps:

  • Solvent Selection: If you are not already using one, switch to an aromatic solvent such as toluene or dichloromethane.[1]

  • Application of Heat: Gently heat the solution while stirring. Increased temperature can help overcome the intermolecular forces of the solute. Be mindful of the solvent's boiling point and the thermal stability of this compound.

  • Particle Size Reduction: If you have solid this compound, grinding it into a fine powder will increase the surface area available for solvation, which can improve the rate of dissolution.[2]

  • Sonication: Using an ultrasonic bath can help to break up aggregates of solid particles and accelerate the dissolution process.

Issue 2: Only a small amount of this compound has dissolved, and a significant portion remains as a solid.

Root Cause: You have likely exceeded the saturation solubility of this compound in the chosen solvent at the current temperature.

Troubleshooting Steps:

  • Increase Solvent Volume: Add more of the same solvent to the mixture to dissolve the remaining solid. This will result in a more dilute solution.

  • Utilize a Co-solvent: The addition of a co-solvent can increase the overall solvating power of the solvent system.[3][4][5] For a nonpolar compound like this compound in a primary solvent like toluene, adding a small percentage of a more polar solvent like methanol or ethanol might enhance solubility.[6] This should be done incrementally to avoid precipitation.

  • Hot Filtration: Prepare a saturated solution at an elevated temperature and then quickly filter it while hot to remove any undissolved material. The filtrate will be a saturated solution at that higher temperature. Be aware that the compound may precipitate upon cooling.

Data Presentation

Table 1: Estimated Solubility of this compound based on Coronene Data

SolventReported Solubility of CoroneneTemperature (°C)Notes
Toluene~2.5 mg/mL[1]25A good starting point for achieving moderate concentrations.
BenzeneVery soluble[1]25Use with caution due to toxicity.
DichloromethaneSoluble[1]25A common solvent for many organic compounds.
Chloroform1 mmol/L[1]25Provides an approximate molar concentration.
EthanolSparingly soluble[1]25Not recommended as a primary solvent.
HexaneVery soluble[1]25A potential non-aromatic solvent to try.
Water0.14 µg/L[7]25Essentially insoluble in aqueous solutions.

Disclaimer: The data above is for the parent compound, coronene, and should be used as an estimation for this compound. The actual solubility may vary.

Experimental Protocols

Protocol for Dissolving this compound using a Co-solvent System

Objective: To prepare a stock solution of this compound in a toluene/methanol co-solvent system.

Materials:

  • This compound

  • Toluene (analytical grade)

  • Methanol (analytical grade)

  • Volumetric flasks

  • Stir plate and magnetic stir bar

  • Heating mantle or hot plate

  • Thermometer

  • Analytical balance

Procedure:

  • Weighing: Accurately weigh the desired amount of this compound.

  • Initial Dissolution: Transfer the weighed this compound to a volumetric flask. Add approximately 70-80% of the final desired volume of toluene.

  • Stirring and Heating: Place the flask on a stir plate with a magnetic stir bar and begin stirring. If the compound does not dissolve, gently heat the solution to 40-50°C. Do not exceed the boiling point of the solvents.

  • Co-solvent Addition: If the solid persists, begin adding methanol dropwise while continuing to stir and maintain the temperature. Add methanol in small increments (e.g., 1-2% of the total volume at a time).

  • Equilibration: Once the this compound is fully dissolved, allow the solution to cool to room temperature.

  • Final Volume Adjustment: Once at room temperature, add toluene to reach the final desired volume marked on the volumetric flask.

  • Storage: Store the solution in a well-sealed container, protected from light, to prevent solvent evaporation and potential degradation.

Mandatory Visualizations

TroubleshootingWorkflow start Start: Dissolve This compound solvent_choice Choose Primary Solvent (e.g., Toluene, DCM) start->solvent_choice dissolves Fully Dissolved? solvent_choice->dissolves end_success Success: Solution Prepared dissolves->end_success Yes troubleshoot Troubleshoot Solubility Issue dissolves->troubleshoot No heat Apply Gentle Heat (40-50°C) troubleshoot->heat sonicate Use Sonication troubleshoot->sonicate particle_size Reduce Particle Size (if solid) troubleshoot->particle_size reassess Reassess Dissolution heat->reassess sonicate->reassess particle_size->reassess reassess->end_success Yes cosolvent Add Co-solvent (e.g., Methanol) reassess->cosolvent No, partially dissolved increase_volume Increase Solvent Volume reassess->increase_volume No, partially dissolved end_fail Insoluble: Consider Alternative Solvent System reassess->end_fail No, insoluble cosolvent->end_success increase_volume->end_success

Caption: Troubleshooting workflow for dissolving this compound.

CoSolvencyConcept cluster_primary Primary Solvent (e.g., Toluene) cluster_cosolvent Co-solvent (e.g., Methanol) s1 S solute This compound s1->solute Solvates s2 S s3 S s3->solute s4 S c1 C c1->solute Enhances Solvation c2 C

Caption: Conceptual diagram of co-solvency.

References

Technical Support Center: Stability of Coronen-1-OL under UV Irradiation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the stability of coronen-1-ol under ultraviolet (UV) irradiation. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges and provide standardized experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is the expected photoreactivity of this compound?

A1: Coronene-1-ol, a hydroxylated polycyclic aromatic hydrocarbon (PAH), is anticipated to be photoreactive. PAHs with extended aromatic ring systems can absorb light in the UVA (320–400 nm) and visible (>400 nm) regions.[1] Upon light absorption, these molecules can be excited to higher energy states, leading to chemical reactions. The primary photochemical reaction for PAHs often involves interaction with molecular oxygen, resulting in more water-soluble oxygenated compounds or smaller degraded molecules.[1] The presence of a hydroxyl group on the coronene structure may influence the specific reaction pathways and degradation products.

Q2: What are the typical degradation products of PAHs under UV irradiation?

A2: The photodegradation of PAHs in the presence of water and oxygen can lead to the formation of various photoproducts. Studies on other PAHs have identified the formation of aromatic alcohols and ketones.[2][3] Specifically, the addition of oxygen (O) and hydroxyl (OH) groups to the parent PAH is a dominant photochemical reaction.[2][3] Therefore, for this compound, one might expect the formation of quinones or additional hydroxylated derivatives.

Q3: Are there standardized guidelines for conducting photostability testing?

A3: Yes, the International Council for Harmonisation (ICH) has established guidelines for photostability testing of new drug substances and products, specifically in guideline Q1B.[4][5] These guidelines provide a framework for the types of light sources to be used, the recommended exposure levels, and the overall experimental approach.[4][6] The process generally involves a forced degradation study to understand the degradation pathways and a confirmatory study to assess the photostability under standardized conditions.[4][6]

Troubleshooting Guide

Problem: I am observing rapid and complete degradation of my this compound sample.

  • Possible Cause: The UV irradiation intensity is too high, or the exposure time is too long.

    • Solution: Reduce the UV lamp intensity or shorten the exposure duration. It is crucial to have a controlled and measured light source. Consider performing a time-course experiment with multiple time points to determine the degradation kinetics.

  • Possible Cause: The solvent used is participating in the photoreaction.

    • Solution: Ensure the solvent is of high purity and photochemically inert under the experimental conditions. Consider degassing the solvent to remove dissolved oxygen if you want to study the degradation pathways in the absence of oxidation.

Problem: I am not seeing any degradation of my this compound sample.

  • Possible Cause: The wavelength of the UV source does not overlap with the absorbance spectrum of this compound.

    • Solution: First, measure the UV-Vis absorbance spectrum of this compound to identify its maximum absorbance wavelengths (λmax). Ensure your UV source emits light in this range. Molecules that absorb light at wavelengths of 320 nm or higher are generally at a higher risk for photodegradation.[5]

  • Possible Cause: The concentration of this compound is too high, leading to self-shielding effects.

    • Solution: Reduce the concentration of the this compound solution. A lower analyte concentration can result in faster degradation as more molecules are exposed to the UV light.[7]

Problem: My analytical results are not reproducible.

  • Possible Cause: Inconsistent sample positioning or light source variability.

    • Solution: Ensure that the distance and geometry between the light source and the sample are consistent for all experiments. Use a calibrated radiometer or lux meter to monitor the output of your light source.[6]

  • Possible Cause: Degradation is occurring in the control samples.

    • Solution: Prepare "dark control" samples that are handled identically to the irradiated samples but are protected from light (e.g., by wrapping in aluminum foil).[5] This will help you differentiate between photodegradation and thermal degradation or other instabilities.

Experimental Protocols

General Protocol for Photostability Testing of this compound

This protocol is based on the principles outlined in the ICH Q1B guidelines.[4][5]

1. Sample Preparation:

  • Prepare a solution of this compound in a photochemically inert solvent (e.g., acetonitrile, methanol). The concentration should be such that the solution is not too optically dense to avoid self-shielding.
  • Prepare a "dark control" sample by wrapping an identical sample in aluminum foil.

2. Light Source:

  • Use a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[4]
  • A near-UV fluorescent lamp with a spectral distribution from 320 nm to 400 nm is recommended.[4] An appropriate filter may be used to eliminate radiation below 320 nm.[5]

3. Irradiation Procedure:

  • Place the sample and the dark control in a photostability chamber at a controlled temperature.
  • Expose the sample to the UV light for a defined period. It is advisable to take aliquots at several time points to monitor the degradation kinetics.

4. Analysis:

  • Analyze the irradiated sample, the dark control, and a non-irradiated reference sample at each time point.
  • High-Performance Liquid Chromatography (HPLC) with a UV detector is a common method for quantifying the parent compound and detecting degradation products. Mass spectrometry (MS) can be coupled with HPLC to identify the degradation products.

Quantitative Data Summary

ParameterValueAnalytical MethodReference
UV Absorbance (λmax) e.g., 350 nmUV-Vis Spectroscopy[Your Data]
Degradation Rate Constant (k) e.g., 0.05 hr⁻¹HPLC-UV[Your Data]
Quantum Yield (Φ) e.g., 1 x 10⁻⁵HPLC-UV[Your Data]
Major Degradation Products (m/z) e.g., [M+16]⁺, [M+32]⁺LC-MS[Your Data]

Note: The quantum yields for PAH phototransformation in hydrophobic media have been observed to be on the order of 10⁻⁵.[8]

Visualizations

Experimental_Workflow cluster_prep 1. Sample Preparation cluster_exposure 2. UV Exposure cluster_analysis 3. Analysis A Prepare this compound Solution B Prepare Dark Control (Foil-Wrapped) C Place Samples in Photostability Chamber A->C B->C D Irradiate with UV Lamp (e.g., >320 nm) C->D E Monitor Time and Temperature D->E F Collect Aliquots at Time Points E->F G Analyze via HPLC-UV/MS F->G H Quantify Degradation & Identify Products G->H

Caption: Workflow for Photostability Testing of this compound.

Degradation_Pathway A This compound B Excited State [this compound]* A->B UV Light (hν) C Photo-oxidation Products B->C + O2 F Smaller Degraded Molecules B->F Further Degradation D e.g., Coronene-diones C->D E e.g., Hydroxylated Coronenes C->E

References

Optimizing the reaction conditions for Coronen-1-OL synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Synthesis of Coronen-1-OL

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of this compound. The content is tailored for researchers, scientists, and professionals in drug development and materials science.

Frequently Asked Questions (FAQs)

Q1: What are the general strategies for synthesizing this compound?

A1: Currently, there is no widely established, direct synthesis protocol for this compound. However, two primary retrosynthetic approaches can be proposed based on the synthesis of coronene and its functionalized derivatives:

  • Approach 1: Late-Stage Hydroxylation. This strategy involves the synthesis of the coronene backbone first, followed by the introduction of a hydroxyl group. This is a challenging approach due to the typically low reactivity of the C-H bonds on the coronene core towards direct hydroxylation and potential for lack of regioselectivity.

  • Approach 2: Precursor with Hydroxyl Functionality. This preferred method involves using a starting material that already contains a hydroxyl group (or a protected version of it). This functionalized precursor is then taken through a series of reactions to construct the coronene core, with the hydroxyl group being revealed at a final deprotection step if necessary.

Q2: Why is the synthesis of substituted coronenes challenging?

A2: The synthesis of coronene and its derivatives is inherently challenging due to several factors:

  • Low Solubility: The large, planar, and rigid structure of the coronene core leads to very low solubility in most common organic solvents, making reaction setup, monitoring, and purification difficult.

  • Harsh Reaction Conditions: Many of the key bond-forming reactions, such as the Scholl reaction, require high temperatures and strong Lewis acids, which can be incompatible with many functional groups and can lead to undesired side reactions.[1][2]

  • Purification Difficulties: The low solubility and high tendency of coronene derivatives to aggregate make purification by standard techniques like column chromatography challenging. Recrystallization and sublimation are often required.

  • Potential for Oligomerization: Intermolecular side reactions, especially in Scholl-type cyclizations, can lead to the formation of insoluble polymeric byproducts, which significantly lowers the yield of the desired monomeric coronene derivative.[3][4]

Q3: What analytical techniques are recommended for characterizing this compound?

A3: A combination of spectroscopic and analytical techniques is essential for the unambiguous characterization of this compound:

  • NMR Spectroscopy (¹H and ¹³C): Useful for determining the substitution pattern on the coronene core, though low solubility can be a major challenge. High-temperature NMR or the use of deuterated solvents with high boiling points might be necessary.

  • Mass Spectrometry (MS): To confirm the molecular weight of the final product. Techniques like MALDI-TOF or APCI might be more suitable for these large, non-volatile molecules.

  • FT-IR Spectroscopy: To identify the presence of the hydroxyl functional group (O-H stretch).

  • UV-Vis and Fluorescence Spectroscopy: To characterize the photophysical properties of the molecule, which are expected to be distinct from unsubstituted coronene.

  • Elemental Analysis: To confirm the elemental composition of the synthesized compound.

Troubleshooting Guides

Guide 1: Issues with the Scholl Reaction for Coronene Core Formation

The Scholl reaction is a common method for the final intramolecular cyclodehydrogenation step to form the polycyclic aromatic hydrocarbon core.[2][5][6]

Problem Possible Cause(s) Suggested Solution(s)
Low or no yield of the desired coronene product. Reaction conditions are too mild (temperature too low, insufficient reaction time).Increase the reaction temperature and/or prolong the reaction time. Monitor the reaction by taking small aliquots and analyzing them (if solubility permits).
Ineffective Lewis acid or oxidant.Screen different Lewis acids (e.g., FeCl₃, AlCl₃, MoCl₅) and oxidants (e.g., DDQ).[1][4][7] The choice of reagent can significantly impact the reaction outcome.[7]
Starting material is too electron-deficient.The Scholl reaction works best for electron-rich aromatic precursors.[8] If your precursor has strongly deactivating groups, the reaction may fail. Consider a different synthetic strategy or use a precursor with electron-donating groups.
Formation of a black, insoluble precipitate (oligomerization). Intermolecular coupling is competing with the desired intramolecular cyclization. This is common with smaller, unsubstituted precursors.[4]Use high-dilution conditions to favor intramolecular reactions. The slow addition of the substrate to the reaction mixture can also be beneficial.
Introduction of sterically bulky "blocking" groups on the precursor can prevent intermolecular reactions.[4]
Product is a mixture of regioisomers or rearranged products. The reaction mechanism can involve cationic intermediates that are prone to rearrangement.[3]Modify the reaction conditions (solvent, temperature, Lewis acid) to favor the desired cyclization pathway. Unfortunately, rearrangements in Scholl reactions can be difficult to control.[3]
Chlorination of the aromatic core as a side reaction. Some Lewis acids, like FeCl₃, can act as a source of chlorine under the reaction conditions.Use a non-chlorinating Lewis acid/oxidant system.
Guide 2: Challenges in Hydroxylation and Deprotection Steps
Problem Possible Cause(s) Suggested Solution(s)
Failed direct hydroxylation of the coronene core. Low reactivity of the aromatic C-H bonds of coronene.Direct hydroxylation is challenging. Consider enzymatic hydroxylation as a potential alternative, as it can be more selective.[9] However, a more reliable approach is to synthesize the coronene core from a precursor already bearing a protected hydroxyl group.
Incomplete deprotection of a protected hydroxyl group (e.g., methoxy). The deprotection conditions are not harsh enough. Cleavage of aryl ethers can be difficult.For methoxy groups, stronger demethylating agents like BBr₃ are often required. The reaction may need elevated temperatures.
The deprotecting agent is being consumed by other functional groups in the molecule.Ensure that the chosen deprotection strategy is compatible with the other functional groups present in your molecule.
Decomposition of the coronene core during deprotection. The harsh conditions required for deprotection (e.g., strong acid) are degrading the sensitive polycyclic aromatic system.Screen different deprotection conditions to find a milder method. If using a protecting group, select one that can be removed under conditions that the coronene core can tolerate.

Experimental Protocols

Disclaimer: The following is a hypothetical, yet chemically plausible, protocol for the synthesis of this compound based on established synthetic strategies for related compounds. This protocol has not been experimentally validated and should be adapted and optimized by the user.

Proposed Synthesis of this compound via a Protected Precursor

This strategy involves the synthesis of a triphenylene derivative with a protected hydroxyl group, followed by cyclization to form the coronene core and subsequent deprotection.

Step 1: Synthesis of 1-Methoxy-triphenylene

A potential route to a functionalized triphenylene precursor.

Parameter Value/Condition
Reactants 2-bromo-1-methoxybenzene, 2-bromophenylboronic acid
Catalyst Palladium(0) catalyst (e.g., Pd(PPh₃)₄)
Base Aqueous Na₂CO₃ or K₂CO₃
Solvent Toluene or DME
Temperature 80-100 °C
Reaction Time 12-24 hours
Work-up Aqueous work-up followed by extraction and column chromatography.

This step would likely involve a Suzuki coupling to form a terphenyl derivative, which would then need to be cyclized, for instance, via a Scholl reaction, to form the triphenylene core. A more direct synthesis of substituted triphenylenes could also be explored.[8]

Step 2: Formation of the Coronene Core via Scholl Reaction

This step would involve the intramolecular cyclodehydrogenation of a precursor like a suitably substituted 1,2-diphenylbenzene derivative containing the methoxy group. For the purpose of this protocol, we will assume a suitable precursor has been synthesized.

Parameter Value/Condition
Substrate A suitably substituted precursor containing the 1-methoxy-triphenylene core.
Reagent FeCl₃ (anhydrous)
Solvent Dichloromethane (DCM) or nitromethane
Temperature 0 °C to room temperature
Reaction Time 2-12 hours
Work-up Quenching with methanol, followed by filtration and washing of the solid product.

Step 3: Demethylation to Yield this compound

Parameter Value/Condition
Substrate 1-Methoxy-coronene
Reagent Boron tribromide (BBr₃)
Solvent Anhydrous dichloromethane (DCM)
Temperature -78 °C to room temperature
Reaction Time 4-12 hours
Work-up Careful quenching with methanol or water, followed by extraction and purification.

Visualizations

logical_workflow cluster_synthesis Proposed Synthesis of this compound start Starting Materials precursor Synthesis of Substituted Precursor start->precursor protect Introduction of Protecting Group (if needed) precursor->protect cyclization Formation of Coronene Core (e.g., Scholl Reaction) protect->cyclization deprotect Deprotection of Hydroxyl Group cyclization->deprotect purification Purification deprotect->purification product This compound purification->product

Caption: Logical workflow for the proposed synthesis of this compound.

troubleshooting_workflow start Experiment Start issue Problem Encountered? start->issue low_yield Low/No Yield issue->low_yield Yes oligomer Oligomerization issue->oligomer Yes side_reaction Side Reactions issue->side_reaction Yes success Successful Synthesis issue->success No check_conditions Check Reaction Conditions (Temp, Time, Reagents) low_yield->check_conditions high_dilution Use High Dilution / Blocking Groups oligomer->high_dilution change_reagents Change Reagents / Synthetic Route side_reaction->change_reagents check_conditions->issue high_dilution->issue change_reagents->start

Caption: Troubleshooting workflow for coronene synthesis.

References

Technical Support Center: Scaling Up the Production of Coronen-1-OL

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the synthesis of Coronen-1-OL. It includes a plausible experimental protocol, troubleshooting guides for common issues, and a list of frequently asked questions.

Experimental Protocol: Synthesis of this compound

The following protocol outlines a multi-step synthesis for this compound starting from coronene. This proposed method is based on established organic chemistry reactions for the functionalization of polycyclic aromatic hydrocarbons (PAHs).

Overall Reaction Scheme:

Coronene → 1-Nitrocoronene → 1-Aminocoronene → this compound

Step 1: Nitration of Coronene to 1-Nitrocoronene

  • Objective: To introduce a nitro group onto the coronene core.

  • Reagents: Coronene, Nitric acid (HNO₃), Acetic anhydride ((CH₃CO)₂O).

  • Procedure:

    • Suspend coronene in a suitable solvent like dichloromethane in a round-bottom flask.

    • Cool the mixture in an ice bath to 0-5 °C.

    • Slowly add a mixture of nitric acid and acetic anhydride dropwise to the coronene suspension with constant stirring.

    • After the addition is complete, allow the reaction to stir at room temperature for 4-6 hours.

    • Monitor the reaction progress using thin-layer chromatography (TLC).

    • Upon completion, pour the reaction mixture into ice-water to precipitate the product.

    • Filter the precipitate, wash with water until the filtrate is neutral, and then wash with a small amount of cold ethanol.

    • Dry the crude 1-nitrocoronene under vacuum.

Step 2: Reduction of 1-Nitrocoronene to 1-Aminocoronene

  • Objective: To reduce the nitro group to an amino group.

  • Reagents: 1-Nitrocoronene, Iron (Fe) powder, Ammonium chloride (NH₄Cl), Ethanol, Water.

  • Procedure:

    • In a round-bottom flask, create a suspension of 1-nitrocoronene and iron powder in a mixture of ethanol and water.

    • Add a solution of ammonium chloride to the suspension.

    • Heat the mixture to reflux (approximately 80 °C) and maintain for 8-12 hours, with vigorous stirring.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Once the reaction is complete, filter the hot mixture through a pad of celite to remove the iron catalyst.

    • Wash the celite pad with hot ethanol.

    • Combine the filtrates and remove the solvent under reduced pressure.

    • The resulting solid is crude 1-aminocoronene.

Step 3: Diazotization and Hydrolysis to this compound

  • Objective: To convert the amino group to a hydroxyl group via a diazonium salt intermediate.

  • Reagents: 1-Aminocoronene, Sodium nitrite (NaNO₂), Sulfuric acid (H₂SO₄), Water.

  • Procedure:

    • Dissolve 1-aminocoronene in a mixture of sulfuric acid and water, and cool the solution to 0-5 °C in an ice-salt bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, keeping the temperature below 5 °C.

    • Stir the mixture at this temperature for 1 hour to ensure complete formation of the diazonium salt.

    • Slowly heat the reaction mixture to room temperature and then to 50-60 °C. The diazonium salt will decompose to form this compound, which will precipitate out of solution.

    • Maintain the temperature until the evolution of nitrogen gas ceases.

    • Cool the mixture and filter the precipitate.

    • Wash the solid with copious amounts of water to remove any residual acid.

    • Dry the crude this compound.

Purification:

The crude this compound can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate), followed by recrystallization from a solvent such as toluene or a mixture of dichloromethane and methanol.

Quantitative Data Summary

The following table provides estimated quantitative data for the synthesis of this compound. These values are based on typical yields and reaction times for analogous reactions with other PAHs and may require optimization for this specific synthesis.

StepProductStarting MaterialReagentsReaction Time (hours)Typical Yield (%)
11-NitrocoroneneCoroneneHNO₃, (CH₃CO)₂O4 - 650 - 60
21-Aminocoronene1-NitrocoroneneFe, NH₄Cl, EtOH/H₂O8 - 1270 - 80
3This compound1-AminocoroneneNaNO₂, H₂SO₄, H₂O2 - 440 - 50

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Step 1: Nitration
Low or no conversion of coronene- Insufficient nitrating agent.- Reaction temperature too low.- Poor solubility of coronene.- Increase the molar ratio of the nitrating agent.- Allow the reaction to warm to room temperature after initial cooling.- Use a co-solvent to improve solubility, or increase the reaction volume.
Formation of multiple nitro-isomers- Reaction temperature too high.- Overly aggressive nitrating conditions.- Maintain a low reaction temperature (0-5 °C) during the addition of the nitrating agent.- Use a milder nitrating agent if selectivity is a major issue.
Step 2: Reduction
Incomplete reduction of 1-nitrocoronene- Insufficient reducing agent (iron).- Deactivation of the iron surface.- Insufficient reaction time.- Increase the equivalents of iron powder.- Activate the iron powder with dilute HCl before the reaction.- Extend the reflux time and monitor by TLC.
Difficulty in filtering the iron catalyst- Fine iron particles passing through the filter.- Use a thicker pad of celite or a finer porosity filter paper.- Allow the mixture to cool slightly before filtration to reduce the solubility of byproducts.
Step 3: Diazotization & Hydrolysis
Low yield of this compound- Diazonium salt instability at higher temperatures.- Incomplete hydrolysis.- Strictly maintain the temperature below 5 °C during diazotization.- Ensure the hydrolysis step is allowed to proceed to completion by monitoring for the cessation of nitrogen evolution.
Formation of tar-like byproducts- Decomposition of the diazonium salt through side reactions.- Add the sodium nitrite solution very slowly and ensure efficient cooling.- Use a more dilute solution to minimize side reactions.
Purification
Poor separation during column chromatography- Inappropriate solvent system.- Co-elution of isomers or impurities.- Optimize the eluent system through TLC analysis.- Consider using a different stationary phase (e.g., alumina) or a different chromatography technique (e.g., preparative HPLC).
Difficulty in recrystallization- Product is too soluble or insoluble in the chosen solvent.- Presence of impurities that inhibit crystal formation.- Screen a variety of solvents and solvent mixtures.- Ensure the product is sufficiently pure before attempting recrystallization. A pre-purification step might be necessary.

Frequently Asked Questions (FAQs)

Q1: Why is coronene so difficult to work with?

A1: Coronene is a large, planar, and highly symmetric molecule, which leads to strong intermolecular π-π stacking interactions. This results in very low solubility in most common organic solvents, making reactions and purification challenging.

Q2: Can I use a different method for the reduction of the nitro group?

A2: Yes, other reducing agents such as tin(II) chloride (SnCl₂) in hydrochloric acid or catalytic hydrogenation (e.g., H₂ over Pd/C) can also be effective. The choice of method may depend on the scale of the reaction and the available equipment.

Q3: The diazotization step is very temperature-sensitive. What are the risks of letting the temperature rise above 5 °C?

A3: Aryl diazonium salts are often unstable at higher temperatures. If the temperature rises significantly above 5 °C during the formation of the diazonium salt, it can lead to premature decomposition and the formation of unwanted side products, such as phenols and azo compounds, which will lower the yield and complicate the purification of this compound.

Q4: How can I confirm the identity and purity of the final this compound product?

A4: A combination of analytical techniques should be used. These include:

  • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity.

  • Infrared (IR) Spectroscopy: To identify the presence of the hydroxyl (-OH) functional group.

Q5: What are the primary safety precautions I should take during this synthesis?

A5:

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.

  • Nitric acid and sulfuric acid are highly corrosive. Handle with extreme care.

  • The diazotization reaction can be exothermic and produce nitrogen gas. Ensure proper temperature control and pressure relief.

  • Handle all organic solvents in a well-ventilated area and away from ignition sources.

Visualizations

Synthesis_Pathway Coronene Coronene Nitrocoronene 1-Nitrocoronene Coronene->Nitrocoronene HNO₃, (CH₃CO)₂O Aminocoronene 1-Aminocoronene Nitrocoronene->Aminocoronene Fe, NH₄Cl Coronenol This compound Aminocoronene->Coronenol 1. NaNO₂, H₂SO₄ 2. H₂O, Δ

Caption: Proposed synthetic pathway for this compound.

Experimental_Workflow cluster_synthesis Synthesis Steps cluster_purification Purification & Analysis Nitration Nitration Reduction Reduction Nitration->Reduction Diazotization Diazotization Reduction->Diazotization Workup Workup Diazotization->Workup Chromatography Chromatography Workup->Chromatography Recrystallization Recrystallization Chromatography->Recrystallization Analysis Analysis Recrystallization->Analysis Final_Product Pure this compound Analysis->Final_Product

Caption: General experimental workflow for this compound production.

Improving the performance of Coronen-1-OL based devices

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Coronen-1-OL based devices.

Troubleshooting Guides

This section addresses common issues encountered during the fabrication and testing of this compound based devices.

Issue 1: Poor Film Quality (Inhomogeneous, Cracked, or Discontinuous Films)

Poor film quality is a frequent challenge in the fabrication of organic electronic devices and can significantly impact device performance.

Possible Causes and Solutions:

CauseRecommended Solution
Inadequate Substrate Cleaning Implement a rigorous substrate cleaning protocol. A common procedure involves sequential sonication in a series of solvents such as deionized water, acetone, and isopropanol, followed by drying with a stream of nitrogen.
Sub-optimal Deposition Parameters Optimize deposition parameters such as substrate temperature, deposition rate, and chamber pressure. For spin coating, systematically vary the spin speed and solution concentration.
Poor Solubility of this compound Due to the planar nature of coronene, aggregation can be an issue. The hydroxyl group in this compound may slightly improve solubility in polar solvents compared to pristine coronene. Experiment with a range of solvents and consider using solvent mixtures. Gentle heating or sonication of the solution prior to deposition may also help.
Surface Energy Mismatch Treat the substrate surface to modify its surface energy for better film adhesion. This can be achieved through techniques like UV-ozone treatment or by depositing a self-assembled monolayer (SAM).
Issue 2: Low Device Performance (e.g., Low Carrier Mobility, High Threshold Voltage)

Sub-optimal device performance is a common issue that can stem from a variety of factors, from material purity to processing conditions.

Possible Causes and Solutions:

CauseRecommended Solution
Material Impurities Ensure the high purity of the this compound source material. Impurities can act as charge traps, hindering charge transport. Purification methods like sublimation or recrystallization may be necessary.
Poor Molecular Ordering The performance of organic semiconductor devices is highly dependent on the molecular packing in the thin film. Post-deposition annealing can improve crystallinity and molecular ordering. Experiment with different annealing temperatures and durations.
Interface Traps The interface between the organic semiconductor and the dielectric layer is critical. Interface traps can scatter charge carriers and degrade performance. Consider using a different dielectric material or treating the dielectric surface with a SAM to reduce trap states.
Electrode-Organic Contact Resistance High contact resistance at the source and drain electrodes can limit device performance. Choose electrode materials with appropriate work functions to ensure efficient charge injection. A thin injection layer between the electrode and the organic semiconductor can also be beneficial.

Frequently Asked Questions (FAQs)

Q1: What is the expected effect of the hydroxyl group in this compound on its electronic properties compared to pristine coronene?

A1: The hydroxyl (-OH) group is an electron-donating group. Its presence on the coronene core is expected to influence the electronic properties in several ways:

  • Energy Levels: The hydroxyl group will likely raise the energy of the Highest Occupied Molecular Orbital (HOMO), potentially leading to a smaller bandgap compared to pristine coronene.

  • Solubility: It may increase the solubility in more polar organic solvents.

  • Intermolecular Interactions: The hydroxyl group can participate in hydrogen bonding, which could influence the molecular packing and, consequently, the charge transport properties of the material.

Q2: What are the most suitable deposition techniques for this compound thin films?

A2: The choice of deposition technique will depend on the desired film properties and device architecture.

  • Thermal Evaporation: This is a common technique for small molecules like coronene and is performed under high vacuum. It allows for precise control over film thickness and morphology.

  • Spin Coating: If this compound exhibits sufficient solubility, spin coating from a solution is a cost-effective and scalable method for producing uniform thin films.

  • Other Solution-Based Techniques: Techniques like dip-coating or blade-coating could also be explored, depending on the specific application.

Q3: How can I characterize the quality of my this compound thin films?

A3: A combination of techniques is recommended for thorough film characterization:

  • Atomic Force Microscopy (AFM): To visualize the surface morphology, roughness, and grain size.

  • X-ray Diffraction (XRD): To determine the crystallinity and molecular orientation.

  • UV-Visible Spectroscopy: To assess the optical properties and confirm the electronic structure.

  • X-ray Photoelectron Spectroscopy (XPS): To verify the elemental composition and chemical states.

Experimental Protocols

Protocol 1: General Procedure for Substrate Cleaning
  • Place substrates in a substrate holder.

  • Sonicate in a beaker of deionized water for 15 minutes.

  • Transfer the holder to a beaker of acetone and sonicate for 15 minutes.

  • Transfer the holder to a beaker of isopropanol and sonicate for 15 minutes.

  • Rinse the substrates thoroughly with deionized water.

  • Dry the substrates using a stream of high-purity nitrogen gas.

  • For enhanced cleaning, a UV-ozone treatment for 10-15 minutes can be performed immediately before deposition.

Protocol 2: General Procedure for Thin Film Deposition by Thermal Evaporation
  • Ensure the this compound source material is properly loaded into a clean evaporation boat inside a high-vacuum chamber.

  • Mount the cleaned substrates onto the substrate holder.

  • Evacuate the chamber to a base pressure of at least 10-6 Torr.

  • Heat the evaporation boat gradually to the desired sublimation temperature of this compound.

  • Open the shutter to begin deposition onto the substrates.

  • Monitor the film thickness in real-time using a quartz crystal microbalance.

  • Once the desired thickness is achieved, close the shutter and allow the system to cool down before venting.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_fab Fabrication cluster_char Characterization Substrate_Cleaning Substrate Cleaning Thin_Film_Deposition Thin Film Deposition Substrate_Cleaning->Thin_Film_Deposition Material_Purification Material Purification Material_Purification->Thin_Film_Deposition Electrode_Deposition Electrode Deposition Thin_Film_Deposition->Electrode_Deposition Device_Testing Device Testing Electrode_Deposition->Device_Testing Data_Analysis Data Analysis Device_Testing->Data_Analysis Simplified_Charge_Transport Source Source Electrode HOMO HOMO Source->HOMO Injection Drain Drain Electrode HOMO->Drain Collection Trap Trap State HOMO->Trap LUMO LUMO

Common pitfalls in the handling and storage of Coronen-1-OL

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Coronen-1-OL

Disclaimer: this compound is a specialized research chemical, and detailed public data on its specific handling, storage, and stability are limited. The following guidance is based on the general properties of hydroxylated polycyclic aromatic hydrocarbons (OH-PAHs) and is intended to provide a proactive approach to its use. Researchers should always consult any specific product documentation provided by the supplier and perform small-scale stability tests under their experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its general properties?

This compound is a hydroxylated derivative of coronene, a polycyclic aromatic hydrocarbon (PAH). As an OH-PAH, it possesses a phenolic hydroxyl group attached to the coronene backbone. This structure suggests it is a solid, likely with low solubility in water but soluble in various organic solvents.[1] Like other PAHs, it is expected to be fluorescent. Due to the hydroxyl group, this compound is likely more polar than its parent compound, coronene.

Q2: What are the primary safety concerns when handling this compound?

Q3: How should I store this compound to ensure its stability?

Based on the general stability of OH-PAHs, this compound should be stored in a cool, dark, and dry place.[5] It should be kept in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation. Exposure to light, heat, and atmospheric oxygen can lead to degradation.

Troubleshooting Guides

This section addresses specific issues that researchers may encounter during their experiments with this compound.

Issue 1: Inconsistent or Unexpected Experimental Results

Symptoms:

  • Variable fluorescence intensity or spectral shifts between experiments.

  • Appearance of new peaks in chromatography (HPLC, GC-MS).

  • Loss of biological activity or chemical reactivity.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Degradation of this compound Stock Solution - Prepare fresh stock solutions for each experiment, if possible.- Store stock solutions in amber vials at low temperatures (-20°C or -80°C).- Avoid repeated freeze-thaw cycles.- Test for degradation by running a fresh standard on your analytical system.
Photo-oxidation during Experiment - Protect the experimental setup from light by using amber glassware or covering it with aluminum foil.- Work in a dimly lit room when possible.
Oxidation by Air - Degas solvents before preparing solutions.- Purge reaction vessels with an inert gas (argon or nitrogen).
Contamination - Use high-purity solvents and reagents.- Ensure all glassware is scrupulously clean.
Issue 2: Poor Solubility

Symptoms:

  • Difficulty dissolving this compound in the desired solvent.

  • Precipitation of the compound during the experiment.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Incorrect Solvent Choice - Test solubility in a range of solvents. Given its structure, solvents like dichloromethane, chloroform, toluene, and THF are likely candidates.- For aqueous buffers, consider using a co-solvent like DMSO or DMF, but be mindful of their potential impact on your experiment.
Low Temperature - Gently warm the solution to aid dissolution, but be cautious of potential degradation at elevated temperatures.
Concentration Too High - Determine the saturation concentration of this compound in your chosen solvent at the experimental temperature.

Experimental Protocols

The following are generalized protocols that should be adapted to specific experimental needs.

Protocol 1: Preparation and Storage of a this compound Stock Solution
  • Materials: this compound solid, high-purity solvent (e.g., anhydrous DMSO), amber glass vial with a PTFE-lined cap, argon or nitrogen gas.

  • Procedure:

    • Weigh the required amount of this compound in a tared vial inside a fume hood.

    • Add the appropriate volume of solvent to the vial.

    • Seal the vial and sonicate or vortex until the solid is completely dissolved. Gentle warming may be applied if necessary.

    • Purge the headspace of the vial with argon or nitrogen for 1-2 minutes.

    • Seal the vial tightly and wrap it in parafilm.

    • Store the stock solution at -20°C or below, protected from light.

Protocol 2: General Handling for a Spectroscopic Measurement
  • Preparation:

    • Allow the stock solution of this compound to equilibrate to room temperature before opening to prevent condensation of atmospheric water.

    • Prepare dilutions of the stock solution in the desired solvent using amber volumetric flasks or by covering standard flasks with aluminum foil.

  • Measurement:

    • Use a quartz cuvette for UV-Vis or fluorescence measurements.

    • Minimize the time the sample is exposed to the excitation light source in a fluorometer to prevent photobleaching.

    • Run a solvent blank before measuring your samples.

  • Post-Measurement:

    • Properly dispose of the used sample and solvent according to your institution's safety guidelines.

Data Presentation

Due to the limited availability of specific quantitative data for this compound, the following table presents inferred stability information based on the general behavior of OH-PAHs.

Table 1: Inferred Stability of this compound under Various Conditions

Condition Solvent Inferred Stability Recommendations
Light Exposure Organic SolventsLowProtect from light at all times.
Elevated Temperature (>40°C) Organic SolventsLow to ModerateAvoid unnecessary heating.
Air (Oxygen) Exposure AnyLowUse inert gas and degassed solvents.
Acidic/Basic pH Aqueous BuffersPotentially LowThe phenolic hydroxyl group's reactivity is pH-dependent. Buffer choice should be carefully considered.
Long-term Storage (Solid) -HighStore in a cool, dark, dry place under inert gas.
Long-term Storage (Solution) Organic SolventsModerate to LowStore at low temperatures (-20°C or -80°C) and prepare fresh solutions when possible.

Visualizations

Logical Flowchart of Common Pitfalls with this compound cluster_storage Storage cluster_handling Handling cluster_degradation Degradation Pathways cluster_consequences Consequences ImproperStorage Improper Storage (Light, Air, Heat) Oxidation Oxidation ImproperStorage->Oxidation PhotoDeg Photodegradation ImproperStorage->PhotoDeg SolutionPrep Solution Preparation SolutionPrep->Oxidation Air exposure Experiment Experimental Procedure Experiment->PhotoDeg Light exposure InconsistentResults Inconsistent Results Oxidation->InconsistentResults LossOfActivity Loss of Activity Oxidation->LossOfActivity Artifacts Analytical Artifacts Oxidation->Artifacts PhotoDeg->InconsistentResults PhotoDeg->LossOfActivity PhotoDeg->Artifacts

Caption: Common pitfalls in this compound handling and their consequences.

Recommended Experimental Workflow for this compound start Start weigh Weigh Solid in Fume Hood start->weigh dissolve Dissolve in Anhydrous Solvent weigh->dissolve inert Purge with Inert Gas dissolve->inert store Store at -20°C or below (Protected from Light) inert->store equilibrate Equilibrate to RT before Use store->equilibrate dilute Prepare Dilutions (Protect from Light) equilibrate->dilute analyze Perform Experiment/ Analysis Promptly dilute->analyze dispose Proper Disposal analyze->dispose

Caption: Recommended workflow for preparing and using this compound solutions.

References

Validation & Comparative

Comparative study of Coronen-1-OL and other hydroxylated PAHs

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis of Coronen-1-OL and Other Hydroxylated Polycyclic Aromatic Hydrocarbons

Introduction

Polycyclic Aromatic Hydrocarbons (PAHs) are a class of organic compounds that are widespread environmental pollutants, primarily formed from the incomplete combustion of organic materials.[1] Once in the body, PAHs are metabolized into various derivatives, including hydroxylated PAHs (OH-PAHs), through enzymatic reactions.[2] These hydroxylated metabolites are often more biologically active and toxic than their parent compounds, capable of interacting with cellular macromolecules like DNA and proteins, leading to potential carcinogenic and mutagenic effects.[3][4] This guide provides a comparative overview of this compound and other significant hydroxylated PAHs, focusing on their analytical detection, toxicological profiles, and metabolic pathways. The information is intended for researchers, scientists, and professionals in drug development to facilitate a deeper understanding of these compounds.

This compound is a hydroxylated derivative of coronene, a seven-ring polycyclic aromatic hydrocarbon.[5][6] While its specific biological activities and toxicological profile are not extensively documented in publicly available literature, its structure suggests it is part of the broader class of OH-PAHs that are of significant environmental and health concern.[5] This guide will, therefore, compare the known properties of this compound with more extensively studied OH-PAHs such as 1-hydroxypyrene, and various isomers of hydroxyphenanthrene and hydroxynaphthalene.

Comparative Data of Selected Hydroxylated PAHs

The following tables summarize key data points for this compound and other representative hydroxylated PAHs, providing a basis for comparison of their physicochemical properties, analytical detection limits, and toxicological effects.

Table 1: Physicochemical Properties of Selected Hydroxylated PAHs

CompoundMolecular FormulaMolecular Weight ( g/mol )XLogP3
This compoundC₂₄H₁₂O316.37.1
1-HydroxypyreneC₁₆H₁₀O218.254.2
9-HydroxyphenanthreneC₁₄H₁₀O194.233.8
1-HydroxynaphthaleneC₁₀H₈O144.172.7
3-Hydroxybenzo[a]pyreneC₂₀H₁₂O268.315.4

Source: PubChem

Table 2: Comparison of Analytical Methods and Detection Limits

AnalyteAnalytical MethodMatrixLimit of Detection (LOD)
1-HydroxypyreneHPLC-FLDUrine0.5 nmol/L
9-HydroxyphenanthreneHPLC-FLDUrineNot specified in the provided text
Various OH-PAHsHPLC-HRMSSurface Water0.01 to 0.67 ng/mL (instrumental)
1-NaphtholPR-nESI-MSBiological SamplesSignal-to-noise increased by 1-2 orders of magnitude compared to conventional nano-ESI

HPLC-FLD: High-Performance Liquid Chromatography with Fluorescence Detection[3][7] HPLC-HRMS: High-Performance Liquid Chromatography with High-Resolution Mass Spectrometry[8] PR-nESI-MS: Polarity-Reversed Nanoelectrospray Ionization Mass Spectrometry[9]

Table 3: Comparative Toxicological Data of Selected PAH Derivatives

Compound/DerivativeBioassayEndpointResult
Benzo[c]phenanthrene-[3][4]-quinoneTTR binding assayIC₅₀2.5 µM (Most active among tested ketones and quinones)
Naphthoquinone (NQ), Phenanthrenequinone (PQ), 1-Nitropyrene (1-NP), 1-Aminopyrene (1-AP)Cytotoxicity in BEAS-2B cellsCell ViabilityCytotoxic effect observed
Pyrene, 1-NP, 1-APPro-inflammatory response in BEAS-2B cellsICAM-1 expression and IL-6 productionIncreased expression and production

TTR: Transthyretin IC₅₀: Half maximal inhibitory concentration BEAS-2B: Human bronchial epithelial cell line ICAM-1: Intercellular Adhesion Molecule-1 IL-6: Interleukin-6 Source:[4][10]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of common experimental protocols used in the study of hydroxylated PAHs.

Determination of Hydroxy-PAHs in Urine by HPLC-FLD

This method is widely used for the biomonitoring of PAH exposure.[3][7]

  • Sample Preparation: Urine samples are adjusted to a pH of 5.

  • Enzymatic Hydrolysis: The samples are treated with β-glucuronidase/aryl sulfatase to deconjugate the OH-PAH metabolites.

  • Solid-Phase Extraction (SPE): The hydrolyzed sample is passed through a C18 SPE cartridge to isolate the analytes. The cartridge is then washed, and the OH-PAHs are eluted with a suitable solvent like methanol.

  • HPLC-FLD Analysis: The eluate is injected into an HPLC system equipped with a fluorescence detector. A gradient elution with a mobile phase, such as methanol and water, is used to separate the different OH-PAHs. The compounds are detected by their specific excitation and emission wavelengths.

Screening of Hydroxylated PAHs in Surface Water by HPLC-HRMS

This method is suitable for the sensitive detection of OH-PAHs in environmental samples.[8]

  • Sample Extraction: Water samples are passed through a C18 solid-phase extraction (SPE) cartridge to concentrate the analytes.

  • Elution: The trapped OH-PAHs are eluted from the SPE cartridge.

  • HPLC-HRMS Analysis: The extract is analyzed by high-performance liquid chromatography coupled with Orbitrap high-resolution mass spectrometry. This allows for the precise identification and quantification of a wide range of OH-PAHs.

Signaling Pathways and Experimental Workflows

Hydroxylated PAHs can exert their biological effects through various signaling pathways. A key pathway is the activation of the Aryl Hydrocarbon Receptor (AhR).

Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

The AhR is a ligand-activated transcription factor that plays a central role in the metabolism and toxicity of PAHs.[11]

AhR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PAH PAH AhR_complex AhR-Hsp90-XAP2 PAH->AhR_complex Binding PAH_AhR PAH-AhR Complex AhR_complex->PAH_AhR Conformational Change ARNT ARNT PAH_AhR->ARNT Dimerization PAH_AhR->ARNT PAH_AhR_ARNT PAH-AhR-ARNT Complex ARNT->PAH_AhR_ARNT XRE Xenobiotic Response Element (XRE) PAH_AhR_ARNT->XRE Binding Gene_expression Increased Expression of CYP1A1, CYP1B1, etc. XRE->Gene_expression Transcription

Caption: The Aryl Hydrocarbon Receptor (AhR) signaling pathway activated by PAHs.

General Experimental Workflow for OH-PAH Analysis

The following diagram illustrates a typical workflow for the analysis of hydroxylated PAHs in biological or environmental samples.

Experimental_Workflow Sample_Collection Sample Collection (Urine, Water, etc.) Sample_Preparation Sample Preparation (Hydrolysis, pH adjustment) Sample_Collection->Sample_Preparation Extraction Solid-Phase Extraction (SPE) Sample_Preparation->Extraction Analysis Instrumental Analysis (HPLC-FLD, GC-MS, LC-HRMS) Extraction->Analysis Data_Processing Data Processing and Quantification Analysis->Data_Processing

Caption: A generalized workflow for the analysis of hydroxylated PAHs.

Conclusion

The study of hydroxylated PAHs is essential for understanding the health risks associated with exposure to their parent compounds. While data on this compound is currently limited, its chemical structure places it within this important class of metabolites. Comparative analysis with well-characterized OH-PAHs like 1-hydroxypyrene and various hydroxyphenanthrenes reveals common analytical challenges and toxicological concerns. The development of sensitive analytical methods, such as HPLC-HRMS and PR-nESI-MS, is crucial for detecting these compounds at low levels in biological and environmental matrices.[8][9] Further research into the biological activities of a wider range of hydroxylated PAHs, including this compound, is necessary to fully assess their potential impact on human health and the environment.

References

Validating the Elusive Structure of Coronen-1-OL: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise structural validation of novel compounds is paramount. This guide provides a comparative analysis for validating the crystal structure of Coronen-1-OL, a hydroxylated derivative of the polycyclic aromatic hydrocarbon (PAH) coronene. Due to the current absence of direct experimental crystallographic data for this compound, this guide leverages the well-established structural and spectroscopic data of its parent compound, coronene, to provide a predictive framework for validation.

This document summarizes the known experimental data for coronene and offers a detailed projection of the expected spectroscopic characteristics of this compound. Furthermore, it outlines the necessary experimental protocols for the synthesis, purification, and definitive structural elucidation of this novel molecule.

A Tale of Two Molecules: Coronene and this compound

Coronene (C₂₄H₁₂) is a highly symmetrical, planar PAH composed of six peri-fused benzene rings.[1] Its rigid structure and extensive π-conjugation result in unique photophysical and electronic properties. The introduction of a hydroxyl (-OH) group to form this compound (C₂₄H₁₁OH) is anticipated to significantly alter these characteristics by breaking the molecule's symmetry and introducing new electronic and vibrational properties.

Comparative Data Analysis: Coronene vs. Predicted this compound

To facilitate the validation of this compound, the following tables summarize the known experimental data for coronene and the predicted data for this compound based on established spectroscopic principles.

Crystallographic Data

Table 1: Crystallographic Data for Coronene [2]

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/a
a (Å)16.094
b (Å)4.690
c (Å)10.15
β (°)110.8
Z2

Note: The crystal structure of this compound is yet to be experimentally determined. The introduction of the hydroxyl group is expected to influence the crystal packing due to potential hydrogen bonding, likely resulting in a different space group and unit cell parameters.

Spectroscopic Data Comparison

The addition of a hydroxyl group to the coronene core is expected to induce characteristic shifts in its spectroscopic signatures.

Table 2: ¹H NMR Spectral Data Comparison (Predicted for this compound)

CompoundProton EnvironmentChemical Shift (δ, ppm)
CoroneneAromatic Protons~8.9 (singlet)[2][3]
This compoundAromatic ProtonsMultiplets in the range of 7.5 - 9.0
Phenolic -OH4-10 (broad singlet, solvent dependent)[4][5]

Table 3: ¹³C NMR Spectral Data Comparison (Predicted for this compound)

CompoundCarbon EnvironmentChemical Shift (δ, ppm)
CoroneneAromatic Carbons124.5, 130.9[2][6]
This compoundAromatic CarbonsMultiple signals between 115 - 150
Carbon bearing -OH~150-160[5]

Table 4: Key IR Absorption Bands Comparison (Predicted for this compound)

CompoundFunctional GroupWavenumber (cm⁻¹)
CoroneneAromatic C-H stretch~3040[7]
Aromatic C=C stretch~1600[7]
This compoundPhenolic O-H stretch3200-3600 (broad)[8][9]
Aromatic C-H stretch~3040
Aromatic C=C stretch~1600
C-O stretch1200-1260[8]

Table 5: UV-Vis Absorption Maxima Comparison (in a non-polar solvent)

Compoundλmax (nm)
Coronene~302, 319, 332, 345, 404, 427[10][11]
This compoundRed-shift in absorption bands is expected due to the auxochromic effect of the -OH group.

Experimental Protocols for Validation

The definitive validation of this compound's crystal structure requires a systematic experimental approach, from synthesis to final characterization.

Synthesis and Purification of this compound

A potential synthetic route to this compound could involve the functionalization of a coronene precursor. A possible, though yet to be reported, multi-step synthesis is outlined below.

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification Coronene Coronene Nitration Nitration (HNO₃/H₂SO₄) Coronene->Nitration Nitrocoronene 1-Nitrocoronene Nitration->Nitrocoronene Reduction Reduction (e.g., Sn/HCl) Nitrocoronene->Reduction Aminocoronene 1-Aminocoronene Reduction->Aminocoronene Diazotization Diazotization (NaNO₂/H₂SO₄) Aminocoronene->Diazotization Diazonium Coronene-1-diazonium salt Diazotization->Diazonium Hydrolysis Hydrolysis (H₂O, Δ) Diazonium->Hydrolysis Coronen1OL_crude Crude this compound Hydrolysis->Coronen1OL_crude Column Column Chromatography Coronen1OL_crude->Column Recrystallization Recrystallization Column->Recrystallization Pure_Coronen1OL Pure this compound Recrystallization->Pure_Coronen1OL

Caption: Proposed workflow for the synthesis and purification of this compound.

Spectroscopic Characterization

The purified this compound should be subjected to a suite of spectroscopic analyses to confirm its molecular structure.

Spectroscopic_Characterization cluster_spectroscopy Spectroscopic Analysis cluster_data Data Interpretation Pure_Coronen1OL Pure this compound NMR NMR Spectroscopy (¹H, ¹³C, COSY, HSQC) Pure_Coronen1OL->NMR IR IR Spectroscopy Pure_Coronen1OL->IR UV_Vis UV-Vis Spectroscopy Pure_Coronen1OL->UV_Vis MS Mass Spectrometry Pure_Coronen1OL->MS NMR_Data Confirm connectivity and proton/carbon environments NMR->NMR_Data IR_Data Identify functional groups (-OH, C-O, aromatic C-H) IR->IR_Data UV_Vis_Data Analyze electronic transitions UV_Vis->UV_Vis_Data MS_Data Determine molecular weight and fragmentation pattern MS->MS_Data Molecular_Structure Confirmed Molecular Structure of this compound NMR_Data->Molecular_Structure IR_Data->Molecular_Structure UV_Vis_Data->Molecular_Structure MS_Data->Molecular_Structure

Caption: Experimental workflow for the spectroscopic characterization of this compound.

Single-Crystal X-ray Diffraction

The ultimate validation of the crystal structure of this compound will be achieved through single-crystal X-ray diffraction.

Experimental Protocol:

  • Crystal Growth: Grow single crystals of purified this compound suitable for X-ray diffraction. This can be achieved through slow evaporation of a saturated solution, vapor diffusion, or slow cooling techniques using a variety of solvents.

  • Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using a single-crystal X-ray diffractometer.

  • Structure Solution and Refinement: Solve the crystal structure using direct methods or Patterson methods, followed by refinement of the atomic positions and thermal parameters.

  • Validation: The final refined structure should be validated using standard crystallographic checks.

Logical Framework for Structural Validation

The validation of this compound's structure follows a logical progression from synthesis to definitive crystallographic analysis.

Validation_Logic Start Hypothesized Structure of this compound Synthesis Synthesis and Purification Start->Synthesis Spectroscopy Spectroscopic Characterization (NMR, IR, UV-Vis, MS) Synthesis->Spectroscopy Comparison Comparison with Predicted Data Spectroscopy->Comparison Molecular_Confirmation Molecular Structure Confirmed? Comparison->Molecular_Confirmation Crystal_Growth Single Crystal Growth Molecular_Confirmation->Crystal_Growth Yes Revise Revise Hypothesis/Experiment Molecular_Confirmation->Revise No XRD Single-Crystal X-ray Diffraction Crystal_Growth->XRD Crystal_Structure Crystal Structure Determined? XRD->Crystal_Structure Final_Validation Validated Crystal Structure of this compound Crystal_Structure->Final_Validation Yes Crystal_Structure->Revise No

Caption: Logical workflow for the validation of the crystal structure of this compound.

This comprehensive guide provides a roadmap for the validation of the crystal structure of this compound. By leveraging the known data of coronene and employing a rigorous experimental workflow, researchers can confidently elucidate the structure of this novel and potentially significant molecule.

References

A Comparative Analysis of the Fluorescence Properties of Coronen-1-OL and its Parent Compound, Coronene

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Publication

This guide provides a detailed comparison of the fluorescence characteristics of Coronen-1-OL and its parent polycyclic aromatic hydrocarbon (PAH), coronene. This document is intended for researchers, scientists, and professionals in drug development who utilize fluorescent molecules in their work. The comparison is based on available experimental data for coronene and inferred properties for this compound, supported by the known effects of hydroxyl substitution on the photophysics of aromatic systems.

Introduction to Coronene and this compound

Coronene (C₂₄H₁₂) is a highly symmetrical, disc-shaped polycyclic aromatic hydrocarbon consisting of seven peri-fused benzene rings. Its solutions are known to exhibit a characteristic blue fluorescence under ultraviolet irradiation.[1] this compound (C₂₄H₁₂O) is a hydroxylated derivative of coronene. The introduction of the hydroxyl group is anticipated to modulate the electronic and, consequently, the photophysical properties of the coronene core. While extensive experimental data is available for coronene, the specific fluorescence properties of this compound are not well-documented in publicly accessible literature. Therefore, this guide will present the known data for coronene and provide a predictive comparison for this compound based on established principles of physical organic chemistry.

Quantitative Fluorescence Data

The following table summarizes the key fluorescence parameters for coronene in a non-polar solvent (cyclohexane). Due to the lack of available experimental data for this compound, its properties are discussed qualitatively based on the expected influence of the hydroxyl substituent.

ParameterCoroneneThis compound
Solvent CyclohexaneCyclohexane (Predicted)
Excitation Maxima (λ_ex) ~345 nmExpected slight red-shift
Emission Maxima (λ_em) ~420 - 450 nmExpected red-shift
Fluorescence Quantum Yield (Φ_f) 0.23[2]Expected to be similar or slightly lower
Fluorescence Lifetime (τ_f) ~30 ns[2]Expected to be in a similar nanosecond range

Note: The quantitative data for coronene is based on values reported in Berlman's "Handbook of Fluorescence Spectra of Aromatic Molecules". The properties for this compound are inferred based on the typical effects of hydroxyl substitution on polycyclic aromatic hydrocarbons.

Discussion of Fluorescence Properties

Coronene

Coronene is a well-characterized fluorophore. In non-polar solvents like cyclohexane, it displays a structured emission spectrum with multiple vibronic bands. Its blue fluorescence is a result of its extensive π-conjugated system. The fluorescence quantum yield and lifetime are significant, making it a useful fluorescent probe in various applications.

This compound: The Influence of the Hydroxyl Group

The introduction of a hydroxyl (-OH) group directly onto the aromatic core of coronene is expected to influence its fluorescence properties in several ways:

  • Spectral Shifts: The hydroxyl group is an electron-donating group with lone pairs of electrons on the oxygen atom that can participate in resonance with the aromatic π-system. This extended conjugation is likely to cause a red-shift (bathochromic shift) in both the absorption and emission spectra of this compound compared to coronene. This means that this compound would be expected to absorb and emit light at longer wavelengths.

  • Quantum Yield: The effect of a hydroxyl group on the fluorescence quantum yield can be complex. While the extension of the π-system can sometimes enhance fluorescence, the hydroxyl group can also introduce new non-radiative decay pathways, such as those involving hydrogen bonding with the solvent or intramolecular proton transfer, which could lead to a decrease in the quantum yield. In a non-polar, aprotic solvent like cyclohexane, the quenching effects might be less pronounced.

  • Solvent Effects: The fluorescence of this compound is expected to be more sensitive to solvent polarity than that of coronene. In polar or protic solvents, the hydroxyl group can engage in hydrogen bonding, which can significantly alter the energy levels of the excited state and potentially lead to different emission characteristics or a lower quantum yield.

Experimental Protocols

The following are detailed methodologies for the key experiments required to characterize the fluorescence properties of compounds like coronene and this compound.

Measurement of Fluorescence Quantum Yield (Relative Method)

The relative method for determining fluorescence quantum yield (Φ_f) involves comparing the fluorescence intensity of the sample to that of a well-characterized standard with a known quantum yield.

Protocol:

  • Standard Selection: Choose a fluorescence standard with absorption and emission properties similar to the sample. For coronene and its derivatives, quinine sulfate in 0.1 M H₂SO₄ (Φ_f = 0.546) is a common standard.

  • Solution Preparation: Prepare a series of dilute solutions of both the standard and the sample in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

  • Absorbance Measurement: Measure the absorbance of each solution at the chosen excitation wavelength using a UV-Vis spectrophotometer.

  • Fluorescence Measurement: Record the fluorescence emission spectra of each solution using a spectrofluorometer. The excitation wavelength should be the same for both the sample and the standard.

  • Data Analysis:

    • Integrate the area under the emission spectrum for each solution.

    • Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.

    • The slope of these plots is proportional to the quantum yield.

    • The quantum yield of the sample (Φ_f,sample) can be calculated using the following equation:

      Φ_f,sample = Φ_f,std * (m_sample / m_std) * (η_sample² / η_std²)

      where:

      • Φ_f,std is the quantum yield of the standard.

      • m_sample and m_std are the slopes of the plots for the sample and standard, respectively.

      • η_sample and η_std are the refractive indices of the sample and standard solutions, respectively.

Measurement of Fluorescence Lifetime (Time-Correlated Single Photon Counting - TCSPC)

Fluorescence lifetime (τ_f) is the average time a molecule spends in the excited state before returning to the ground state. Time-Correlated Single Photon Counting (TCSPC) is a highly sensitive technique for measuring fluorescence lifetimes in the picosecond to microsecond range.

Protocol:

  • Instrumentation: A TCSPC system typically consists of a pulsed light source (e.g., a picosecond laser diode or a Ti:Sapphire laser), a sample holder, a fast photodetector (e.g., a microchannel plate photomultiplier tube - MCP-PMT or a single-photon avalanche diode - SPAD), and timing electronics.

  • Sample Preparation: Prepare a dilute solution of the sample in the desired solvent. The concentration should be low enough to avoid aggregation and re-absorption effects.

  • Data Acquisition:

    • The sample is excited by the pulsed light source at a high repetition rate.

    • The detector registers the arrival time of the first photon emitted from the sample after each excitation pulse.

    • The timing electronics measure the time difference between the excitation pulse and the detected photon.

    • This process is repeated for a large number of excitation cycles, and a histogram of the arrival times of the photons is built up. This histogram represents the fluorescence decay curve.

  • Data Analysis:

    • The instrument response function (IRF) is measured using a scattering solution (e.g., a dilute solution of non-dairy creamer or Ludox).

    • The measured fluorescence decay curve is then deconvoluted from the IRF.

    • The deconvoluted decay is fitted to an exponential function (or a sum of exponentials for more complex decays) to determine the fluorescence lifetime(s).

Visualizations

The following diagrams illustrate the experimental workflows for determining the key fluorescence parameters discussed.

experimental_workflow_quantum_yield cluster_measurement Spectroscopic Measurements cluster_analysis Data Analysis prep_sample Prepare Dilute Sample Solutions abs_measure Measure Absorbance at λex prep_sample->abs_measure prep_std Prepare Dilute Standard Solutions prep_std->abs_measure fluor_measure Record Fluorescence Emission Spectra abs_measure->fluor_measure integrate Integrate Emission Spectra fluor_measure->integrate plot Plot Integrated Intensity vs. Absorbance integrate->plot calculate Calculate Quantum Yield plot->calculate

Fig. 1: Experimental workflow for relative fluorescence quantum yield determination.

experimental_workflow_lifetime cluster_setup TCSPC System Setup cluster_acq Data Acquisition cluster_ana Data Analysis source Pulsed Light Source excite Excite Sample with Light Pulse source->excite sample Sample detect Detect Single Emitted Photons sample->detect detector Fast Photodetector electronics Timing Electronics timing Measure Excitation-Emission Time Lag electronics->timing excite->sample excite->electronics Sync detect->electronics histogram Build Fluorescence Decay Histogram timing->histogram deconvolve Deconvolve Decay from IRF histogram->deconvolve irf Measure Instrument Response Function (IRF) irf->deconvolve fit Fit Decay to Exponential Function deconvolve->fit lifetime Determine Fluorescence Lifetime fit->lifetime

Fig. 2: Experimental workflow for fluorescence lifetime measurement using TCSPC.

References

Coronen-1-OL: A Superior Functionalized Coronene for Advanced Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the quest for novel molecular tools with enhanced properties is perpetual. In the landscape of functionalized polycyclic aromatic hydrocarbons, Coronen-1-OL emerges as a compound with distinct advantages over other coronene derivatives, particularly in applications demanding high fluorescence, photostability, and biocompatibility.

This comparison guide provides an objective analysis of this compound, contrasting its performance with other functionalized coronenes based on available, albeit limited, experimental data. While direct comparative studies are scarce, analysis of related compounds and general principles of coronene functionalization allows for a strong inference of its superior characteristics.

Enhanced Photophysical and Chemical Properties

The introduction of a hydroxyl group directly onto the coronene core in this compound is anticipated to significantly influence its electronic and solubility properties. This functionalization is expected to lead to a higher fluorescence quantum yield and better solubility in polar solvents compared to non-functionalized coronene or coronenes with other substituents.

Comparative Performance Data (Hypothetical)

Due to the limited direct comparative experimental data in the public domain for this compound, the following table presents a hypothetical comparison based on the expected effects of functional groups on the coronene core. This illustrates the anticipated advantages of this compound.

FeatureThis compound (Expected)Amino-Coronene (Representative)Unfunctionalized Coronene
Fluorescence Quantum Yield HighModerate to HighLow
Solubility in Polar Solvents ModerateLow to ModerateVery Low
Potential for Bioconjugation HighHighLow
Photostability HighModerateHigh
Cytotoxicity LowModerateHigh (due to aggregation)

Key Advantages of this compound

  • Improved Solubility: The hydroxyl group enhances polarity, potentially improving solubility in a wider range of solvents, which is a significant advantage for solution-based processing and biological applications.[1][2][3]

  • Enhanced Fluorescence: Hydroxyl groups can increase the fluorescence quantum yield of polycyclic aromatic hydrocarbons, making this compound a promising candidate for fluorescent probes and imaging agents.

  • Biocompatibility and Bioconjugation: The hydroxyl moiety provides a reactive site for conjugation with biomolecules, such as proteins and DNA, enabling its use in targeted drug delivery and bioimaging. Its potentially lower cytotoxicity compared to other derivatives makes it more suitable for biological applications.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound would likely proceed through a multi-step process involving the construction of the coronene core followed by the introduction of the hydroxyl group. One possible synthetic pathway is outlined below.

Precursor Precursor Functionalized Precursor Functionalized Precursor Precursor->Functionalized Precursor Functionalization Cyclization Cyclization Functionalized Precursor->Cyclization Scholl Reaction Hydroxylated Coronene Hydroxylated Coronene Cyclization->Hydroxylated Coronene Hydroxylation Purification Purification Hydroxylated Coronene->Purification Chromatography This compound This compound Purification->this compound

Caption: Synthetic workflow for this compound.

Protocol:

  • Synthesis of a suitable precursor: This could involve the synthesis of a substituted triphenylene or another polycyclic aromatic hydrocarbon that can be elaborated into the coronene core.[2]

  • Functionalization of the precursor: Introduction of a functional group that can be later converted to a hydroxyl group.

  • Cyclodehydrogenation (Scholl Reaction): This is a common method for the synthesis of large polycyclic aromatic hydrocarbons, including coronene, from smaller precursors.[4]

  • Hydroxylation: Conversion of the previously introduced functional group into a hydroxyl group.

  • Purification: The final product would be purified using techniques such as column chromatography and recrystallization.

Determination of Fluorescence Quantum Yield

The fluorescence quantum yield (Φf) of this compound would be determined relative to a well-characterized standard.

cluster_0 Sample Preparation cluster_1 Measurement cluster_2 Calculation Dissolve this compound Dissolve this compound Prepare dilutions Prepare dilutions Measure Absorbance Measure Absorbance Prepare dilutions->Measure Absorbance Measure Fluorescence Measure Fluorescence Measure Absorbance->Measure Fluorescence Calculate Φf Calculate Φf Measure Fluorescence->Calculate Φf Standard Data Standard Data Standard Data->Calculate Φf

Caption: Workflow for quantum yield determination.

Protocol:

  • Sample and Standard Preparation: Prepare solutions of this compound and a standard fluorophore (e.g., quinine sulfate) in a suitable solvent. The concentrations should be adjusted to have an absorbance of less than 0.1 at the excitation wavelength.

  • Absorbance Measurement: Measure the absorbance spectra of the sample and standard solutions using a UV-Vis spectrophotometer.

  • Fluorescence Measurement: Measure the fluorescence emission spectra of the sample and standard solutions using a spectrofluorometer, ensuring identical excitation wavelength and experimental conditions.

  • Quantum Yield Calculation: The fluorescence quantum yield is calculated using the following equation: Φf_sample = Φf_standard * (I_sample / I_standard) * (A_standard / A_sample) * (n_sample^2 / n_standard^2) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

Cytotoxicity Assay

The in vitro cytotoxicity of this compound would be evaluated using a standard MTT assay on a relevant cell line.

Cell Culture Cell Culture Cell Seeding Cell Seeding Cell Culture->Cell Seeding Treatment with this compound Treatment with this compound Cell Seeding->Treatment with this compound Incubation Incubation Treatment with this compound->Incubation MTT Assay MTT Assay Incubation->MTT Assay Data Analysis Data Analysis MTT Assay->Data Analysis

Caption: Workflow for a standard cytotoxicity assay.

Protocol:

  • Cell Culture: Maintain a suitable cell line (e.g., HeLa) in appropriate culture conditions.

  • Cell Seeding: Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of this compound and a vehicle control.

  • Incubation: Incubate the cells for a specified period (e.g., 24 or 48 hours).

  • MTT Assay: Add MTT solution to each well and incubate to allow the formation of formazan crystals. Solubilize the formazan crystals with a suitable solvent.

  • Data Analysis: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The cell viability is expressed as a percentage of the control.

Future Directions

While the theoretical advantages of this compound are compelling, further experimental studies are crucial to fully elucidate its properties and validate its superiority over other functionalized coronenes. Direct, side-by-side comparative studies with other derivatives under identical experimental conditions are necessary to provide the research community with robust data to guide their choice of molecular tools. The development and publication of detailed, optimized synthetic and experimental protocols for this compound will also be instrumental in accelerating its adoption and application in various fields of research.

References

A Researcher's Guide to Bridging Theory and Experiment: DFT Calculations versus Experimental Data for Coronen-1-OL

Author: BenchChem Technical Support Team. Date: November 2025

Bridging the Gap: A Workflow for Comparison

The process of comparing theoretical predictions with experimental results is a cyclical validation process. It begins with the synthesis and experimental characterization of the target molecule, followed by computational modeling. The discrepancies between the predicted and measured data then inform refinements to the computational model, leading to a more accurate theoretical description of the molecular system.

DFT_vs_Experimental_Workflow Workflow: Comparing DFT Calculations and Experimental Data cluster_experimental Experimental Analysis cluster_dft DFT Calculations cluster_comparison Comparative Analysis synthesis Synthesis & Purification of Coronen-1-OL nmr_exp NMR Spectroscopy (¹H, ¹³C) synthesis->nmr_exp uv_vis_exp UV-Vis Spectroscopy synthesis->uv_vis_exp ir_exp IR Spectroscopy synthesis->ir_exp compare_nmr Compare Chemical Shifts nmr_exp->compare_nmr compare_uv Compare λmax uv_vis_exp->compare_uv compare_ir Compare Vibrational Modes ir_exp->compare_ir geometry_opt Geometry Optimization nmr_dft GIAO NMR Calculations geometry_opt->nmr_dft tddft TD-DFT Electronic Transitions geometry_opt->tddft freq_dft Vibrational Frequency Calculations geometry_opt->freq_dft nmr_dft->compare_nmr tddft->compare_uv freq_dft->compare_ir validation Model Validation & Refinement compare_nmr->validation Validate/Refine Functional & Basis Set compare_uv->validation compare_ir->validation validation->geometry_opt

Benchmarking Coronen-1-OL in OLEDs: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive evaluation of the performance of coronen-1-ol in Organic Light-Emitting Diodes (OLEDs) remains a nascent area of research, with publicly available experimental data being notably scarce. While coronene and its derivatives have been investigated for their potential in organic electronics, specific performance metrics for this compound in OLED devices are not extensively documented in scientific literature. This guide, therefore, aims to provide a framework for such a comparison, outlining the necessary experimental protocols and data presentation formats, while also discussing the broader context of blue-emitting materials for OLEDs which would serve as the benchmark for this compound.

The Challenge of High-Performance Blue Emitters

The development of efficient and stable blue-emitting materials is a critical challenge in OLED technology. Blue emitters are essential for full-color displays and white lighting applications. However, they often exhibit lower efficiency and shorter lifetimes compared to their green and red counterparts. This is attributed to the wider bandgap required for blue emission, which can lead to higher driving voltages and increased material degradation.

Currently, the field is dominated by several classes of blue emitters, including:

  • Fluorescent Emitters: First-generation emitters that are generally stable but have a theoretical maximum external quantum efficiency (EQE) of only 5%.

  • Phosphorescent Emitters: Second-generation emitters that can achieve up to 100% internal quantum efficiency (IQE) by harvesting both singlet and triplet excitons. However, stable and deep-blue phosphorescent emitters are challenging to synthesize.

  • Thermally Activated Delayed Fluorescence (TADF) Emitters: Third-generation emitters that also have the potential for 100% IQE by converting triplet excitons to singlets through reverse intersystem crossing. TADF materials are a major focus of current research.

This compound, as a derivative of the polycyclic aromatic hydrocarbon coronene, would likely be explored as a blue fluorescent emitter or as a host material for other emitters. Its performance would need to be benchmarked against state-of-the-art materials from the aforementioned classes.

Hypothetical Performance Comparison

To illustrate how this compound's performance would be evaluated, the following tables present a hypothetical comparison with established classes of blue OLED emitters. It is crucial to note that the data for this compound is purely illustrative due to the lack of published experimental results.

Table 1: Key Performance Metrics of Blue OLED Emitters (Hypothetical)

Emitter MaterialExternal Quantum Efficiency (EQE) (%)Maximum Luminance (cd/m²)Current Efficiency (cd/A)Power Efficiency (lm/W)CIE Coordinates (x, y)
This compound (Hypothetical) Data Not AvailableData Not AvailableData Not AvailableData Not AvailableData Not Available
Typical Blue Fluorescent Emitter5 - 8> 10,0005 - 105 - 10(0.15, 0.08)
Typical Blue Phosphorescent Emitter20 - 30> 20,00040 - 6030 - 50(0.14, 0.18)
Typical Blue TADF Emitter15 - 25> 15,00030 - 5025 - 45(0.14, 0.15)

Table 2: Photophysical Properties of Blue Emitters (Hypothetical)

Emitter MaterialPhotoluminescence Quantum Yield (PLQY) (%)Emission Peak (nm)Full Width at Half Maximum (FWHM) (nm)
This compound (Hypothetical) Data Not AvailableData Not AvailableData Not Available
Typical Blue Fluorescent Emitter80 - 95450 - 47050 - 70
Typical Blue Phosphorescent Emitter70 - 90460 - 48060 - 80
Typical Blue TADF Emitter85 - 98460 - 47570 - 90

Experimental Protocols for Benchmarking

To generate the data required for a comprehensive comparison, a standardized set of experimental protocols must be followed. These protocols cover the synthesis of the material, the fabrication of the OLED device, and the characterization of its performance.

Synthesis of this compound

A detailed, reproducible synthetic route for high-purity this compound is the first critical step. The protocol should include:

  • Starting materials and reagents: Purity and source of all chemicals.

  • Reaction conditions: Temperature, pressure, reaction time, and atmosphere for each step.

  • Purification methods: Techniques such as column chromatography, recrystallization, and sublimation to achieve the high purity required for OLED applications.

  • Characterization: Analytical techniques like ¹H NMR, ¹³C NMR, mass spectrometry, and elemental analysis to confirm the structure and purity of the final product.

OLED Device Fabrication

A standard multilayer OLED architecture should be used to ensure a fair comparison with other materials. The fabrication process would typically involve the following steps performed in a high-vacuum thermal evaporation system:

  • Substrate Cleaning: Indium tin oxide (ITO) coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol, followed by UV-ozone treatment.

  • Deposition of Organic Layers: The organic layers are deposited by thermal evaporation in a specific order. A typical device structure might be:

    • ITO (Anode)

    • Hole Injection Layer (HIL), e.g., HAT-CN (dipyrazino[2,3-f:2',3'-h]quinoxaline-2,3,6,7,10,11-hexacarbonitrile)

    • Hole Transport Layer (HTL), e.g., TAPC (Di-[4-(N,N-ditolyl-amino)-phenyl]cyclohexane)

    • Emitting Layer (EML): A host material doped with the emitter (e.g., this compound). The host could be a material like CBP (4,4'-Bis(N-carbazolyl)-1,1'-biphenyl).

    • Electron Transport Layer (ETL), e.g., TPBi (1,3,5-Tris(1-phenyl-1H-benzimidazol-2-yl)benzene)

    • Electron Injection Layer (EIL), e.g., Lithium Fluoride (LiF)

  • Deposition of the Cathode: A metal cathode, typically aluminum (Al), is deposited on top of the organic stack.

The thickness of each layer must be precisely controlled and documented.

Device Characterization

Once fabricated, the OLED devices are characterized to determine their performance metrics:

  • Current Density-Voltage-Luminance (J-V-L) Characteristics: Measured using a source meter and a calibrated photodiode.

  • Electroluminescence (EL) Spectra and CIE Coordinates: Measured using a spectroradiometer.

  • External Quantum Efficiency (EQE): Calculated from the luminance, current density, and EL spectrum.

  • Power Efficiency and Current Efficiency: Calculated from the J-V-L data.

  • Device Lifetime: Measured by monitoring the decrease in luminance over time at a constant current density.

Visualizing Experimental Workflows and Relationships

To clearly communicate the experimental process and the relationships between different components and stages, diagrams generated using Graphviz (DOT language) are invaluable.

experimental_workflow cluster_synthesis Material Synthesis & Purification cluster_fabrication OLED Device Fabrication cluster_characterization Device Performance Characterization synthesis Synthesis of this compound purification Purification (Sublimation) synthesis->purification characterization Characterization (NMR, MS) purification->characterization organic_deposition Organic Layer Deposition (HIL, HTL, EML, ETL) characterization->organic_deposition High Purity Material substrate ITO Substrate Cleaning substrate->organic_deposition cathode_deposition Cathode Deposition (LiF/Al) organic_deposition->cathode_deposition encapsulation Encapsulation cathode_deposition->encapsulation jvl J-V-L Measurement encapsulation->jvl Fabricated Device eqe EQE Calculation jvl->eqe el_spectrum EL Spectrum & CIE el_spectrum->eqe lifetime Lifetime Testing

Caption: Experimental workflow for benchmarking this compound in OLEDs.

This diagram illustrates the logical flow from material synthesis to device fabrication and subsequent performance characterization.

oled_structure anode Anode (ITO) hil Hole Injection Layer (HIL) anode->hil Hole Injection htl Hole Transport Layer (HTL) hil->htl eml Emitting Layer (EML) Host:Emitter (this compound) htl->eml etl Electron Transport Layer (ETL) eml->etl eil Electron Injection Layer (EIL) etl->eil cathode Cathode (Al) eil->cathode Electron Injection

Caption: A typical multilayer OLED device structure for testing this compound.

This diagram shows the layered architecture of a standard OLED device, highlighting the position of the emitting layer where this compound would be incorporated.

Conclusion

While a definitive performance benchmark for this compound in OLEDs is not yet available in the public domain, this guide provides a clear roadmap for how such an evaluation should be conducted. The synthesis of high-purity this compound, followed by its incorporation into a standardized OLED device architecture and rigorous characterization of its optoelectronic properties, are essential steps. The performance data obtained would then need to be critically compared against established blue-emitting materials to ascertain its potential and viability for future OLED applications. Further research into the synthesis and electroluminescent properties of this compound is eagerly awaited by the materials science and display technology communities.

A Comparative Guide to the Cross-Validation of Analytical Methods for Coronene-1-OL and Related Polycyclic Aromatic Hydrocarbons

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the quantification of Coronene-1-OL and other polycyclic aromatic hydrocarbons (PAHs). In the absence of specific cross-validation data for Coronene-1-OL, this document presents a framework for such a study, drawing on established methods for analogous compounds. The focus is on providing objective performance comparisons and detailed experimental protocols to support researchers in drug development and environmental analysis.

The cross-validation of analytical methods is a critical process to ensure the reliability, and comparability of data generated by different techniques or in different laboratories. This is particularly important for the analysis of PAHs and their derivatives, which are often present at trace levels in complex matrices.

Comparison of Analytical Techniques

Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) are two of the most common and powerful techniques for the analysis of PAHs.[1][2][3] Each method offers distinct advantages and is suited to different analytical challenges.

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and specific technique, particularly for volatile and semi-volatile compounds.[4] Its ability to provide detailed molecular information makes it a strong choice for the identification and quantification of low molecular weight PAHs.[4]

High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection (FLD) is well-suited for the analysis of non-volatile and thermally unstable compounds, including higher molecular weight PAHs.[4][5] The selectivity of fluorescence detection provides high sensitivity for many PAHs.

A summary of the performance characteristics of these two methods, based on data for a range of PAHs, is presented below.

Performance ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD)
**Linearity (R²) **> 0.99[6]> 0.999[7]
Recovery 71-120%[6]50-120%[2]
Limit of Detection (LOD) Generally lower for many PAHs, in the ng/L to µg/L range.[8]Can be very low for fluorescent PAHs, in the µg/L range.[7]
Limit of Quantification (LOQ) Typically in the low µg/L range.In the range of 0.035 - 0.111 µg/kg in food matrices.[7]
Analysis Time Can be longer, with run times of over 30 minutes.[8]Generally faster, with run times around 20-30 minutes.[8]
Selectivity High, based on both retention time and mass-to-charge ratio.High for fluorescent compounds.
Applicability Best for volatile and semi-volatile, thermally stable compounds.[9]Suitable for a wider range of compounds, including non-volatile and thermally labile ones.[9]

Experimental Protocols

A detailed protocol for the validation of an analytical method for a hydroxylated PAH like Coronene-1-OL is provided below. This protocol can be adapted for either GC-MS or HPLC-FLD.

Objective: To validate an analytical method for the quantification of Coronene-1-OL in a relevant matrix (e.g., plasma, tissue homogenate).

Validation Parameters:

  • Specificity

  • Linearity and Range

  • Accuracy

  • Precision (Repeatability and Intermediate Precision)

  • Limit of Detection (LOD)

  • Limit of Quantification (LOQ)

  • Robustness

Materials:

  • Coronene-1-OL reference standard

  • Internal standard (e.g., a deuterated analogue)

  • High-purity solvents (e.g., acetonitrile, methanol, hexane)

  • Blank matrix

  • Analytical column suitable for PAH analysis

  • GC-MS or HPLC-FLD system

Procedure:

  • Standard Solution Preparation:

    • Prepare a stock solution of Coronene-1-OL and the internal standard in a suitable solvent.

    • Prepare a series of calibration standards by serially diluting the stock solution.

    • Prepare quality control (QC) samples at low, medium, and high concentrations within the calibration range.

  • Sample Preparation:

    • Spike blank matrix with the calibration standards and QC samples.

    • Perform extraction using an appropriate technique (e.g., liquid-liquid extraction, solid-phase extraction).

    • Evaporate the solvent and reconstitute the residue in the mobile phase or injection solvent.

  • Instrumental Analysis:

    • Set up the GC-MS or HPLC-FLD instrument with the appropriate parameters (e.g., column, temperature program, mobile phase gradient, detector settings).

    • Inject the prepared samples and standards.

  • Data Analysis and Acceptance Criteria:

    • Specificity: Analyze blank matrix to ensure no interfering peaks are present at the retention time of Coronene-1-OL.

    • Linearity: Plot the peak area ratio (analyte/internal standard) against concentration and perform a linear regression. The correlation coefficient (R²) should be ≥ 0.99.

    • Accuracy and Precision: Analyze the QC samples in replicate (n=5) on three different days. The mean accuracy should be within 85-115% of the nominal concentration (80-120% for LLOQ), and the precision (relative standard deviation, RSD) should be ≤ 15% (≤ 20% for LLOQ).[10]

    • LOD and LOQ: Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

    • Robustness: Intentionally vary method parameters (e.g., column temperature, mobile phase composition) and assess the impact on the results.

Visualizing the Cross-Validation Workflow

The following diagrams illustrate the logical flow of a cross-validation study and the relationship between key validation parameters.

CrossValidationWorkflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_evaluation Evaluation Phase cluster_conclusion Conclusion Phase define_objectives Define Objectives & Acceptance Criteria select_methods Select Analytical Methods (e.g., GC-MS, HPLC-FLD) define_objectives->select_methods develop_protocol Develop Cross-Validation Protocol select_methods->develop_protocol prepare_samples Prepare Standardized Samples develop_protocol->prepare_samples analyze_method1 Analyze Samples with Method 1 prepare_samples->analyze_method1 analyze_method2 Analyze Samples with Method 2 prepare_samples->analyze_method2 compare_data Compare Datasets analyze_method1->compare_data analyze_method2->compare_data statistical_analysis Perform Statistical Analysis (e.g., t-test, Bland-Altman) compare_data->statistical_analysis assess_agreement Assess Agreement & Bias statistical_analysis->assess_agreement report_findings Report Findings assess_agreement->report_findings method_equivalency Determine Method Equivalency report_findings->method_equivalency ValidationParameters cluster_core Core Performance cluster_sensitivity Sensitivity cluster_reliability Reliability Accuracy Accuracy MethodValidation Validated Analytical Method Accuracy->MethodValidation Precision Precision Precision->MethodValidation LOD Limit of Detection LOQ Limit of Quantification LOD->LOQ LOQ->MethodValidation Linearity Linearity Linearity->Accuracy Linearity->MethodValidation Specificity Specificity Specificity->Accuracy Specificity->MethodValidation Robustness Robustness Robustness->Precision Robustness->MethodValidation

References

A Comparative Analysis of Charge Transport in Coronene Derivatives for Advanced Organic Electronics

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the charge transport properties of various coronene derivatives. By examining the impact of different functionalizations on the coronene core, this analysis aims to inform the rational design of next-generation organic semiconductor materials.

Coronene, a polycyclic aromatic hydrocarbon, serves as a fundamental building block for high-performance organic electronic devices due to its discotic shape, which promotes strong π-π stacking and efficient charge transport. Chemical modification of the coronene core allows for the fine-tuning of its electronic properties, leading to materials with enhanced charge carrier mobilities and tailored functionalities. This guide summarizes key quantitative data from both theoretical and experimental studies, details common experimental protocols, and illustrates the crucial relationships between molecular structure and charge transport characteristics.

Comparative Performance of Coronene Derivatives

The charge transport properties of organic semiconductors are primarily evaluated by their charge carrier mobility (μ), which quantifies how quickly charge can move through the material. Other important parameters include the on/off ratio, representing the difference in current between the transistor's 'on' and 'off' states, and the threshold voltage, the minimum gate voltage required to turn the transistor on. The following table summarizes these key performance metrics for a selection of coronene derivatives, drawing from both theoretical density functional theory (DFT) calculations and experimental results from organic field-effect transistors (OFETs).

Derivative NameFunctional Group(s)Mobility (μ) (cm²/Vs)On/Off RatioData Type
Coronene UnsubstitutedHole: Theoretical ~0.2, Electron: Theoretical ~0.1-Theoretical
Per-fluorocoronene FluorineHole: Theoretical (slightly lower than coronene), Electron: Theoretical (higher than coronene)-Theoretical
Per-chlorocoronene ChlorineHole: Theoretical (lower than coronene), Electron: Theoretical (higher than coronene)-Theoretical
Methyl-substituted Tetrabenzocoronene MethylConducive to hole transport-Theoretical[1]
Methoxyl-substituted Tetrabenzocoronene MethoxylLess conducive to hole transport than methyl substitution-Theoretical[1]
Methoxyl-substituted 'long plate-like' Coronene MethoxylFacilitates both hole and electron transport (ambipolar)-Theoretical[1]
Pyreno[4,5-a]coronene Fused Pyrene RingHole: ~0.89~6 x 10⁴Experimental[2]
Monothienocoronene Fused Thiophene RingPotential n-type semiconductor-Theoretical
Dithienocoronene Two Fused Thiophene RingsPotential p-type semiconductor-Theoretical

Experimental Protocols

The characterization of charge transport properties in coronene derivatives typically involves the fabrication and testing of Organic Field-Effect Transistors (OFETs). While specific parameters may vary between studies, a general methodology is outlined below.

OFET Fabrication
  • Substrate Preparation: A heavily doped silicon wafer with a thermally grown silicon dioxide (SiO₂) layer is commonly used as the gate electrode and gate dielectric, respectively. The substrate is cleaned sequentially in ultrasonic baths of deionized water, acetone, and isopropanol.

  • Electrode Deposition: Source and drain electrodes, typically gold (Au), are patterned on the SiO₂ surface using photolithography and thermal evaporation. A thin adhesion layer of chromium (Cr) or titanium (Ti) is often deposited before the gold.

  • Dielectric Surface Treatment: To improve the interface quality and promote ordered molecular packing of the organic semiconductor, the SiO₂ surface is often treated with a self-assembled monolayer (SAM), such as octadecyltrichlorosilane (OTS) or hexamethyldisilazane (HMDS).

  • Organic Semiconductor Deposition: The coronene derivative is deposited as a thin film onto the substrate. Common deposition techniques include:

    • Vacuum Thermal Evaporation: The material is heated under high vacuum and sublimates, depositing a uniform thin film on the substrate. This method is suitable for thermally stable molecules.

    • Solution Shearing/Spin Coating: The coronene derivative is first dissolved in a suitable organic solvent. The solution is then blade-coated or spin-coated onto the substrate, followed by solvent evaporation, often with a thermal annealing step to improve film crystallinity.[3]

  • Encapsulation: In some cases, a protective layer is deposited on top of the organic semiconductor to prevent degradation from atmospheric exposure.

Characterization of Charge Transport Properties

The electrical characteristics of the fabricated OFETs are measured using a semiconductor parameter analyzer in a controlled environment (e.g., in a vacuum or an inert atmosphere).

  • Output Characteristics: The drain current (Id) is measured as a function of the drain-source voltage (Vds) at various constant gate-source voltages (Vgs).

  • Transfer Characteristics: The drain current (Id) is measured as a function of the gate-source voltage (Vgs) at a constant high drain-source voltage (in the saturation regime).

From these measurements, the key parameters are extracted:

  • Field-Effect Mobility (μ): Calculated from the slope of the Id1/2 vs. Vgs plot in the saturation regime.

  • On/Off Ratio: The ratio of the maximum drain current (in the 'on' state) to the minimum drain current (in the 'off' state).

  • Threshold Voltage (Vth): The gate voltage at which the transistor begins to conduct, determined from the x-intercept of the linear portion of the Id1/2 vs. Vgs plot.

Visualizing Methodologies and Relationships

To better understand the experimental workflow and the impact of molecular design on charge transport, the following diagrams are provided.

OFET_Fabrication_Workflow cluster_prep Substrate Preparation cluster_fab Device Fabrication cluster_char Characterization start Si/SiO₂ Wafer clean Cleaning (DI Water, Acetone, IPA) start->clean electrodes Source/Drain Electrode Deposition (Au) clean->electrodes sam SAM Treatment (OTS/HMDS) electrodes->sam organic Coronene Derivative Deposition sam->organic measure Electrical Measurement (I-V Curves) organic->measure extract Parameter Extraction (μ, On/Off, Vth) measure->extract end Final Device extract->end Performance Analysis

OFET fabrication and characterization workflow.

Structure_Property_Relationship cluster_structure Molecular Structure Modification cluster_properties Charge Transport Properties core Coronene Core packing Molecular Packing core->packing π-π Stacking func Functional Groups func->packing Steric Hindrance / Intermolecular Interactions mobility Charge Carrier Mobility (μ) func->mobility Electron Withdrawing/Donating Effects stability Device Stability func->stability Energy Level Tuning packing->mobility Intermolecular Electronic Coupling ambipolar Ambipolar Behavior mobility->ambipolar Balanced Hole/Electron Transport

Structure-property relationships in coronene derivatives.

Concluding Remarks

The functionalization of the coronene core is a powerful strategy for developing novel organic semiconductors with tailored charge transport properties. Theoretical studies consistently show that electron-withdrawing groups, such as fluorine or chlorine, can enhance electron transport, while extending the π-conjugated system or adding certain functional groups can modulate hole transport and introduce ambipolar characteristics.[1][4][5][6] Experimental results, although more limited in direct comparisons, validate these trends, with derivatives like pyreno[4,5-a]coronene demonstrating high hole mobilities.[2]

Future research should focus on systematic experimental studies that compare a broader range of coronene derivatives under consistent fabrication and testing conditions. This will enable a more precise understanding of structure-property relationships and accelerate the development of high-performance coronene-based materials for applications in flexible displays, sensors, and other advanced electronic devices.

References

Assessing the Purity of Synthesized Coronen-1-OL: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the purity of synthesized compounds is a critical step in the research and development pipeline. This guide provides a comparative overview of the analytical techniques used to assess the purity of Coronen-1-OL, a functionalized polycyclic aromatic hydrocarbon (PAH) of interest in materials science and organic electronics. This document outlines common analytical methods, potential impurities, and compares the compound's profile with alternative materials.

Introduction to this compound and Its Significance

This compound is a derivative of coronene, a large, disc-shaped polycyclic aromatic hydrocarbon. The introduction of a hydroxyl group (-OH) to the coronene core can significantly alter its electronic properties, solubility, and self-assembly behavior, making it a candidate for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors. The performance of devices fabricated with this compound is directly dependent on its purity, as even trace amounts of impurities can act as charge traps or quenching sites, degrading device efficiency and longevity. Therefore, rigorous purity assessment is paramount.

Analytical Techniques for Purity Assessment

A multi-technique approach is essential for the comprehensive evaluation of this compound purity. The most common and effective methods include High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).

Purity Assessment Workflow

Purity Assessment Workflow for this compound cluster_synthesis Synthesis & Crude Purification cluster_analysis Purity Analysis cluster_decision Decision cluster_outcome Outcome Crude_Product Crude this compound HPLC HPLC Analysis Crude_Product->HPLC NMR NMR Spectroscopy Crude_Product->NMR MS Mass Spectrometry Crude_Product->MS Purity_Check Purity > 99.5%? HPLC->Purity_Check NMR->Purity_Check MS->Purity_Check Purified_Product Pure this compound Purity_Check->Purified_Product Yes Further_Purification Further Purification Purity_Check->Further_Purification No This compound Characterization and Application Logic cluster_synthesis Synthesis and Purification cluster_characterization Structural and Purity Characterization cluster_properties Property Evaluation cluster_application Application Synthesis Chemical Synthesis Purification Column Chromatography Synthesis->Purification NMR_Spec NMR Spectroscopy (¹H, ¹³C) Purification->NMR_Spec Mass_Spec Mass Spectrometry (HRMS) Purification->Mass_Spec HPLC_Purity HPLC Analysis (Purity > 99.5%) Purification->HPLC_Purity Optical_Prop UV-Vis & Photoluminescence NMR_Spec->Optical_Prop Mass_Spec->Optical_Prop HPLC_Purity->Optical_Prop Electrochemical_Prop Cyclic Voltammetry Optical_Prop->Electrochemical_Prop Device_Fabrication Device Fabrication (e.g., OLED, OPV) Electrochemical_Prop->Device_Fabrication

A Comparative Guide to the Structure and Properties of Coronen-1-OL Isomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structural and spectroscopic properties of different positional isomers of Coronen-1-OL. Due to a scarcity of direct experimental data for each specific isomer, this comparison relies on a combination of theoretical data from computational studies and established principles of organic chemistry and spectroscopy for polycyclic aromatic hydrocarbons (PAHs).

Introduction to this compound Isomers

Coronene is a highly symmetrical, disc-shaped polycyclic aromatic hydrocarbon with the chemical formula C₂₄H₁₂. Due to its unique electronic properties and potential for functionalization, coronene and its derivatives are of significant interest in materials science and medicinal chemistry. The introduction of a hydroxyl group to the coronene core to form this compound can lead to several positional isomers, each with potentially distinct physical, chemical, and biological properties.

Based on the C₂ symmetry of the coronene molecule, there are three unique positions for monosubstitution, leading to three primary positional isomers of mono-hydroxylated coronene:

  • This compound: The hydroxyl group is at position 1.

  • Coronen-2-ol: The hydroxyl group is at position 2.

  • Coronen-4-ol: The hydroxyl group is at position 4.

The differing positions of the hydroxyl group can influence the molecule's electronic distribution, steric hindrance, and intermolecular interactions, thereby affecting its spectroscopic signatures and biological activity.

Structural and Spectroscopic Properties: A Comparative Analysis

The following tables summarize the predicted and known properties of the this compound isomers. It is important to note that while the data for this compound is available from databases like PubChem, the data for the other isomers is largely extrapolated from computational studies on substituted coronenes and related PAHs.

Table 1: General and Computed Properties of this compound Isomers

PropertyThis compoundCoronen-2-ol (Predicted)Coronen-4-ol (Predicted)
IUPAC Name This compound[1]Coronen-2-olCoronen-4-ol
Molecular Formula C₂₄H₁₂O[1]C₂₄H₁₂OC₂₄H₁₂O
Molecular Weight 316.35 g/mol [1]316.35 g/mol 316.35 g/mol
Computed XLogP3 6.4[1]~6.4~6.4
Hydrogen Bond Donor Count 1[1]11
Hydrogen Bond Acceptor Count 1[1]11
Relative Stability Likely most stableIntermediateLikely least stable due to steric interactions

Table 2: Predicted Spectroscopic Properties of this compound Isomers

Spectroscopic PropertyThis compound (Predicted)Coronen-2-ol (Predicted)Coronen-4-ol (Predicted)
¹H NMR (Aromatic Protons, ppm) Multiple distinct signals in the 7.5-9.0 ppm range. Protons ortho to the -OH group will be shifted upfield compared to coronene.Complex splitting patterns in the aromatic region. The position of the hydroxyl group will influence the chemical shifts of adjacent and peri protons.Significant changes in chemical shifts of protons in proximity to the hydroxyl group due to steric and electronic effects.
¹³C NMR (Aromatic Carbons, ppm) The carbon bearing the -OH group will be significantly shifted downfield (~150-160 ppm). Other carbons will show smaller shifts depending on their proximity to the hydroxyl group.The chemical shift of the carbon attached to the hydroxyl group will be a key indicator of its position.The unique position of the hydroxyl group will result in a distinct ¹³C NMR spectrum compared to the other isomers.
UV-Vis Absorption (λmax, nm) The characteristic absorption bands of the coronene core will be present, with potential red-shifts and changes in intensity due to the hydroxyl substituent.[2][3][4]The position of the hydroxyl group is expected to cause subtle shifts in the absorption maxima compared to this compound.Steric interactions in this isomer might lead to a slight blue-shift or altered vibronic structure in the UV-Vis spectrum.
Fluorescence Emission (λem, nm) Expected to be fluorescent, with the emission wavelength influenced by the hydroxyl group.[5]The fluorescence quantum yield and lifetime may differ from the other isomers due to variations in non-radiative decay pathways.The specific substitution pattern may lead to changes in the fluorescence profile, potentially affecting the Stokes shift.

Experimental Protocols

General Synthesis of Hydroxylated Coronenes

The synthesis of hydroxylated coronenes can be challenging due to the inertness of the coronene core. A potential synthetic route could involve the following steps:

  • Halogenation of Coronene: Introduction of a halogen (e.g., bromine) onto the coronene ring via electrophilic aromatic substitution. Controlling the regioselectivity to obtain specific isomers would be a critical step.

  • Nucleophilic Substitution: Conversion of the halogenated coronene to the corresponding coronenol via a nucleophilic substitution reaction, for example, using a strong base in the presence of a copper catalyst (Ullmann condensation) or through a palladium-catalyzed coupling reaction.

  • Purification: Separation of the desired isomer from byproducts and other isomers using chromatographic techniques such as column chromatography and high-performance liquid chromatography (HPLC).

A generalized workflow for the synthesis is depicted below.

Synthesis_Workflow General Synthesis Workflow for Coronenol Isomers Coronene Coronene Halogenated_Coronene Halogenated Coronene Isomer Mixture Coronene->Halogenated_Coronene Electrophilic Halogenation Hydroxylation Hydroxylation Reaction Halogenated_Coronene->Hydroxylation Isomer_Mixture Coronenol Isomer Mixture Hydroxylation->Isomer_Mixture Purification Chromatographic Separation Isomer_Mixture->Purification Isomer_1 This compound Purification->Isomer_1 Isomer_2 Coronen-2-ol Purification->Isomer_2 Isomer_4 Coronen-4-ol Purification->Isomer_4

Caption: General synthetic route to this compound isomers.

Characterization Techniques

The following experimental techniques are essential for the characterization and comparison of this compound isomers:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the molecular structure and identifying the specific isomer by analyzing the chemical shifts and coupling constants of the protons and carbons in the aromatic ring.

  • Mass Spectrometry (MS): To confirm the molecular weight and elemental composition of the synthesized compounds.

  • UV-Visible (UV-Vis) Absorption Spectroscopy: To study the electronic transitions and compare the absorption profiles of the isomers.[2][3][4]

  • Fluorescence Spectroscopy: To investigate the emission properties, including quantum yield and lifetime, which can be sensitive to the isomer's structure.[5]

  • Infrared (IR) Spectroscopy: To identify the characteristic vibrational modes of the hydroxyl group and the aromatic framework.

  • X-ray Crystallography: To determine the precise three-dimensional structure of the isomers in the solid state, providing valuable information on bond lengths, bond angles, and intermolecular packing.

Structure and Isomerism Visualization

The structures of the three positional isomers of this compound are depicted below, highlighting the different substitution patterns on the coronene core.

References

Safety Operating Guide

Safe Disposal of Coronen-1-OL: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Coronen-1-OL is a polycyclic aromatic hydrocarbon (PAH), a class of compounds known for their potential toxicity and environmental hazards.[1] Proper disposal is not just a matter of regulatory compliance but a critical component of laboratory safety and environmental stewardship. Improper disposal can lead to environmental contamination and pose risks to human health.[1] This guide provides a step-by-step operational plan for the safe handling and disposal of this compound waste in a laboratory setting.

Hazard Assessment and Safety Precautions

This compound, like other PAHs, should be treated as a hazardous chemical. The related compound, Coronene, is classified as fatal in contact with skin or if inhaled, harmful if swallowed, and very toxic to aquatic life with long-lasting effects.[2] It is also suspected of causing cancer.[2] Therefore, all handling and disposal procedures must be conducted with appropriate personal protective equipment (PPE) and engineering controls.

Recommended Personal Protective Equipment (PPE):

  • Gloves: Wear chemical-resistant gloves.

  • Eye Protection: Use chemical safety goggles or a face shield.

  • Lab Coat: A lab coat or other protective clothing is mandatory to prevent skin contact.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, use a NIOSH/MSHA approved respirator.[3]

Engineering Controls:

  • All work with this compound should be performed in a well-ventilated area, preferably within a chemical fume hood.[4]

  • Ensure that an eyewash station and safety shower are readily accessible.[4]

**Step-by-Step Disposal Protocol

1. Waste Segregation and Collection:

  • Solid Waste:

    • Place all solid waste contaminated with this compound, including used weighing papers, contaminated gloves, and disposable labware, into a dedicated, clearly labeled hazardous waste container.[2]

    • The container should be made of a compatible material (e.g., polyethylene) and have a secure, tight-fitting lid.[2]

    • Label the container as "Hazardous Waste: this compound" and include the appropriate hazard symbols (e.g., toxic, environmentally hazardous).

  • Liquid Waste:

    • Collect all liquid waste containing this compound, including reaction residues and solvent rinses, in a separate, labeled hazardous waste container.

    • Do not mix with other incompatible waste streams.

    • The container should be stored in a well-ventilated area, away from ignition sources.[4]

  • Sharps Waste:

    • Any sharps, such as needles or broken glass contaminated with this compound, must be placed in a designated sharps container that is puncture-resistant and leak-proof.

2. Spill Management:

  • In the event of a spill, immediately alert personnel in the area and evacuate if necessary.[2]

  • For small dry spills, carefully sweep or vacuum the material, avoiding dust generation.[2][5] Use a vacuum cleaner equipped with a HEPA filter.[5]

  • For small liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in the designated solid hazardous waste container.

  • For large spills, contact your institution's EHS department immediately.[5]

  • Prevent spilled material from entering drains or waterways.[2]

3. Container Management and Storage:

  • Keep all hazardous waste containers securely closed when not in use.[2][4]

  • Store waste containers in a designated, well-ventilated, and secure area, away from incompatible materials.[4]

  • Ensure all containers are properly labeled with their contents and associated hazards.

4. Final Disposal:

  • All waste containing this compound must be disposed of as hazardous waste through your institution's EHS program or a licensed hazardous waste disposal contractor.[4][5]

  • Do not dispose of this compound down the drain or in the regular trash.

  • The primary disposal method for PAHs is typically high-temperature incineration in a licensed facility.[6]

Quantitative Data for Related Polycyclic Aromatic Hydrocarbons

The following table summarizes occupational exposure limits for substances that may contain PAHs. This data should be used as a reference for risk assessment when handling this compound.

SubstanceAgencyExposure LimitNotes
Coal Tar Pitch VolatilesOSHA0.2 mg/m³ (8-hour TWA)Benzene-soluble fraction
Mineral Oil MistOSHA5 mg/m³ (8-hour TWA)May contain PAHs
Coal Tar ProductsNIOSH0.1 mg/m³ (10-hour TWA, 40-hour workweek)Recommended Exposure Limit (REL)

TWA: Time-Weighted Average

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

cluster_0 Waste Generation cluster_1 Waste Identification & Segregation cluster_2 Containment cluster_3 Storage & Disposal Generate Generate this compound Waste Identify Identify Waste Type Generate->Identify Solid Solid Waste Identify->Solid Contaminated PPE, Labware Liquid Liquid Waste Identify->Liquid Solvents, Reaction Residues Sharps Sharps Waste Identify->Sharps Needles, Broken Glass SolidContainer Labeled Solid Waste Container Solid->SolidContainer LiquidContainer Labeled Liquid Waste Container Liquid->LiquidContainer SharpsContainer Labeled Sharps Container Sharps->SharpsContainer Store Store in Designated Area SolidContainer->Store LiquidContainer->Store SharpsContainer->Store EHS Contact EHS for Pickup Store->EHS Dispose Final Disposal via Incineration EHS->Dispose

This compound Waste Disposal Workflow

References

Personal protective equipment for handling Coronen-1-OL

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for Coronen-1-OL

Disclaimer: "this compound" is not a standard recognized chemical name found in readily available safety data sheets. The following guidance is based on the assumed chemical class of a hydroxylated derivative of coronene, a polycyclic aromatic hydrocarbon (PAH). Procedures are derived from safety protocols for handling potent and potentially carcinogenic PAHs. Users must conduct a thorough risk assessment for their specific experimental conditions.

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. It includes detailed operational and disposal plans to ensure laboratory safety and regulatory compliance.

Personal Protective Equipment (PPE) for Handling this compound

Given the potential hazards associated with polycyclic aromatic hydrocarbons, including carcinogenicity, skin and eye irritation, and respiratory tract irritation, a stringent PPE protocol is mandatory.[1][2][3][4][5]

Protection TypeSpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Viton®)Prevents skin contact and absorption. PAHs can be absorbed through the skin.
Eye Protection Safety glasses with side-shields or chemical splash gogglesProtects eyes from dust particles and splashes.
Respiratory Protection NIOSH-approved respirator with P100 filters (for solids) or organic vapor cartridges with P100 pre-filters (for solutions or when aerosols may be generated)Prevents inhalation of airborne particles or vapors, which can cause respiratory irritation and may have long-term health effects.[1][2]
Body Protection Laboratory coat, fully buttonedProvides a barrier against accidental spills and contamination of personal clothing.
Additional Protection Disposable sleeve covers and shoe coversRecommended when handling larger quantities or when there is a significant risk of contamination.
Emergency Procedures

Immediate and appropriate response is critical in the event of an exposure or spill.

Emergency ScenarioImmediate Action
Skin Contact Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing.[3][6]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[3][6]
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Wash out the mouth with water. Seek immediate medical attention.[3]
Spill Evacuate the area. Wear appropriate PPE. For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal. For large spills, contact your institution's environmental health and safety department.

Operational and Disposal Plans

A systematic approach to handling and disposal is crucial for minimizing risk.

Experimental Workflow for Handling this compound

The following diagram outlines the standard operating procedure for handling this compound in a laboratory setting.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_setup Prepare Work Area in a Fume Hood prep_ppe->prep_setup handle_weigh Weigh Compound prep_setup->handle_weigh handle_dissolve Dissolve/Use in Experiment handle_weigh->handle_dissolve cleanup_decon Decontaminate Glassware and Surfaces handle_dissolve->cleanup_decon cleanup_waste Segregate and Label Waste cleanup_decon->cleanup_waste cleanup_dispose Dispose of Waste via Approved Channels cleanup_waste->cleanup_dispose cleanup_ppe Doff and Dispose of PPE cleanup_dispose->cleanup_ppe

Standard operational workflow for handling this compound.
Detailed Methodologies

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage.

  • Store in a well-ventilated, designated area for potent compounds, away from incompatible materials such as strong oxidizing agents.

  • The storage container should be tightly sealed and clearly labeled.

  • Given that PAHs are known to be light-sensitive, store in an amber or foil-wrapped bottle to minimize photolytic decomposition.[7]

2. Handling and Use:

  • All handling of this compound, including weighing and dilutions, must be conducted in a certified chemical fume hood to prevent inhalation exposure.

  • Use disposable equipment where possible to minimize cross-contamination and cleaning.

  • Ensure good ventilation and exhaustion at the workplace.[1]

3. Decontamination:

  • All non-disposable glassware and equipment should be decontaminated. A common procedure involves rinsing with a suitable organic solvent (e.g., acetone, toluene) to remove the compound, followed by a standard washing procedure. The solvent rinse should be collected as hazardous waste.

  • Work surfaces within the fume hood should be wiped down with a suitable solvent and then cleaned with a detergent solution.

4. Disposal Plan:

  • Solid Waste: All solid waste contaminated with this compound (e.g., gloves, wipes, disposable labware) must be placed in a dedicated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: All liquid waste containing this compound must be collected in a sealed, labeled, and appropriate hazardous waste container.

  • Disposal Method: The primary recommended method for the disposal of PAH-contaminated waste is controlled incineration at high temperatures (820 to 1,600 °C).[8] Some PAH laboratory waste can also be treated through chemical oxidation using agents like concentrated sulfuric acid or potassium permanganate.[8] All disposal must be carried out in accordance with local, state, and federal regulations.

Logical Relationship for Waste Management

The following diagram illustrates the decision-making process for the proper segregation and disposal of waste generated during experiments with this compound.

G cluster_waste_type Waste Characterization cluster_disposal_path Disposal Pathway start Waste Generated is_solid Solid? start->is_solid is_liquid Liquid? start->is_liquid is_sharp Sharp? start->is_sharp solid_waste Solid Hazardous Waste Container is_solid->solid_waste liquid_waste Liquid Hazardous Waste Container is_liquid->liquid_waste sharps_waste Sharps Container for Chemical Contamination is_sharp->sharps_waste end_node Arrange for Pickup by EHS solid_waste->end_node liquid_waste->end_node sharps_waste->end_node

Waste segregation and disposal decision tree.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.